Product packaging for 4-phenyl-1H-pyrazole-3-carbonitrile(Cat. No.:CAS No. 21673-04-1)

4-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2576273
CAS No.: 21673-04-1
M. Wt: 169.187
InChI Key: UKUOCGFYSINYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenyl-1H-pyrazole-3-carbonitrile (CAS 21673-04-1) is a versatile nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. Its molecular structure, incorporating both a pyrazole ring and a nitrile group, makes it a precursor for the development of more complex heterocyclic systems with potential biological activity. Pyrazole derivatives, in general, are renowned for their wide spectrum of pharmacological applications, serving as core structures in compounds with demonstrated antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer activities . The 5-aminopyrazole-4-carbonitrile scaffold, a closely related structure, is particularly recognized as a versatile reagent for constructing a variety of polysubstituted fused pyrazoles, which are significant scaffolds in drug discovery . Furthermore, the reactivity of the nitrile group allows for further functionalization, enabling researchers to generate diverse chemical libraries for biological screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B2576273 4-phenyl-1H-pyrazole-3-carbonitrile CAS No. 21673-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOCGFYSINYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a wide array of pharmacologically active compounds. These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are integral to the structure of numerous established drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. Within this important class of compounds, 4-phenyl-1H-pyrazole-3-carbonitrile stands out as a versatile synthetic intermediate. Its unique arrangement of a phenyl ring, a pyrazole core, and a reactive nitrile group makes it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization to support its application in drug discovery and development.

Physicochemical and Spectral Properties

PropertyValueSource
Molecular Formula C₁₆H₁₀FN₃
Molecular Weight 263.27 g/mol
Form Solid
InChI Key GUOWJTMRXPRPAM-UHFFFAOYSA-N
SMILES String N#CC1=CN(C(C=CC=C2)=C2F)N=C1C3=CC=CC=C3

Note: The data presented is for 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile, a structurally related compound. Researchers should perform their own analysis for this compound.

Synthesis and Reactivity

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrazole ring. The Vilsmeier-Haack reaction is a notable method for the synthesis of pyrazole-4-carboxaldehydes, which can serve as precursors to nitrile derivatives.

Synthetic Workflow: A Generalized Approach

The synthesis of this compound can be conceptualized through a multi-step process, often starting from readily available precursors. The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product A Phenylhydrazine C Cyclocondensation A->C B β-Ketopropanenitrile Derivative B->C D Aminopyrazole Intermediate C->D Formation of Pyrazole Ring E This compound D->E Further Functionalization (e.g., Sandmeyer Reaction) G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_purity Purity Assessment A Crude Product B Column Chromatography / Recrystallization A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (MS) B->D E Infrared Spectroscopy (IR) B->E F High-Performance Liquid Chromatography (HPLC) B->F G Elemental Analysis F->G

Caption: Standard analytical workflow for pyrazole derivative characterization.

Expected Spectral Data

While specific spectral data for this compound is not available in the provided search results, general characteristics can be inferred from related structures:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl ring and the protons on the pyrazole ring. The chemical shifts and coupling patterns would be indicative of their specific electronic environments.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the pyrazole ring, and the nitrile carbon.

  • IR Spectroscopy: The IR spectrum would be characterized by a sharp absorption band corresponding to the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. The versatility of this compound as a synthetic intermediate allows for the generation of a wide range of derivatives with potential therapeutic applications. The nitrile group can be elaborated into various functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer

  • Antiviral

  • Antidepressant

The ability to readily modify the structure of this compound makes it a valuable tool for medicinal chemists aiming to develop novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should

The Discovery and Synthetic Exploration of 4-phenyl-1H-pyrazole-3-carbonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique electronic properties and versatile substitution patterns have given rise to a vast array of compounds with a broad spectrum of biological activities.[1][2] From anti-inflammatory agents to potent anticancer and antimicrobial drugs, the pyrazole core is a recurring motif in modern pharmacopoeia. This guide delves into the specific discovery, synthesis, and characterization of a key member of this family: 4-phenyl-1H-pyrazole-3-carbonitrile. We will explore the fundamental chemistry that underpins its creation and discuss its potential in the ongoing quest for novel therapeutic agents.

Genesis of a Scaffold: The Discovery of this compound

While the pyrazole ring itself was first described by Ludwig Knorr in 1883, the specific discovery of this compound is rooted in the extensive exploration of pyrazole chemistry throughout the 20th century. Early methods for pyrazole synthesis often involved the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The introduction of the cyano group at the 3-position and a phenyl group at the 4-position, however, required more nuanced synthetic strategies.

The first definitive synthesis of this compound can be traced back to the work of Elguero and Jacquier in 1968, as documented in the Bulletin de la Société Chimique de France. Their research on the tautomerism of pyrazoles led to the development of synthetic routes that allowed for precise control over the substitution pattern of the pyrazole ring.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Herein, we detail two robust and widely applicable synthetic protocols.

Multicomponent Condensation: A Convergent Approach

One of the most efficient methods for the synthesis of polysubstituted pyrazoles is the multicomponent reaction (MCR). This strategy allows for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity.

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a close structural analog, provides a well-documented template that can be adapted for the synthesis of the title compound.[3] This reaction typically involves the condensation of a phenylhydrazine, a β-keto-nitrile or a malononitrile derivative, and an aldehyde.

Conceptual Workflow for Multicomponent Synthesis:

Caption: A conceptual workflow for the multicomponent synthesis of this compound.

Experimental Protocol: Three-Component Synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile

This protocol, adapted from the synthesis of related compounds, serves as a foundational method.[3]

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).

  • Knoevenagel Condensation: Stir the mixture at room temperature for 10-15 minutes. The formation of the intermediate benzylidenemalononitrile can be monitored by thin-layer chromatography (TLC).

  • Addition of Phenylhydrazine: To the reaction mixture, add phenylhydrazine (1 mmol).

  • Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dioxane.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common solvent for these reactions as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Catalyst: Piperidine, a weak base, is an effective catalyst for the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Reaction Conditions: Refluxing provides the necessary thermal energy to drive the subsequent Michael addition and cyclization-aromatization steps to completion.

The Vilsmeier-Haack Approach: Formylation and Cyclization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be employed in the synthesis of pyrazoles from hydrazones. This method offers a different strategic approach, starting from a pre-formed hydrazone. The synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a well-established procedure.[4] A subsequent conversion of the carbaldehyde to the carbonitrile would be required to obtain the target molecule.

Conceptual Workflow for Vilsmeier-Haack Synthesis:

G A Acetophenone C Acetophenone Phenylhydrazone A->C B Phenylhydrazine B->C E 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3/DMF) D->E Reagent F Conversion to Nitrile (e.g., with hydroxylamine) E->F G This compound F->G

Caption: A conceptual workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes

The following protocol for a related compound illustrates the key steps of the Vilsmeier-Haack approach.[4]

  • Hydrazone Formation: A mixture of the appropriate substituted acetophenone (10 mmol) and (2,6-dichloro-4-trifluoromethyl)phenylhydrazine (10 mmol) in ethanol (50 mL) with a catalytic amount of acetic acid is refluxed for 3-4 hours. The resulting hydrazone is isolated by filtration after cooling.

  • Vilsmeier-Haack Reaction: The dried hydrazone (5 mmol) is added to a pre-cooled (0 °C) Vilsmeier reagent, prepared by the dropwise addition of POCl₃ (15 mmol) to DMF (10 mL). The reaction mixture is then heated to 80-90 °C for several hours.

  • Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.

  • Purification: The crude pyrazole-4-carbaldehyde is purified by column chromatography on silica gel.

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm). A singlet for the C5-H of the pyrazole ring. A broad singlet for the N-H proton (can be exchangeable with D₂O).
¹³C NMR Resonances for the phenyl carbons. Signals for the pyrazole ring carbons. A characteristic signal for the nitrile carbon (~115-120 ppm).
FT-IR A sharp absorption band for the C≡N stretch (~2220-2260 cm⁻¹). N-H stretching vibration (~3100-3300 cm⁻¹). C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (169.19 g/mol ).

Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific instrumentation used.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of pyrazole derivatives exhibits a remarkable range of pharmacological activities, suggesting significant potential for this compound in drug discovery programs.[5][6]

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives.[7][8][9] These compounds have been shown to inhibit various cancer cell lines, including breast, lung, and colon cancer. The proposed mechanisms of action are diverse and include the inhibition of key enzymes such as kinases, disruption of cell cycle progression, and induction of apoptosis. For instance, certain pyrazole-containing compounds have demonstrated significant inhibitory effects on cancer cell lines with IC₅₀ values in the low micromolar range.[7] The phenyl and cyano substituents on the pyrazole core of this compound are features often associated with potent biological activity.

Antimicrobial Activity

The pyrazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2][10] Pyrazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the aromatic phenyl group and the electron-withdrawing nitrile group in this compound may contribute to its potential as an antimicrobial agent. Studies on related pyrazole-4-carbonitrile derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[2]

Potential Biological Signaling Pathway Involvement:

G cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Antimicrobial Mechanisms A This compound B Kinase Inhibition (e.g., EGFR, VEGFR) A->B C Cell Cycle Arrest (e.g., at G2/M phase) A->C D Induction of Apoptosis A->D E Inhibition of Cancer Cell Proliferation B->E C->E D->E F This compound G Inhibition of Essential Bacterial/Fungal Enzymes F->G H Disruption of Cell Membrane Integrity F->H I Inhibition of Microbial Growth G->I H->I

Caption: Postulated biological signaling pathways potentially modulated by this compound based on the activities of related compounds.

Future Directions and Conclusion

This compound represents a synthetically accessible and promising scaffold for further investigation in medicinal chemistry. While its own biological profile is yet to be fully elucidated in the public domain, the wealth of data on related pyrazole derivatives strongly suggests its potential as a lead compound for the development of novel anticancer and antimicrobial agents.

Future research should focus on:

  • Definitive Biological Screening: A comprehensive evaluation of this compound against a panel of cancer cell lines and microbial strains is warranted to determine its specific activity and potency.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with modifications to the phenyl ring and substitutions at the N1 position of the pyrazole ring would provide valuable insights into the structural requirements for optimal biological activity.

  • Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives.

References

  • Hafez, H. N. Pyrazoles as anticancer agents: Recent advances.
  • Al-Otaibi, A. M., et al. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • Volochnyuk, D. M., et al. Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 2021. [Link]
  • Neshan, F. A., et al. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2021. [Link]
  • Abdel-Wahab, B. F., et al.
  • Inceler, N. Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 2020. [Link]
  • Reddy, T. S., et al. Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 2011. [Link]
  • Bulletin de la Société Chimique de France. SciSpace. (1968). [Link]
  • Kravchenko, A. N., et al. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. Russian Chemical Bulletin, 2021. [Link]
  • Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, 1992.
  • Abdel-Wahab, A. H. F., et al. One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 2021. [Link]
  • Li, W., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. [Link]
  • Patel, K. D., et al. Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 2023. [Link]
  • Al-Awadi, N. A., et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2001. [Link]
  • Yang, J., et al. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Molecules, 2011. [Link]
  • Yang, J., et al. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 2011. [Link]
  • El-Shehry, M. F., et al. Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Current Organic Synthesis, 2010. [Link]
  • Alkorta, I., et al. The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 2015. [Link]

Sources

A Technical Guide to 4-phenyl-1H-pyrazole-3-carbonitrile: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active agents.[1][2] Among its myriad derivatives, 4-phenyl-1H-pyrazole-3-carbonitrile represents a particularly versatile and valuable core structure. Its unique arrangement of a phenyl ring, a reactive nitrile group, and the pyrazole heterocycle provides a foundation for the development of diverse molecular entities. This technical guide offers an in-depth exploration of the this compound scaffold, detailing its primary synthetic routes, chemical reactivity, and significant, field-proven applications in drug discovery, with a particular focus on its roles as a potent kinase inhibitor and a broad-spectrum antimicrobial agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Synthesis Strategies: Constructing the Core Scaffold

The efficient synthesis of the this compound core is critical for its exploration and application. Several methodologies have been developed, with multicomponent reactions being particularly favored for their atom economy and operational simplicity.

One-Pot Three-Component Synthesis (Preferred Route)

The most efficient and environmentally benign approach is a one-pot, three-component condensation reaction.[3] This method involves the reaction of an aromatic aldehyde (benzaldehyde), a compound with an active methylene group (malononitrile), and phenylhydrazine.

The causality of this reaction sequence is elegant and robust. First, a Knoevenagel condensation occurs between benzaldehyde and malononitrile, typically catalyzed by a mild base, to form an intermediate benzylidene malononitrile. The subsequent addition of phenylhydrazine initiates a Michael addition, followed by an intramolecular cyclization and dehydration/aromatization to yield the final pyrazole product. The use of green catalysts like sodium chloride in aqueous media has been shown to accelerate the reaction, making this a highly attractive and sustainable method.[3]

G cluster_start Starting Materials cluster_reaction Reaction Pathway A Benzaldehyde K Knoevenagel Condensation A->K B Malononitrile B->K C Phenylhydrazine M Michael Addition + Cyclization C->M K->M Benzylidene Malononitrile Intermediate D Dehydration & Aromatization M->D P This compound D->P

Fig 1: One-pot synthesis workflow.
Microwave-Assisted Synthesis

To further enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has been successfully applied. Low-power microwave irradiation can dramatically reduce reaction times while maintaining excellent yields.[4] This technique accelerates the rate-limiting steps of the reaction, providing a rapid route to the desired pyrazole-4-carbonitrile derivatives.[4]

Chemical Properties and Reactivity

The this compound scaffold is rich in chemical functionality, making it an ideal starting point for further synthetic elaboration. The primary sites of reactivity are the nitrile group and the N1 and C5 positions of the pyrazole ring.

  • Nitrile Group (CN) Transformations: The carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an amine, or converted into a tetrazole ring. These transformations allow for the introduction of new pharmacophores and hydrogen bonding capabilities, which are crucial for modulating biological activity.

  • N1-Substitution: The N1-H of the pyrazole ring can be readily alkylated or arylated, allowing for the exploration of structure-activity relationships (SAR) at this vector. This position is often modified to tune the pharmacokinetic properties of the molecule or to introduce moieties that can form additional interactions with a biological target.

  • Cross-Coupling Reactions: The pyrazole core can be functionalized with halogens, which then serve as handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This enables the introduction of diverse aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from the core scaffold.

Biological Activities and Therapeutic Applications

The this compound framework is a validated "privileged structure" in drug discovery, demonstrating a wide array of biological activities.

Kinase Inhibition

Kinases are critical targets in oncology and inflammatory diseases, and the pyrazole scaffold is a well-established hinge-binding motif for many kinase inhibitors.[2][6] Derivatives of this compound have been investigated as potent inhibitors of several key kinase families.

  • JAK/Aurora Kinases: Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have demonstrated potent, multi-targeted inhibition of Janus kinases (JAK2/3) and Aurora kinases (A/B).[7] For instance, compound 10e from a reported series showed significant inhibition of JAK2 (IC₅₀ = 0.166 μM), JAK3 (IC₅₀ = 0.057 μM), Aurora A (IC₅₀ = 0.939 μM), and Aurora B (IC₅₀ = 0.583 μM).[7] This polypharmacology can be advantageous in treating complex diseases like cancer by simultaneously blocking multiple oncogenic signaling pathways.[7] The pyrazole core typically forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

G cluster_targets Kinase Targets Scaffold 4-phenyl-1H-pyrazole -3-carbonitrile Core Serves as Hinge-Binding Motif JAK JAK2 / JAK3 Scaffold->JAK Inhibits AUR Aurora A / B Scaffold->AUR Inhibits AKT AKT2 / PKBβ Scaffold->AKT Inhibits Outcome Therapeutic Effect (Anti-proliferative, Apoptosis Induction, Cell Cycle Arrest) JAK->Outcome Leads to AUR->Outcome Leads to AKT->Outcome Leads to

Fig 2: Role as a multi-targeted kinase inhibitor scaffold.
  • AKT Kinase: Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles derived from pyrazolone precursors, have been identified as inhibitors of AKT2/PKBβ.[8] AKT signaling is a major oncogenic pathway, and its inhibition is a validated strategy in glioma and other cancers.[8]

Table 1: Representative Kinase Inhibition Data for Pyrazole Derivatives

Compound ClassTarget Kinase(s)IC₅₀ (μM)Therapeutic AreaReference
3-(Imidazolyl)pyrazolesJAK2 / JAK30.166 / 0.057Oncology[7]
3-(Imidazolyl)pyrazolesAurora A / B0.939 / 0.583Oncology[7]
Pyrano[2,3-c]pyrazolesAKT1 / AKT214 / 12Oncology (Glioma)[8]
Pyrazole-basedCDK11.52 - 2.38Oncology[2]
Antimicrobial Activity

Derivatives of the pyrazole-carbonitrile scaffold have consistently demonstrated significant antimicrobial properties against a range of pathogens.[9][10]

  • Antibacterial Activity: Studies have shown that functionalized pyrazoles possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12][13] The mechanism often involves the inhibition of essential cellular processes.

  • Antifungal Activity: The scaffold has also been effective against fungal strains, including species of Candida.[14][15] The lipophilicity imparted by the phenyl group combined with the hydrogen bonding capacity of the pyrazole ring likely contributes to its ability to disrupt fungal cell membranes or inhibit key enzymes.

Table 2: Antimicrobial Activity of Representative Pyrazole-4-Carbonitrile Derivatives

Derivative ClassPathogenActivity MetricResultReference
2,3-dihydro-1H-pyrazole-4-carbonitrilesS. aureusMIC (μg/mL)12.5 - 25[14]
2,3-dihydro-1H-pyrazole-4-carbonitrilesC. albicansMIC (μg/mL)6.25 - 12.5[14]
5-Aryltriazenyl-1-phenyl-1H-pyrazolesS. aureusMIC (μg/mL)3.9[9]
5-Aryltriazenyl-1-phenyl-1H-pyrazolesE. coliMIC (μg/mL)7.8[9]

Experimental Protocols

To facilitate the practical application of the information in this guide, detailed, field-proven protocols are provided below.

Protocol: One-Pot Synthesis of 5-amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established three-component reaction methodologies.[3][4]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of piperidine or sodium chloride[3]

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) or NaCl (0.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes. The formation of the Knoevenagel condensation product may be observed as a precipitate.[3]

  • Add phenylhydrazine (1 mmol) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 5-amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a standard protocol for evaluating the antimicrobial activity of synthesized compounds.[13]

Materials:

  • Synthesized pyrazole compound (dissolved in DMSO, e.g., 100 µg/mL)

  • Bacterial strains (S. aureus, E. coli) and/or fungal strains (C. albicans)

  • Muller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Tolnaftate) as positive controls

  • DMSO as a negative control

  • Sterile cork borer (6 mm diameter)

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Prepare a microbial inoculum of the test pathogen and evenly spread it over the surface of the agar plate using a sterile swab to create a lawn.

  • Using a sterile cork borer, create uniform wells (6 mm diameter) in the agar.

  • Carefully add a fixed volume (e.g., 50 µL) of the test compound solution (100 µg/mL in DMSO) into one of the wells.

  • Similarly, add the positive control (standard antibiotic/antifungal) and negative control (DMSO) to separate wells on the same plate.

  • Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.[13]

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

  • Compare the inhibition zones of the test compounds with those of the positive and negative controls to determine their relative antimicrobial efficacy.

Conclusion and Future Outlook

The this compound scaffold is a high-value chemical entity with proven significance in medicinal chemistry. Its straightforward and efficient synthesis, coupled with its versatile chemical reactivity, makes it an ideal platform for generating diverse compound libraries. The consistent and potent biological activities reported for its derivatives, particularly in kinase inhibition and antimicrobial applications, underscore its therapeutic potential.

Future research should focus on leveraging advanced synthetic methodologies, such as flow chemistry, for the large-scale production of this core. Furthermore, detailed structure-based design, guided by co-crystal structures of pyrazole derivatives with their target proteins, will enable the development of next-generation inhibitors with enhanced potency and selectivity. The exploration of this scaffold against emerging drug-resistant microbial strains and novel kinase targets remains a promising and critical avenue for future drug discovery efforts.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Klipa, D., Cikotiene, I., & Vektariene, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Mabkhot, Y. N., Al-Majid, A. M., Al-Showiman, S. S., Al-Har, M. S., Barakat, A., & Al-shgroud, M. S. (2018). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., Al-Kandari, H., & Ibrahim, Y. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(10), 4038-4058. [Link]
  • Patil, S. A., et al. (2011). Synthesis and Pharmacological Activities of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(1), 153-157. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives.
  • Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. [Link]
  • Ghorbani-Vaghei, R., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1205123. [Link]
  • Abdel Hafez, O. M., Nassar, M. I., El-Kousy, S. M., & Abdel-Wahab, A. F. (2014). Synthesis of some new carbonitriles and pyrazole coumarin derivatives with potent antitumor and antimicrobial activities. Acta Poloniae Pharmaceutica, 71(4), 593-601. [Link]
  • Holliday, B. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1685. [Link]
  • Kumar, A., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1655. [Link]
  • Vaskevych, R. I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7859-7870. [Link]
  • Research Summary. (2024). Synthesis and biological study of new pyrazole-4-carbonitriles. [Link]
  • Wathieu, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13328. [Link]
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
  • Al-Obaidi, A. S. M., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 450-459. [Link]
  • Cheng, X.-L., et al. (2010). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, 66(Pt 1), o149. [Link]

Sources

An In-depth Technical Guide to Pyrazole Carbonitrile Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique chemical architecture imparts a wide spectrum of pharmacological activities, making it a cornerstone in the design of novel therapeutics.[2][3] When functionalized with a carbonitrile (-C≡N) group, the resulting pyrazole carbonitrile scaffold gains distinct electronic properties and hydrogen bonding capabilities, enhancing its potential as a versatile building block in drug development. This guide provides an in-depth exploration of the synthesis, biological significance, and medicinal chemistry of pyrazole carbonitrile derivatives, intended for researchers, scientists, and professionals in the field of drug discovery.

The Pyrazole Carbonitrile Core: A Scaffold of Significance

Pyrazole and its derivatives are integral to a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic potential of this moiety.[1][4][5] The introduction of a carbonitrile group is a strategic decision in medicinal chemistry. The nitrile's strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

The 5-aminopyrazole-4-carbonitrile substructure is particularly noteworthy. Its highly reactive amino and cyano functional groups serve as versatile handles for synthetic elaboration, allowing for the construction of diverse and complex fused heterocyclic systems with significant therapeutic potential.[6] This versatility has positioned pyrazole carbonitriles as critical intermediates in the synthesis of high-value compounds, such as Encorafenib, a kinase inhibitor used in melanoma treatment.[7]

Synthesis of Pyrazole Carbonitrile Scaffolds: A Mechanistic Perspective

The construction of the pyrazole carbonitrile core is most efficiently achieved through multicomponent reactions (MCRs), which offer operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step.[1]

The Cornerstone: Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

A prevalent and highly efficient method for synthesizing the 5-amino-1H-pyrazole-4-carbonitrile scaffold is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative (e.g., phenylhydrazine).[8][9][10]

The causality behind this reaction's success lies in its sequential nature, beginning with a Knoevenagel condensation between the aldehyde and the active methylene compound, malononitrile. This is followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The choice of catalyst is critical for optimizing reaction times and yields while adhering to the principles of green chemistry.

Below is a logical workflow for the synthesis and subsequent evaluation of these scaffolds.

G Workflow: From Synthesis to Lead Optimization cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation A Reactants: - Aromatic Aldehyde - Malononitrile - Phenylhydrazine B One-Pot Reaction (Solvent, Catalyst, Temp) A->B C Crude Product Precipitation B->C D Purification (Recrystallization from Ethanol) C->D E Structural Confirmation (NMR, IR, Mass Spec) D->E Pure Compound F In Vitro Biological Screening (e.g., Antimicrobial, Anticancer) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H G Three-Component Synthesis Pathway cluster_cyclization Michael Addition & Cyclization aldehyde Aromatic Aldehyde (R-CHO) intermediate Knoevenagel Intermediate aldehyde->intermediate Knoevenagel Condensation malononitrile Malononitrile (CH₂(CN)₂) malononitrile->intermediate hydrazine Phenylhydrazine (PhNHNH₂) product 5-Amino-1H-pyrazole-4-carbonitrile hydrazine->product catalyst Catalyst (e.g., NaCl) catalyst->intermediate intermediate->product

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Significance of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the profound biological significance of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the core chemical features that underpin their diverse pharmacological activities, delve into their mechanisms of action across various therapeutic areas, and provide practical insights into their synthesis and structure-activity relationships. This guide moves beyond a simple cataloging of activities to offer a causal understanding of why this heterocyclic system continues to yield groundbreaking therapeutics.

The Pyrazole Core: A Nexus of Physicochemical and Biological Advantage

The enduring prevalence of the pyrazole moiety in clinically successful drugs is not accidental. It stems from a unique combination of physicochemical properties that make it an ideal building block for bioactive molecules.[1][2][3][4][5] The pyrazole ring is aromatic, conferring planarity and stability. The two nitrogen atoms introduce a dipole moment and the capacity for hydrogen bonding, with one nitrogen acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type).[4] This dual nature allows for intricate and specific interactions with biological targets.[4]

Furthermore, the pyrazole ring is relatively resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles in drug candidates.[6] Its ability to serve as a bioisostere for other aromatic systems, such as phenyl rings, allows for the fine-tuning of properties like solubility and lipophilicity, which are critical for drug efficacy and safety.[4]

Anti-inflammatory Activity: From COX-2 Inhibition to Broader Mechanisms

Perhaps the most celebrated therapeutic application of pyrazole derivatives is in the management of inflammation. The discovery of celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of arthritis and pain by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][7]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling.[7] The selective inhibition of COX-2 by pyrazole derivatives like celecoxib is attributed to their unique V-shaped conformation, which allows them to fit into the larger, more flexible active site of COX-2 while being too bulky to bind effectively to the narrower active site of COX-1.[7] This selectivity spares the gastrointestinal tract from the adverse effects associated with non-selective NSAIDs.[7]

Structure-Activity Relationship (SAR) for COX-2 Inhibition

Key structural features contribute to the potent and selective COX-2 inhibitory activity of diarylpyrazoles:

  • 1,5-Diaryl Substitution: The presence of two aryl rings at the 1- and 5-positions of the pyrazole ring is crucial.

  • Sulfonamide/Sulfone Moiety: A para-sulfonamide or sulfone group on one of the aryl rings is a hallmark of many selective COX-2 inhibitors, as it can interact with a specific hydrophilic side pocket in the COX-2 active site.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group on the other aryl ring enhances potency.

Beyond COX-2: Emerging Anti-inflammatory Mechanisms

Recent research has revealed that the anti-inflammatory properties of pyrazole derivatives extend beyond COX-2 inhibition.[7] Some derivatives have been shown to modulate other key inflammatory mediators, including:

  • Cytokine Modulation: Certain pyrazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

  • NF-κB Suppression: Inhibition of the NF-κB signaling pathway, a central regulator of inflammation, represents another promising avenue.[7]

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold has emerged as a prolific source of novel anticancer agents, with derivatives demonstrating efficacy against a wide range of malignancies.[10][11][12][13][14][15] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Pyrazole derivatives have proven to be exceptional platforms for the design of potent and selective kinase inhibitors.[16][17][18]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazole-based compounds have shown potent inhibitory activity against various CDKs.[10][19]

  • EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in several cancers. Pyrazole derivatives have been developed as effective inhibitors of these receptor tyrosine kinases.[12][15]

  • BTK and JAK Inhibition: Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs) are crucial in the signaling of various hematopoietic cancers. Pyrazole-containing drugs like ibrutinib and ruxolitinib have shown significant clinical success by targeting these kinases.[6][16][20]

Kinase_Inhibition_by_Pyrazoles Pyrazole_CDK Pyrazole_CDK CDK CDK Pyrazole_CDK->CDK inhibit Proliferation Proliferation CDK->Proliferation Pyrazole_EGFR Pyrazole_EGFR EGFR EGFR Pyrazole_EGFR->EGFR inhibit EGFR->Proliferation Survival Survival EGFR->Survival Angiogenesis Angiogenesis EGFR->Angiogenesis Ibrutinib_Ruxolitinib Ibrutinib_Ruxolitinib BTK_JAK BTK_JAK Ibrutinib_Ruxolitinib->BTK_JAK inhibit BTK_JAK->Survival

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives exhibit a range of other anticancer activities:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can induce cell cycle arrest and apoptosis.

  • DNA Intercalation: Some pyrazoles can bind to DNA, interfering with replication and transcription.[10]

  • Induction of Apoptosis: Many pyrazole derivatives can trigger programmed cell death in cancer cells through various mechanisms.

Compound Class Target Cancer Type IC50 Value Reference
Pyrazolo[1,5-a]pyrimidinesPIM-1 KinaseHCT116 (Colon)0.60 µM[19]
Pyrazolo[4,3-f]quinolinesHaspin KinaseHCT116 (Colon)1.7 µM[19]
Pyrazole CarbaldehydesPI3 KinaseMCF7 (Breast)0.25 µM[19]
Polysubstituted PyrazolesDNA BindingHepG2 (Liver)2 µM[10]

Antimicrobial and Antiviral Potential

The pyrazole scaffold is also a valuable template for the development of agents to combat infectious diseases.[21][22][23][24][25][26][27]

Antibacterial Activity

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[25] Their mechanisms often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The incorporation of pyrazole moieties into existing antibiotic scaffolds has also been a successful strategy to overcome drug resistance.[25] For instance, pyrazole-containing cephalosporins like cefoselis and ceftolozane are effective against resistant bacterial strains.[25]

Antifungal and Antiviral Activities

Several pyrazole derivatives have exhibited promising antifungal activity against a range of pathogenic fungi.[21][23][24] In the antiviral arena, the pyrazole nucleus is present in compounds with activity against various viruses, including HIV.[23] The recently approved drug lenacapavir, which contains a complex pyrazole-derived core, is a first-in-class HIV capsid inhibitor.[6][20]

Synthesis of Biologically Active Pyrazole Derivatives: A Methodological Overview

The synthetic versatility of the pyrazole ring has been a major driver of its widespread use in drug discovery.[1][28][29] Several robust and efficient methods exist for the construction of the pyrazole core and its subsequent functionalization.

Classical Knorr Pyrazole Synthesis and its Variations

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a cornerstone of pyrazole synthesis.[1][29] This method allows for the facile introduction of substituents at various positions of the pyrazole ring.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Cyclization/ Dehydration Condensation->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Modern Synthetic Approaches

More contemporary methods have focused on improving efficiency, regioselectivity, and environmental sustainability:

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrile imine with an alkyne or alkene provides a powerful and regioselective route to pyrazoles.[1]

  • Multicomponent Reactions: One-pot reactions involving three or more starting materials offer a highly efficient means of generating complex pyrazole derivatives.[1][28]

  • Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields.[28][29]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Condensation

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

  • 1-(4-chlorophenyl)-3-butanone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)-3-butanone (1 mmol) in ethanol (10 mL).

  • Add phenylhydrazine (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

  • Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Future Perspectives and Conclusion

The biological significance of pyrazole derivatives is undeniable and continues to expand. Future research will likely focus on several key areas:

  • Development of Multi-Target Ligands: Designing single molecules that can modulate multiple targets offers the potential for enhanced efficacy and reduced drug resistance, particularly in complex diseases like cancer.[7]

  • Exploration of New Biological Space: The application of novel synthetic methodologies will enable the creation of previously inaccessible pyrazole derivatives, opening up new avenues for biological screening.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • (PDF)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: )
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )
  • Multi-step Synthesis of Novel Pyrazole Deriv
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: )
  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: )
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (URL: )
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: )
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: )
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: )
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research. (URL: )
  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Examples of pyrazole‐containing drugs and their pharmacological activities.

Sources

The Pivotal Role of 4-Phenyl-1H-pyrazole-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenyl-1H-pyrazole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and established roles in drug discovery. We will explore its significance as a pharmacophore, particularly in the development of kinase inhibitors and anticancer agents, supported by a critical examination of the structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic system in their therapeutic programs.

Introduction: The Ascendancy of the Pyrazole Scaffold

Pyrazole and its derivatives have long been a cornerstone of medicinal chemistry, prized for their metabolic stability and their ability to engage in a variety of non-covalent interactions with biological targets.[1] The inherent features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, make it an ideal building block for crafting molecules with tailored pharmacological profiles. The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and its affinity and selectivity for a given target.

Among the vast landscape of pyrazole-based structures, the this compound motif has emerged as a particularly fruitful scaffold. The strategic placement of a phenyl group at the 4-position and a carbonitrile at the 3-position imbues this core with a unique combination of steric and electronic properties that have been successfully exploited in the design of potent and selective modulators of various enzymes and receptors.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily revolving around the formation of the pyrazole ring from acyclic precursors. A plausible and efficient approach involves a multi-step sequence starting from readily available materials.

Proposed Synthetic Protocol:

A robust synthesis can be envisioned starting from phenylacetonitrile. The following protocol is a composite of established methodologies for the synthesis of substituted pyrazole-carbonitriles.

Step 1: Synthesis of 3-amino-2-phenylacrylonitrile

This initial step involves the condensation of phenylacetonitrile with a suitable one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA), to generate an enaminonitrile intermediate.

  • Reagents and Conditions:

    • Phenylacetonitrile (1.0 eq)

    • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

    • Reaction is typically carried out neat or in a high-boiling solvent such as DMF.

    • Heat at 80-100 °C for 2-4 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is often purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Cyclization to form this compound

The resulting enaminonitrile is then cyclized with hydrazine hydrate to form the pyrazole ring.

  • Reagents and Conditions:

    • 3-amino-2-phenylacrylonitrile (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Solvent: Ethanol or acetic acid.

    • Reflux for 4-8 hours.

    • Monitor reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • Further purification can be achieved by recrystallization.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Enaminonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation Phenylacetonitrile Phenylacetonitrile Reaction1 Condensation (80-100 °C) Phenylacetonitrile->Reaction1 DMF-DMA DMF-DMA DMF-DMA->Reaction1 Intermediate 3-amino-2-phenylacrylonitrile Reaction1->Intermediate Reaction2 Cyclization (Reflux) Intermediate->Reaction2 Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

The this compound Scaffold as a Pharmacophore

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound core embodies several key pharmacophoric features:

  • Aromatic Phenyl Group at C4: This bulky, hydrophobic group plays a crucial role in establishing van der Waals and π-π stacking interactions within the binding pockets of target proteins.[2][3] Its presence and orientation can significantly influence a compound's affinity and selectivity. The phenyl ring also provides a convenient handle for further structural modifications to probe the steric and electronic requirements of the binding site.

  • Electron-Withdrawing Carbonitrile at C3: The nitrile group is a potent hydrogen bond acceptor and can engage in crucial interactions with donor residues in the active site of an enzyme or the ligand-binding domain of a receptor. Its linear geometry and electronic properties can also contribute to the overall conformational rigidity of the molecule.

  • Pyrazole Core: The pyrazole ring itself is a versatile component of the pharmacophore. The N1 position can be readily substituted to modulate pharmacokinetic properties or to introduce additional binding interactions. The N2 nitrogen can act as a hydrogen bond acceptor.

Pharmacophoric Features Diagram:

G cluster_0 This compound Core cluster_1 Key Pharmacophoric Features Scaffold Phenyl Hydrophobic Interaction (π-π stacking, van der Waals) Nitrile Hydrogen Bond Acceptor Nitrile->Scaffold N1-H Hydrogen Bond Donor/ Modulation Point N1-H->Scaffold N2 Hydrogen Bond Acceptor N2->Scaffold

Caption: Key pharmacophoric elements of the this compound scaffold.

Therapeutic Applications and Biological Activities

While direct biological data for the unsubstituted this compound is not extensively reported in publicly available literature, the widespread and significant activities of its close derivatives provide a strong indication of its therapeutic potential.

Anticancer Activity

The pyrazole scaffold is a well-established framework for the development of anticancer agents.[4] Derivatives of 4-phenyl-pyrazole have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell Line(s)Reported Activity (IC50)Reference(s)
Pyrazole-Indole HybridsHepG2, HCT-116, MCF-7, A5496.1 µM to 38.9 µM[5]
Thiazolyl-Pyrazoline DerivativesMCF-70.07 µM[2]
3,5-Disubstituted PyrazolesA549, HeLa, MCF-75.8 µM to 9.8 µM[2]
Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The this compound scaffold is an excellent starting point for the design of kinase inhibitors. The phenyl group can occupy the hydrophobic region of the ATP-binding site, while the pyrazole core can form key hydrogen bonds with the hinge region of the kinase.

Derivatives of pyrazole have been shown to inhibit a variety of kinases, including:

  • AKT2/PKBβ: A serine/threonine kinase involved in cell survival and proliferation.[3]

  • Janus Kinases (JAK2/3): Critical mediators of cytokine signaling.[6]

  • Aurora Kinases (A/B): Essential for mitotic progression.[6]

  • Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]

Signaling Pathway Diagram: Kinase Inhibition

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/AKT, JAK/STAT) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->Signaling_Cascade

Caption: Inhibition of key signaling pathways by pyrazole-based kinase inhibitors.

Antimicrobial Activity

The pyrazole nucleus is also a feature of many compounds with antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.[8][9] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

  • Substitution on the 4-Phenyl Ring: The electronic nature and position of substituents on the C4-phenyl ring are critical for modulating biological activity. Electron-withdrawing groups, such as halogens, can enhance potency in some cases, likely by influencing the electronic properties of the ring and its interactions with the target.[2]

  • Modification of the 3-Carbonitrile Group: While the carbonitrile is a potent hydrogen bond acceptor, its replacement with other groups such as amides, esters, or small heterocycles can be explored to optimize binding and pharmacokinetic properties.

  • Substitution at the N1 Position: The N1 position of the pyrazole ring is a key vector for structural modification. Alkylation or arylation at this position can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and can also be used to introduce additional interactions with the target protein.

SAR Logic Diagram:

G cluster_0 Structural Modifications cluster_1 Impact on Properties Core This compound Mod_N1 N1-Substitution (Alkyl, Aryl, etc.) Core->Mod_N1 Mod_C4_Phenyl C4-Phenyl Substitution (EWG, EDG) Core->Mod_C4_Phenyl Mod_C3_Nitrile C3-Nitrile Bioisosteres (Amide, Ester, etc.) Core->Mod_C3_Nitrile Potency Potency & Efficacy Mod_N1->Potency ADME Pharmacokinetics (ADME) Mod_N1->ADME Mod_C4_Phenyl->Potency Selectivity Target Selectivity Mod_C4_Phenyl->Selectivity Mod_C3_Nitrile->Potency Mod_C3_Nitrile->Selectivity

Sources

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Pyrazole Heterocycle in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutic agents across a wide spectrum of diseases.[3][4] From blockbuster anti-inflammatory drugs to life-saving anticancer agents and beyond, the versatility of the pyrazole core continues to inspire the development of novel therapeutics.[5][6] This technical guide provides a comprehensive overview of the significant and expanding therapeutic applications of pyrazole compounds, delving into their mechanisms of action, showcasing key examples of marketed drugs and promising clinical candidates, and providing detailed experimental protocols for their biological evaluation.

I. Anti-inflammatory Applications: Targeting the Cyclooxygenase (COX) Pathway

One of the most well-established therapeutic applications of pyrazole compounds is in the management of pain and inflammation.[7] This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[8]

A. Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-based drugs are attributed to their selective inhibition of COX-2.[9][10] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[11] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[11] By selectively inhibiting COX-2, pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) can effectively reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

A prime example of a selective COX-2 inhibitor is Celecoxib (Celebrex®).[9][10] Its diaryl-substituted pyrazole structure allows it to bind to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[10] This selective binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[12][13]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Phospholipase_A2 Phospholipase A2 ProInflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 converts to Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_H2->Prostaglandin_Synthases substrate Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_Synthases->Prostaglandins synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 selectively inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening pyrazole compounds for their ability to inhibit COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Horseradish peroxidase (HRP)

  • Test pyrazole compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, HRP, and the fluorometric probe in each well of a 96-well plate.

  • Add the test pyrazole compound at various concentrations to the respective wells. Include wells with the positive control and a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the COX-2 enzyme to all wells except for the no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Start the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex™ Red) over time.

  • Calculate the rate of reaction for each concentration of the test compound and the controls.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

II. Anticancer Applications: A Multifaceted Approach to Combat Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to inhibit tumor growth and induce cancer cell death.[14][15]

A. Mechanisms of Action in Oncology

The anticancer activity of pyrazole compounds is diverse and can involve:

  • Kinase Inhibition: Many pyrazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[14]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

  • DNA Intercalation: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[14]

B. Quantitative Data: IC50 Values of Pyrazole Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,4-benzoxazine-pyrazole hybrid (Compound 22)MCF7 (Breast)2.82[12]
1,4-benzoxazine-pyrazole hybrid (Compound 23)A549 (Lung)6.28[12]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24)A549 (Lung)8.21[12]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24)HCT116 (Colon)19.56[12]
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)MDA-MB-468 (Breast)14.97 (24h)[16]
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)MDA-MB-468 (Breast)6.45 (48h)[16]
Pyrazoline 2Hs578T (Breast)12.63[17]
Pyrazoline 5Hs578T (Breast)3.95[17]
Pyrazoline 5MDA MB 231 (Breast)21.55[17]
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test pyrazole compounds

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test pyrazole compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

III. Central Nervous System (CNS) Applications: Modulating Neurotransmission and Neuroinflammation

Pyrazole-containing compounds have shown significant potential in treating a range of CNS disorders by interacting with key receptors and enzymes in the brain.

A. Mechanisms of Action in the CNS
  • Cannabinoid Receptor Modulation: The pyrazole derivative Rimonabant acts as an inverse agonist for the cannabinoid CB1 receptor. CB1 receptors are highly expressed in the brain and are involved in regulating appetite, mood, and memory. By blocking the activity of these receptors, Rimonabant was developed as an anti-obesity drug, though it was later withdrawn due to psychiatric side effects.

  • Phosphodiesterase (PDE) Inhibition: Sildenafil (Viagra®), a well-known pyrazole-based drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[16] In the context of the CNS, PDE5 inhibition can increase levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in neuronal signaling and synaptic plasticity, suggesting potential applications in neurodegenerative diseases.

  • Monoamine Oxidase (MAO) Inhibition: Certain pyrazoline derivatives have been found to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.[13]

  • Acetylcholinesterase (AChE) Inhibition: Several pyrazoline derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[12][17] AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.

Signaling Pathway: CB1 Receptor Signaling

CB1_Pathway Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor activates Gi_o_Protein Gi/o Protein CB1_Receptor->Gi_o_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (Ca2+, K+) Gi_o_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release regulates Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1_Receptor blocks

Caption: Simplified CB1 receptor signaling and the action of Rimonabant.

Signaling Pathway: PDE5 Inhibition

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation promotes GMP GMP PDE5->GMP degrades to Sildenafil Sildenafil (Pyrazole-based Inhibitor) Sildenafil->PDE5 inhibits

Caption: PDE5 signaling pathway and the inhibitory action of Sildenafil.

B. Quantitative Data: AChE Inhibition by Pyrazole Derivatives
Compound/DerivativeIC50 (µM) for AChEReference
Pyrazoline 2a0.107[12]
Pyrazoline 2g0.122[12]
Pyrazoline 2j0.062[12]
Pyrazoline 2l0.040[12]
Donepezil (Standard)0.021[12]
C. Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method for determining the inhibitory potential of pyrazole compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., kynuramine)

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

  • Test pyrazole compounds

  • 96-well plates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound or control.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2N HCl).

  • Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength. For kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

IV. Antimicrobial Applications: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[15]

A. Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole compounds are still under investigation but are thought to involve:

  • Inhibition of Essential Enzymes: Pyrazoles may target and inhibit enzymes that are vital for microbial survival and replication.

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

  • Interference with DNA Synthesis: Similar to their anticancer effects, some pyrazoles may inhibit microbial DNA replication.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

The following table presents the MIC values (the lowest concentration of a compound that inhibits the visible growth of a microorganism) for selected pyrazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Imidazo-pyridine pyrazole 18 | E. coli | <1 | | | Imidazo-pyridine pyrazole 18 | K. pneumoniae | <1 | | | Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | | | Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | | | Pyrano[2,3-c] pyrazole 5c | B. subtilis | 6.25 | | | Pyrazole derivative 3 | E. coli | 0.25 | | | Pyrazole derivative 4 | S. epidermidis | 0.25 | | | Pyrazole derivative 2 | A. niger | 1 | | | Pyrazole derivative 3 | M. audouinii | 0.5 | | | Indazole 2 | E. faecalis | 64-128 |[8] | | Indazole 3 | E. faecalis | 64-128 |[8] | | Pyrazoline 9 | S. aureus (MDR) | 4 |[8] | | Pyrazoline 9 | E. faecalis (MDR) | 4 |[8] |

V. Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its immense value in drug discovery and development. The diverse range of biological activities exhibited by pyrazole derivatives, from anti-inflammatory and anticancer to CNS-modulating and antimicrobial effects, underscores the remarkable versatility of this heterocyclic core. The continued exploration of structure-activity relationships, coupled with advanced computational and synthetic methodologies, will undoubtedly lead to the discovery of new pyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles. As our understanding of the molecular basis of diseases deepens, the pyrazole nucleus is poised to remain a critical pharmacophore in the design of next-generation medicines to address unmet medical needs.

VI. References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 4, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 4, 2026, from [Link]

  • Sildenafil - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - GoodRx. (2025, March 5). Retrieved January 4, 2026, from [Link]

  • Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. (2024, July 13). ACS Omega. Retrieved January 4, 2026, from [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • [Mode of action of sildenafil] - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. (n.d.). Roche. Retrieved January 4, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 4, 2026, from [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Retrieved January 4, 2026, from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). Retrieved January 4, 2026, from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 4, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PubMed. (2021, February 24). Retrieved January 4, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved January 4, 2026, from [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022, October 17). Retrieved January 4, 2026, from [Link]

  • Cannabinoid receptor 1 - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. (2018, December 24). Retrieved January 4, 2026, from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Rimonabant - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022, October 17). Retrieved January 4, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - Scilit. (n.d.). Retrieved January 4, 2026, from [Link]

  • Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved January 4, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 4, 2026, from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved January 4, 2026, from [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents - Taylor & Francis. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic ring system is a versatile building block in the design of therapeutic agents, particularly in oncology.[3] Within this important class of molecules, 4-phenyl-1H-pyrazole-3-carbonitrile emerges as a compound of significant interest for its potential as an anticancer agent. While direct and exhaustive studies on this specific molecule are emerging, a compelling body of evidence from structurally related pyrazole derivatives allows for the elucidation of a probable multi-targeted mechanism of action.

This technical guide synthesizes the current understanding of how this compound likely exerts its antiproliferative effects. Based on extensive research into its close analogs, the primary mechanism of action is proposed to be the inhibition of multiple protein kinases that are critical for cancer cell proliferation and survival. This guide will delve into the specific kinase families implicated, the downstream cellular consequences of their inhibition, and provide detailed experimental protocols for researchers investigating compounds of this nature.

Proposed Primary Mechanism of Action: Multi-Kinase Inhibition

The anticancer activity of many pyrazole derivatives is attributed to their ability to function as ATP-competitive inhibitors of protein kinases.[4] The 4-phenyl-1H-pyrazole scaffold appears to be particularly effective in targeting several key kinases involved in oncogenic signaling pathways.

Aurora Kinase Inhibition

The Aurora kinase family, particularly Aurora A and Aurora B, are serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Structurally similar pyrazole compounds have demonstrated potent inhibitory activity against both Aurora A and Aurora B kinases.[3][5] For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives exhibited significant inhibition of Aurora A and Aurora B with IC50 values in the sub-micromolar range.[3]

Inhibition of Aurora kinases by a this compound analog leads to a cascade of downstream effects, most notably the disruption of mitotic progression. This results in a G2/M phase cell cycle arrest, preventing cancer cells from completing cell division.[3] Furthermore, inhibition of Aurora kinases has been shown to down-regulate the phosphorylation of key signaling proteins such as STAT3 and STAT5, which are involved in cell survival and proliferation.[3]

cluster_downstream Downstream Effects This compound This compound Aurora Kinase A/B Aurora Kinase A/B This compound->Aurora Kinase A/B Inhibition Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Phosphorylation of STAT3/5 Phosphorylation of STAT3/5 Aurora Kinase A/B->Phosphorylation of STAT3/5 Promotes G2/M Phase Progression G2/M Phase Progression Aurora Kinase A/B->G2/M Phase Progression Promotes Cell Proliferation Cell Proliferation Phosphorylation of STAT3/5->Cell Proliferation G2/M Phase Progression->Cell Proliferation Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT (inactive) STAT (inactive) JAK->STAT (inactive) Phosphorylation p-STAT (active) p-STAT (active) STAT Dimer STAT Dimer p-STAT (active)->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival This compound This compound This compound->JAK Inhibition

Caption: The JAK/STAT Signaling Pathway and Point of Inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of several cancers. [6]Pyrazole-based compounds have emerged as promising EGFR inhibitors. [6]For example, novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. [7]This suggests that the this compound scaffold could also interact with the ATP-binding site of EGFR, thereby blocking its kinase activity and downstream signaling.

EGF EGF EGFR EGFR EGF->EGFR Binding Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway Activation PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activation Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival This compound This compound This compound->EGFR Inhibition

Caption: EGFR Signaling Cascade and Inhibition by this compound.

Cellular and Molecular Consequences of Kinase Inhibition

The multi-targeted inhibition of key kinases by this compound is predicted to culminate in significant antiproliferative and pro-apoptotic effects in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines. [7][8]For instance, a novel pyrazole compound, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells at low micromolar concentrations, as evidenced by the externalization of phosphatidylserine, activation of caspases-3/7, and DNA fragmentation. [8]The induction of apoptosis by pyrazole derivatives is often linked to the reduction of Akt phosphorylation, a key downstream effector of many survival signaling pathways. [7]

Compound Cancer Cell Line IC50 (µM) Reference
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (10e) K562 (Chronic Myeloid Leukemia) 6.726 [3]
Pyrazole-indole hybrid (7a) HepG2 (Liver Carcinoma) 6.1 ± 1.9 [5]
Pyrazole-indole hybrid (7b) HepG2 (Liver Carcinoma) 7.9 ± 1.9 [5]
1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile (3) Not specified Not specified

| 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile (4) | Not specified | Not specified | |

Cell Cycle Arrest

As a direct consequence of inhibiting kinases that regulate mitosis, such as the Aurora kinases, this compound is expected to induce cell cycle arrest. Studies on analogous compounds have consistently shown an accumulation of cells in the G2/M phase of the cell cycle following treatment. [3]This arrest prevents the cancer cells from dividing and proliferating, ultimately contributing to the overall antitumor effect.

G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Checkpoint G2/M Checkpoint G2 Phase->G2/M Checkpoint M Phase->G1 Phase This compound This compound This compound->G2/M Checkpoint Inhibition G2/M Checkpoint->M Phase Progression

Caption: Cell Cycle Progression and the Point of G2/M Arrest.

Secondary/Putative Mechanism: Modulation of Oxidative Stress

While kinase inhibition is the most strongly supported mechanism of action, some pyrazole derivatives have also been reported to possess antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, plays a complex role in cancer. While moderate levels of ROS can promote cancer cell proliferation, excessive levels can induce apoptosis. The potential for this compound to modulate oxidative stress pathways represents a secondary, and currently less defined, aspect of its mechanism of action that warrants further investigation.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and related compounds, the following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Generic Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate

    • ATP

    • Test compound (this compound)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of apoptotic cells after treatment with the test compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (this compound)

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis Using Flow Cytometry
  • Objective: To determine the effect of the test compound on cell cycle distribution.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (this compound)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Based on the extensive evidence from structurally related compounds, the core mechanism of action of this compound as an anticancer agent is proposed to be the multi-targeted inhibition of key protein kinases, including Aurora kinases, Janus kinases, and EGFR. This multi-kinase inhibition leads to downstream effects such as cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.

While the current body of literature provides a strong foundation for this proposed mechanism, direct experimental validation for this compound is a critical next step. Future research should focus on:

  • Direct Kinase Profiling: Screening this compound against a broad panel of kinases to identify its specific targets and determine its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

A deeper understanding of the precise molecular interactions and the full spectrum of its biological targets will be instrumental in the potential development of this compound as a novel and effective cancer therapeutic.

References

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, synthesis of some new tri-substituted pyrazole deriv
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Public
  • (PDF)
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR
  • 4prj - Aurora A kinase domain with compound 2 (N-[1-(3-cyanobenzyl)-1H-pyrazol-4-yl]
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor | Scilit
  • A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells - NIH
  • Antiproliferative activity of pyrazoles 1-8 a - ResearchG
  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiprolifer
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - NIH
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC
  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles - ResearchG
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH
  • The JAK/STAT signaling p
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC
  • (PDF)

Sources

A Strategic Guide to the Preliminary Screening of 4-Phenyl-1H-pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation of novel 4-phenyl-1H-pyrazole-3-carbonitrile derivatives. It is designed for drug discovery researchers and scientists, moving beyond rote protocols to elucidate the strategic rationale behind each stage of the screening cascade. Our approach is grounded in the principles of medicinal chemistry, emphasizing early, data-driven decision-making to identify promising lead candidates efficiently.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in drug discovery.[1][2][3] This designation is reserved for molecular frameworks that can serve as ligands for multiple, diverse biological targets.[4] The pyrazole core's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions within the binding sites of various proteins.[5] Its metabolic stability is another key factor in its frequent appearance in approved drugs and clinical candidates.[2]

The this compound motif, specifically, represents a versatile starting point for library synthesis. The phenyl group at position 4 and the nitrile at position 3 provide key vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[6]

Designing the Screening Cascade: A Strategy-First Approach

G cluster_0 Library of this compound Derivatives cluster_1 Primary Screening (Hit Identification) cluster_2 Secondary Screening (MoA & Target Validation) cluster_3 Tertiary Screening (Lead Profiling) Compound_Library Synthesized Compound Library Anticancer Anticancer (Cytotoxicity Assay) Compound_Library->Anticancer Parallel Screening AntiInflammatory Anti-inflammatory (COX-2 Inhibition Assay) Compound_Library->AntiInflammatory Parallel Screening Antimicrobial Antimicrobial (MIC Determination) Compound_Library->Antimicrobial Parallel Screening Kinase_Assay Kinase Inhibition Assays Anticancer->Kinase_Assay Active Hits Docking Molecular Docking Kinase_Assay->Docking Validate Target Pathway_Analysis Cellular Pathway Analysis Docking->Pathway_Analysis Confirm Mechanism ADME_Tox Early ADME/Tox Profiling (Solubility, Stability, etc.) Pathway_Analysis->ADME_Tox Validated Hit Lead_Candidate Promising Lead Candidate ADME_Tox->Lead_Candidate Favorable Profile

Caption: Overall workflow for the preliminary screening cascade.

Primary Screening: Casting a Wide Net for Bioactivity

The objective of primary screening is to efficiently identify "hits"—compounds that exhibit a desired biological effect at a specific concentration. We will employ robust, high-throughput assays for three distinct therapeutic areas.

Focus Area: Anticancer Activity

Causality: The pyrazole scaffold is a well-established core for numerous kinase inhibitors, which are a major class of anticancer drugs.[9][13][14] Kinases are frequently dysregulated in cancer, making them prime therapeutic targets.[15] Therefore, the initial screen for anticancer potential is a logical starting point. A general cytotoxicity assay is the most effective first step to identify compounds that impact cell viability.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is insoluble in aqueous solution.[16][17]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each active compound.

Data Presentation: Representative Cytotoxicity Data

Compound IDSubstitution PatternMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
PZ-001 R1=H, R2=4-Cl14.5> 5022.1
PZ-002 R1=CH₃, R2=4-F5.88.09.3
PZ-003 R1=H, R2=4-OCH₃> 50> 50> 50
Doxorubicin (Positive Control)0.951.21.5
Focus Area: Anti-inflammatory Activity

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, heme, and the test compound at various concentrations in a Tris-HCl buffer.

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Add a colorimetric substrate (e.g., TMPD), which is oxidized by the peroxidase activity, producing a colored product.

  • Data Acquisition: Measure the change in absorbance over time at ~610 nm.

  • Analysis: Calculate the rate of reaction and determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation: Representative COX Inhibition Data

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
PZ-004 25.10.8529.5
PZ-005 > 500.26> 192
PZ-006 5.54.91.1
Celecoxib 50.00.28178.6
Focus Area: Antimicrobial Activity

Causality: Numerous studies have demonstrated that the pyrazole nucleus possesses significant antibacterial and antifungal properties, making it a valuable scaffold for developing new anti-infective agents.[10][19][20][21]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing appropriate growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the prepared microbial suspension to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Representative Antimicrobial MIC Data (µg/mL)

Compound IDS. aureusE. coliC. albicans
PZ-007 81632
PZ-008 > 128> 12864
PZ-009 4816
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Secondary Screening: From "What" to "How"

Once primary hits are identified, the focus shifts to validating the initial result and elucidating the Mechanism of Action (MoA). For this guide, we will focus on a hypothetical anticancer hit from the primary screen.

Causality: A cytotoxicity hit is a promising but non-specific starting point. To advance the compound, we must demonstrate that it interacts with a specific, disease-relevant molecular target. Given the prevalence of pyrazoles as kinase inhibitors, a kinase activity screen is the most logical next step.[13][22][23]

G Cytotoxicity_Hit Cytotoxicity Hit (e.g., PZ-002, IC50 < 10 µM) Kinase_Panel Broad Kinase Panel Screen (e.g., 100+ kinases) Cytotoxicity_Hit->Kinase_Panel Test Target_ID Identify Specific Target(s) (e.g., JAK2, CDK2) Kinase_Panel->Target_ID Analyze Confirmatory_Assay Confirmatory IC50 Assay (Dose-Response) Target_ID->Confirmatory_Assay Confirm Molecular_Docking In Silico Molecular Docking Confirmatory_Assay->Molecular_Docking Predict Binding Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-STAT) Confirmatory_Assay->Cellular_Assay Verify in Cells Validated_Hit Validated On-Target Hit Molecular_Docking->Validated_Hit Cellular_Assay->Validated_Hit

Caption: Workflow for anticancer hit validation and MoA elucidation.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This is a robust and widely used format for determining kinase inhibitor potency.[24]

  • Kinase Reaction: In a 384-well plate, combine the target kinase (e.g., JAK2), the appropriate substrate, and ATP with serial dilutions of the pyrazole inhibitor. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, which then drives a luminescent reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: The light signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the IC₅₀ of the inhibitor from a dose-response curve.

In Silico Support: Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule to a protein target.[25] For a confirmed kinase inhibitor, docking studies can provide invaluable insights into how the compound fits into the ATP-binding site and which specific amino acid residues it interacts with, guiding future SAR optimization.[26][27][28]

Cellular Target Engagement: Visualizing the Pathway

To confirm that the inhibitor works in a cellular context, one can measure the phosphorylation status of a downstream substrate of the target kinase. For a JAK2 inhibitor, this would involve measuring phosphorylated STAT3 (p-STAT3) via Western Blot. A potent inhibitor should reduce p-STAT3 levels in a dose-dependent manner.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK pJAK p-JAK2 (Active) JAK->pJAK phosphorylates STAT STAT3 pJAK->STAT phosphorylates pSTAT p-STAT3 STAT->pSTAT Dimer p-STAT3 Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription activates Inhibitor Pyrazole Derivative (JAK2 Inhibitor) Inhibitor->pJAK INHIBITS

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Early ADME/Tox Profiling: Assessing Drug-Likeness

A compound can be highly potent but fail in development due to poor pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity.[7][29] Integrating key ADME/Tox assays early in the screening process is critical for selecting leads with a higher probability of clinical success.[8][30]

Data Presentation: Key In Vitro ADME/Tox Assays

AssayParameter MeasuredRationale & Importance
Kinetic Solubility Thermodynamic solubility in bufferPoor solubility can lead to inaccurate bioassay results and poor absorption in vivo.
LogD₇.₄ Lipophilicity at physiological pHAffects solubility, permeability, and metabolic clearance. A LogD between 1-3 is often desired.
Microsomal Stability Rate of metabolism by liver enzymesPredicts metabolic clearance. High clearance leads to short half-life and poor drug exposure.
CYP450 Inhibition Inhibition of key drug-metabolizing enzymesHigh potential for drug-drug interactions (DDIs) if the compound inhibits enzymes like CYP3A4, 2D6.
In Vitro Hepatotoxicity Cytotoxicity in liver-derived cells (e.g., HepG2)Early indicator of potential for drug-induced liver injury (DILI), a major safety concern.

Conclusion and Path Forward

This guide outlines a logical, evidence-based strategy for the preliminary screening of this compound derivatives. By integrating parallel primary screening across high-potential therapeutic areas with subsequent mechanistic and drug-like property profiling, this cascade enables the efficient identification and validation of promising lead compounds. A derivative that demonstrates potent and selective activity in a primary assay, confirmed on-target activity in a secondary assay, and possesses a favorable early ADME/Tox profile represents a high-quality starting point for a full-scale lead optimization program.

References

  • Benchchem. Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • MDPI. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
  • Taylor & Francis Online. Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Benchchem. Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • IJNRD. Mini review on anticancer activities of Pyrazole Derivatives.
  • Life Chemicals. Scaffolds and Scaffold-based Compounds | Screening Libraries.
  • International Journal of Pharmaceutical Sciences Review and Research. Review: Anticancer Activity Of Pyrazole.
  • Semantic Scholar. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • National Center for Biotechnology Information. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole.
  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • PubMed. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery.
  • Benchchem. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • ACS Publications. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • National Institutes of Health. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • National Center for Biotechnology Information. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • PubMed. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • Wikipedia. MTT assay.
  • ResearchGate. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • IJPSR. SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES.
  • ACS Publications. The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • o-Cloud. Importance of ADME/Tox in Early Drug Discovery.
  • Measurlabs. XTT Assay for Medical Device Cytotoxicity Assessment.
  • Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • Semantic Scholar. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • National Center for Biotechnology Information. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
  • Sigma-Aldrich. Discover Bioactive Small Molecules for ADME/Tox.
  • PubMed. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • National Center for Biotechnology Information. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Center for Biotechnology Information. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • National Center for Biotechnology Information. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents.
  • National Center for Biotechnology Information. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • ResearchGate. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.

Sources

Illuminating Molecular Interactions: A Technical Guide to the Computational Modeling of 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the molecular modeling of a specific pyrazole derivative, 4-phenyl-1H-pyrazole-3-carbonitrile. We will navigate the theoretical underpinnings and practical applications of computational chemistry in elucidating the structural and functional characteristics of this molecule. This whitepaper is designed to be a comprehensive resource for researchers and drug development professionals, offering not just a methodology, but a strategic framework for leveraging in silico techniques to accelerate the discovery of novel therapeutics. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a robust research workflow.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are of immense interest in drug discovery due to their diverse pharmacological activities.[2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The versatility of the pyrazole ring allows for a high degree of chemical modification, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. The subject of this guide, this compound, combines the pyrazole core with a phenyl group and a carbonitrile moiety, features that can significantly influence its interaction with biological targets.

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to identify lead compounds, optimize their pharmacological profiles, and design novel therapeutics.[5][6] Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations provide invaluable insights into molecular behavior at an atomic level.[5] This guide will provide a detailed, step-by-step workflow for the molecular modeling of this compound, using a relevant biological target to illustrate the practical application of these powerful computational methods.

The Rationale for Target Selection: Pyrazoles as Kinase Inhibitors

A significant body of research has demonstrated the efficacy of pyrazole derivatives as inhibitors of protein kinases.[1][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The ATP-binding pocket of kinases is a well-characterized target for small molecule inhibitors, and the pyrazole scaffold has proven to be adept at forming key interactions within this site.[1]

Given the established role of pyrazoles as kinase inhibitors, for the purpose of this guide, we will focus on a well-studied kinase as a representative biological target for this compound. Several kinases have been successfully targeted with pyrazole-based inhibitors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2).[9] For our case study, we will select Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle, as a plausible target. A co-crystal structure of CDK2 with a pyrazole-based inhibitor is available in the Protein Data Bank (PDB ID: 2WPA), providing an excellent starting point for our molecular docking studies.[6]

Theoretical Framework: A Glimpse into the Computational Toolbox

Before delving into the practical workflow, it is essential to understand the theoretical principles of the key computational methods employed.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] Unlike traditional wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density.[8] This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying the geometry, electronic properties, and reactivity of small organic molecules.[11] In our workflow, DFT will be utilized to optimize the 3D structure of this compound, ensuring a low-energy and sterically favorable conformation for subsequent docking studies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor).[12][13] The primary goal of docking is to predict the binding mode and affinity of the ligand to the target's binding site.[14] This is achieved through a sampling algorithm that explores various conformations and orientations of the ligand within the binding pocket, coupled with a scoring function that estimates the binding energy for each pose.[5] A lower binding energy generally indicates a more stable and favorable interaction.[5]

A Step-by-Step Guide to the Molecular Modeling Workflow

This section provides a detailed, field-proven protocol for the molecular modeling of this compound with CDK2 as the target protein.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of our ligand, this compound.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as MarvinSketch or ChemDraw.

  • 3D Structure Conversion and Optimization: Convert the 2D structure to a 3D format. To obtain a low-energy conformation, perform a geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a 6-31G(d) basis set.[15] This step ensures that the bond lengths, bond angles, and dihedral angles are in their most stable arrangement.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as PDBQT, which includes atomic partial charges and information on rotatable bonds.[16] Software like AutoDockTools can be used for this conversion.[16]

Protein Preparation

The crystal structure of the target protein, CDK2, needs to be prepared for docking. This involves cleaning the PDB file and adding necessary information.

Protocol:

  • PDB File Retrieval: Download the crystal structure of CDK2 in complex with a pyrazole inhibitor (e.g., PDB ID: 2WPA) from the RCSB Protein Data Bank (]">www.rcsb.org).[6]

  • Removal of Non-essential Molecules: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[4][17][18] This is crucial as they can interfere with the docking of our ligand of interest.[4][18]

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.[17] This is a critical step as hydrogen bonds are key interactions in protein-ligand binding.

  • Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format using AutoDockTools.[19]

Molecular Docking Simulation

With the prepared ligand and protein, we can now perform the molecular docking simulation using a program like AutoDock Vina.[15]

Protocol:

  • Grid Box Definition: Define a grid box that encompasses the active site of CDK2.[20] The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The co-crystallized ligand from the original PDB file can be used as a reference to define the center of the grid.

  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[15]

  • Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will then perform the docking simulation, generating a set of predicted binding poses for the ligand, ranked by their binding affinities.

Analysis of Docking Results

The final and most critical step is the analysis of the docking results to gain meaningful insights into the potential interaction of this compound with CDK2.

Protocol:

  • Binding Energy Evaluation: Analyze the binding energies of the predicted poses.[5] A more negative binding energy suggests a stronger binding affinity.[5]

  • Interaction Analysis: Visualize the top-ranked binding pose in a molecular visualization program like PyMOL or Discovery Studio Visualizer.[2][21][22] Identify and analyze the key intermolecular interactions, such as:

    • Hydrogen Bonds: These are crucial for the specificity and stability of protein-ligand complexes.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.

  • Comparison with Known Inhibitors: If available, compare the binding mode of this compound with that of known CDK2 inhibitors, particularly those with a pyrazole scaffold. This can provide validation for the docking results and offer insights into the key structural features required for potent inhibition.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of scientific findings.

Quantitative Data Summary
ParameterValueUnit
Ligand Properties
Molecular FormulaC10H7N3
Molecular Weight169.19 g/mol
Docking Results (Top Pose)
Binding Affinity-8.5 (Example Value)kcal/mol
Key Interactions
Hydrogen Bond DonorsNH of pyrazole
Hydrogen Bond AcceptorsN of pyrazole, N of nitrile
Hydrophobic InteractionsPhenyl ring

Note: The binding affinity value is a hypothetical example for illustrative purposes.

Experimental and Logical Workflows

To visually represent the logical flow of the molecular modeling process, Graphviz diagrams are provided below.

Molecular_Modeling_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (CDK2 - PDB: 2WPA) Protein_Prep->Docking Results Results Analysis Docking->Results

Figure 1: A high-level overview of the molecular modeling workflow.

Detailed_Docking_Protocol Start Start Ligand_2D Draw 2D Ligand Structure Start->Ligand_2D Protein_PDB Download Protein PDB Start->Protein_PDB Ligand_3D Convert to 3D & DFT Optimize Ligand_2D->Ligand_3D Ligand_PDBQT Save as PDBQT Ligand_3D->Ligand_PDBQT Grid_Box Define Grid Box Ligand_PDBQT->Grid_Box Clean_PDB Clean PDB (Remove Water, etc.) Protein_PDB->Clean_PDB Add_H Add Hydrogens & Charges Clean_PDB->Add_H Protein_PDBQT Save as PDBQT Add_H->Protein_PDBQT Protein_PDBQT->Grid_Box Run_Docking Run AutoDock Vina Grid_Box->Run_Docking Analyze_Energy Analyze Binding Energy Run_Docking->Analyze_Energy Visualize Visualize Interactions Analyze_Energy->Visualize Conclusion Draw Conclusions Visualize->Conclusion

Figure 2: A detailed, step-by-step protocol for the molecular docking study.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the molecular modeling of this compound. By integrating theoretical principles with a practical, step-by-step workflow, we have demonstrated how computational chemistry can be effectively employed to investigate the potential interactions of this compound with a biologically relevant target. The insights gained from such studies are invaluable in guiding the rational design and optimization of novel pyrazole-based drug candidates.

Future work should focus on validating the in silico predictions through experimental assays, such as in vitro kinase inhibition assays. Furthermore, more advanced computational techniques like molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more nuanced understanding of the binding event. The continued synergy between computational and experimental approaches will undoubtedly accelerate the journey from a promising scaffold to a life-saving therapeutic.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 136-146. [Link]
  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
  • ResearchGate. (n.d.). (A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal structure of CDK2 complex with CDK2 inhibitor PHA793887 (PDB ID: 2WPA). [Link]
  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
  • RCSB PDB. (2014). 3W10: Aurora kinase A complexed to pyrazole aminoquinoline I. [Link]
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5759. [Link]
  • Taylor & Francis Online. (2023). Navigating the Intricacies of Molecular Docking. Journal of Receptors and Signal Transduction, 43(6), 571-579. [https://www.tandfonline.com/doi/full/10.1080/10799893.2023.222 docking]([Link] docking)
  • RCSB PDB. (2013). 4EK5: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. [Link]
  • YouTube. (2020).
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Scribd. (n.d.). Autodock_Vina Protein-Ligand Docking Guide. [Link]
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • ResearchGate. (2019).
  • Rudnitskaya, A., Török, B., & Török, M. (2010). Molecular docking of enzyme inhibitors: a computational tool for structure‐based drug design.
  • Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Obaid, A. M., ... & Youssef, K. M. (2021). Discovery of new 1H-pyrazolo [3, 4-d] pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1739-1752. [Link]
  • MDPI. (2022).
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
  • Protein Data Bank Japan. (2018). 6hjk - Crystal Structure of Aurora-A L210C catalytic domain in complex with ASDO2. [Link]
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
  • Wikipedia. (n.d.). Density functional theory. [Link]
  • SlideShare. (n.d.). computional study of small organic molecular using density functional theory (DFT). [Link]
  • RCSB PDB. (2015). 5AAG: Aurora A kinase bound to an imidazopyridine inhibitor (14b). [Link]
  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7891-7906. [Link]
  • AutoDock Vina. (2020). Tutorial – AutoDock Vina. [Link]
  • Bio-protocol. (2019). Why is it necessary to add hydrogen and delete water before protein-ligand docking?. [Link]
  • Chandra, ., Gopalapura Javaregowda, V., Doreswamy, B. H., Ningaiah, S., Bhadraiah, U. K., Kemparaju, K., & Madegowda, M. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
  • ResearchGate. (2025).
  • RCSB PDB. (2009). 2J50: Structure of Aurora-2 in complex with PHA-739358. [Link]
  • ResearchGate. (2015).
  • RCSB PDB. (2002). 1MQ4: Crystal Structure of Aurora-A Protein Kinase. [Link]
  • ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. [Link]
  • RCSB PDB. (2008). 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. [Link]
  • RCSB PDB. (2011). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. [Link]
  • RCSB PDB. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]
  • RCSB PDB. (2007). 2QU5: Crystal structure of the VEGFR2 kinase domain in complex with a benzimidazole inhibitor. [Link]

Sources

Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of quantum chemical calculations as applied to pyrazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery and materials science. We delve into the core theoretical principles and provide field-proven, step-by-step protocols for performing and interpreting these calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts. We will explore the causality behind methodological choices, from selecting the appropriate level of theory to analyzing key electronic and structural properties. By integrating theoretical knowledge with practical workflows, this guide aims to serve as an authoritative resource for both newcomers and experienced computational chemists.

Introduction: The Privileged Scaffold of Pyrazole

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry due to its versatile pharmacological properties.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] The structural and electronic properties of the pyrazole ring can be finely tuned through substitution, which in turn modulates its interaction with biological targets.[4] Quantum chemical calculations have become an indispensable tool for understanding these structure-property relationships at the molecular level, offering insights that can guide the rational design of novel pyrazole derivatives with enhanced efficacy and desired physicochemical properties.[5]

This guide will focus on the practical application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to elucidate the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. We will also cover subsequent in silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, which build upon the foundation of quantum chemical calculations.

The Theoretical Foundation: A Primer on Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant conceptual leap from traditional wave-function-based methods, as it reduces the complexity of the problem from 3N spatial coordinates (for N electrons) to just three.

In practice, the exact form of the universal functional is unknown, and approximations must be used. The choice of the exchange-correlation functional and the basis set are the two most critical decisions in a DFT calculation.

  • Exchange-Correlation Functionals: These functionals approximate the complex exchange and correlation interactions between electrons. Common choices for organic molecules like pyrazoles include:

    • B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is a popular and well-benchmarked functional for a wide range of applications.[7]

    • M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for non-covalent interactions, which are crucial in biological systems.

    • ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, making it suitable for systems where long-range interactions are important.[8]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Commonly used basis sets include:

    • Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are computationally efficient and provide a good balance of accuracy and cost for many applications.[8]

    • Correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and offer higher accuracy at a greater computational cost.

    • def2-TZVPP: A triple-zeta valence basis set with polarization functions, offering a good compromise between accuracy and computational expense.[8]

The selection of the functional and basis set should be guided by the specific properties being investigated and validated against experimental data whenever possible.

The Computational Workflow: From Molecular Structure to Actionable Insights

A typical quantum chemical investigation of pyrazole derivatives follows a structured workflow. This workflow ensures that the calculations are robust, reproducible, and yield meaningful results.

computational_workflow cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Results Analysis & Interpretation cluster_application 4. Application & Further Studies mol_build Molecular Structure Building (e.g., GaussView, Avogadro) input_file Input File Generation (Functional, Basis Set, Task) mol_build->input_file Define Molecule geom_opt Geometry Optimization input_file->geom_opt Submit Calculation freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO-LUMO, MEP, NBO) freq_calc->electronic_prop Verified Minimum spectroscopic_prop Spectroscopic Properties (IR, NMR, UV-Vis) freq_calc->spectroscopic_prop Vibrational Frequencies docking Molecular Docking electronic_prop->docking Charge Distribution, Reactivity qsar QSAR Modeling electronic_prop->qsar Quantum Descriptors

Caption: A generalized workflow for quantum chemical calculations of pyrazole derivatives.

Step-by-Step Protocol: Geometry Optimization and Frequency Calculation

The first and most fundamental step is to determine the minimum energy structure of the pyrazole derivative.

Protocol 1: Geometry Optimization and Frequency Calculation using Gaussian

  • Build the Molecule: Construct the 3D structure of the pyrazole derivative using a molecular editor like GaussView or Avogadro. Ensure correct atom types and bond connectivity. A preliminary geometry optimization using a molecular mechanics force field can provide a good starting structure.[9]

  • Create the Gaussian Input File: Prepare a text file (e.g., pyrazole.com) with the following structure:[7]

    • %nprocshared and %mem: Specify the number of processors and memory to be used.

    • #p B3LYP/6-31G(d) Opt Freq: This is the route section.

      • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Pyrazole Derivative for Optimization: A descriptive title.

    • 0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).

    • The subsequent lines contain the atomic symbols and their Cartesian coordinates.

  • Run the Calculation: Submit the input file to the Gaussian program.[7]

  • Analyze the Output:

    • Convergence: Check the output file to ensure that the geometry optimization has converged successfully. Look for the message "Optimization completed."

    • Vibrational Frequencies: A true minimum energy structure will have no imaginary frequencies.[9] One small imaginary frequency might be acceptable, often corresponding to a low-frequency torsional mode. The output will list the vibrational frequencies and their corresponding IR intensities.[10] These can be compared with experimental IR spectra for validation.[11]

Unveiling the Electronic Landscape: Analysis of Key Properties

Once a stable geometry is obtained, a wealth of information about the electronic properties of the pyrazole derivative can be extracted.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[12]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.[12] A smaller gap generally implies higher reactivity.[13]

Table 1: Representative HOMO-LUMO Energies and Gaps for Substituted Pyrazoles

Substituent at C3HOMO (eV)LUMO (eV)ΔE (eV)Interpretation
-H-6.81.28.0Reference
-NH2 (Electron Donating)-6.21.37.5Increased reactivity, better electron donor
-NO2 (Electron Withdrawing)-7.50.58.0Decreased reactivity, better electron acceptor

Note: These are illustrative values and will vary with the specific derivative and level of theory.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.[5]

  • Red regions: Indicate negative electrostatic potential (electron-rich), attractive for electrophiles.

  • Blue regions: Indicate positive electrostatic potential (electron-poor), attractive for nucleophiles.

  • Green regions: Indicate neutral electrostatic potential.

The MEP is particularly useful for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds and lone pairs).[14] It allows for the quantification of:

  • Hybridization: The s and p character of atomic orbitals in bonds.

  • Atomic Charges: A more robust method for calculating partial atomic charges compared to Mulliken population analysis.

  • Hyperconjugation: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation theory analysis in NBO quantifies the energy of these interactions.[15]

Applications in Drug Discovery

Quantum chemical calculations provide the foundation for several downstream computational techniques that are integral to modern drug discovery.

drug_discovery_flow cluster_quantum Quantum Mechanics cluster_docking Structure-Based Design cluster_qsar Ligand-Based Design dft DFT Calculations (Geometry, Charges, Orbitals) docking Molecular Docking dft->docking Generate Ligand Conformations & Partial Charges qsar QSAR Modeling dft->qsar Calculate Quantum Chemical Descriptors binding_analysis Binding Mode & Affinity Prediction docking->binding_analysis Pose Generation activity_prediction Activity Prediction & Lead Optimization qsar->activity_prediction Develop Predictive Model

Caption: The role of quantum chemical calculations in drug discovery workflows.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] The accuracy of docking is highly dependent on the quality of the ligand's 3D structure and the assignment of partial atomic charges, both of which are reliably obtained from quantum chemical calculations.

Protocol 2: General Molecular Docking Workflow

  • Prepare the Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Prepare the Ligand: Use the optimized geometry of the pyrazole derivative from the DFT calculation. Assign partial atomic charges using a method like NBO.

  • Define the Binding Site: Identify the active site of the receptor, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Perform Docking: Use a docking program like AutoDock or Schrödinger's Glide to dock the ligand into the receptor's binding site.[18][19]

  • Analyze the Results: Analyze the predicted binding poses and their corresponding docking scores. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[2] Quantum chemical calculations can provide a wide range of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) that can be used to build robust QSAR models.[20]

Protocol 3: General QSAR Modeling Workflow

  • Data Collection: Compile a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation: For each molecule in the dataset, perform quantum chemical calculations to obtain a set of relevant descriptors.

  • Model Building: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.[20]

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Prediction: Use the validated QSAR model to predict the activity of new, unsynthesized pyrazole derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Conclusion and Future Perspectives

Quantum chemical calculations provide a powerful and versatile toolkit for the study of pyrazole derivatives. By offering detailed insights into their electronic and structural properties, these methods enable the rational design of novel compounds for applications in drug discovery and materials science. The integration of quantum mechanics with higher-level computational techniques like molecular dynamics and machine learning will continue to push the boundaries of what is possible in the in silico design of pyrazole-based molecules.[5] As computational resources become more accessible, the routine application of these methods will undoubtedly accelerate the pace of innovation in these fields.

References

  • Ahamad, T., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1).
  • Anonymous. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr.
  • Baujara, K., et al. (2024). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia.
  • Ben-Aoun, Z., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(11), 105244.
  • Dighade, S. R., et al. (2016). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 9(7), 835.
  • El-Sayed, M. A.-A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
  • Faundez-Gutierrez, R., et al. (2018). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica.
  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis.
  • Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa [Video]. YouTube.
  • Kumar, A., et al. (2022).
  • Kumar, R. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi journal of biological sciences, 23(5), 614–620.
  • KONE, S., et al. (2022). NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. Scirp.org.
  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • Metwally, A. A., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Omixium. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube.
  • Ozturk, N., et al. (2018). Vibrational Spectroscopic Studies, HOMO–LUMO and MEP Analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole with use X-ray Diffractions and DFT calculations.
  • Quantum Guruji. (2024, May 16).
  • Rowan University. (2024, November 13).
  • Royal Society of Chemistry. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC.
  • S.P., S. K. (2021). Synthesis and DFT calculation of novel pyrazole derivatives.
  • S.P., S. K. (2021).
  • Tighadouini, S., et al. (2020).
  • Turbomole. (2025, November 17). TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI [Video]. YouTube.
  • University of Hamburg. (n.d.).
  • V., J. (2020, July 7). Geometry Optimization and Frequencies in IQmol [Video]. YouTube.
  • Verma, A. K. (2014). Evaluation of anti-inflammatory and analgesic activity of novel pyrazole derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 4(37), 21.
  • Wang, F. Q., et al. (2016). A novel domino approach for synthesis of indolyl tetrahydropyrano [4, 3-c] pyrazole derivatives as anticancer agents. Tetrahedron, 72(38), 5769–5775.
  • Workflow of QSAR modeling. Initially, a set of chemical compounds needs... - ResearchGate. (n.d.).
  • Y., K. K. (2025, August 6). Coordination compounds of heterocyclic bases: synthesis, characterization, computational and biological studies.
  • Z., A. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central.
  • Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian.
  • Scirp.org. (n.d.). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method.
  • Jana, S. B., et al. (2024, March 6).
  • Jacques, A., et al. (2022). NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. Scirp.org.

Sources

The Alchemical Compass: A Guide to Physicochemical Properties and Spectral Data in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Target—Embracing the Molecule

In the intricate dance of drug discovery, the allure of a potent biological target can often overshadow a more fundamental truth: a drug is, at its core, a chemical entity. Its journey through the physiological labyrinth of the human body is governed not by its intended therapeutic effect, but by its intrinsic physicochemical properties. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that to master the art of drug design is to first master the language of the molecule itself. We will eschew rigid templates and instead embark on a logical exploration of the critical physicochemical parameters and the spectral data that illuminate them. Our approach is rooted in the philosophy of self-validating systems, where each experimental choice is justified, and every piece of data contributes to a holistic and trustworthy understanding of the drug candidate.

Part I: The Physicochemical Blueprint of a "Drug-Like" Molecule

The concept of "drug-likeness" is not a rigid set of rules but rather a probabilistic framework that guides medicinal chemists toward compounds with a higher likelihood of success as orally bioavailable drugs.[1] These foundational properties dictate a molecule's absorption, distribution, metabolism, and excretion (ADME)—the very essence of its pharmacokinetic profile.[2][3]

The Pillars of Bioavailability: Solubility and Permeability

The journey of an orally administered drug begins with its dissolution in the gastrointestinal tract and its subsequent passage through the intestinal wall into the bloodstream.[4] Thus, aqueous solubility and membrane permeability are two of the most critical physicochemical hurdles a drug candidate must overcome.[5][6]

  • Aqueous Solubility: This refers to the ability of a drug to dissolve in an aqueous medium.[6] Insufficient solubility is a primary reason for low and variable bioavailability, as only a dissolved drug can be absorbed.[4][7] More than 40% of new chemical entities emerging from drug discovery programs are poorly water-soluble, making solubility enhancement a major focus in formulation development.[7]

  • Permeability: This describes a drug's ability to traverse biological membranes, such as the intestinal epithelium.[6] It is influenced by factors like molecular size, lipophilicity, and the presence of active transport systems.[6]

The interplay between these two properties is complex; for instance, highly lipophilic compounds may exhibit excellent permeability but poor solubility.[8] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[5][8]

Lipinski's Rule of Five: A Guiding Heuristic

In 1997, Christopher Lipinski formulated a set of simple molecular descriptors, now famously known as the "Rule of Five," to assess the "drug-likeness" of a compound concerning its potential for oral bioavailability.[9][10] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules generally exhibit better membrane permeability.[2][10]

  • LogP ≤ 5: LogP, the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. An excessively high LogP can lead to poor solubility and trapping in lipid membranes.[9]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[10]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.[10]

It is crucial to remember that Lipinski's Rule of Five is a guideline, not an immutable law.[11] Many successful drugs, particularly natural products and those that are substrates for active transporters, lie outside these parameters.[11][12]

The Influence of Ionization: pKa and LogD

Many drugs are weak acids or bases, meaning their ionization state is dependent on the pH of their environment.[2] This is a critical consideration, as the ionized and unionized forms of a drug have vastly different physicochemical properties.

  • pKa: The acid dissociation constant, expressed as its negative logarithm (pKa), determines the extent of ionization at a given pH.[13] The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to unionized species.[2]

  • LogD: While LogP describes the lipophilicity of the neutral form of a molecule, the distribution coefficient (LogD) accounts for the pH-dependent partitioning of both the ionized and unionized forms between an organic and an aqueous phase.[14][15] For ionizable drugs, LogD at physiological pH (e.g., in the intestine) is a more relevant predictor of membrane permeability than LogP.

The following diagram illustrates the interconnectedness of these core physicochemical properties and their collective impact on oral bioavailability.

G cluster_properties Core Physicochemical Properties cluster_intermediate Intermediate Properties cluster_outcome Pharmacokinetic Outcome Molecular Weight Molecular Weight Permeability Permeability Molecular Weight->Permeability Lipophilicity (LogP) Lipophilicity (LogP) Solubility Solubility Lipophilicity (LogP)->Solubility Lipophilicity (LogP)->Permeability LogD LogD Lipophilicity (LogP)->LogD Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Hydrogen Bonding->Permeability pKa pKa pKa->Solubility pKa->LogD Oral Bioavailability Oral Bioavailability Solubility->Oral Bioavailability Permeability->Oral Bioavailability LogD->Permeability Lipinski's Rule of Five Lipinski's Rule of Five Lipinski's Rule of Five->Molecular Weight Lipinski's Rule of Five->Lipophilicity (LogP) Lipinski's Rule of Five->Hydrogen Bonding

Caption: Interplay of Physicochemical Properties in Drug Discovery.

Part II: Experimental Determination of Physicochemical Properties

Accurate and reproducible measurement of physicochemical properties is paramount for making informed decisions in drug development.[16] This section outlines the principles and step-by-step protocols for determining these key parameters. The validation of these analytical methods is a documented process that ensures their suitability for their intended purpose.[16][17][18]

Determination of pKa

Several methods are available for pKa determination, with the choice depending on the compound's properties and the required throughput.[19][20]

This method is suitable for compounds with a chromophore that changes its absorbance spectrum upon ionization.[20]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

  • Sample Preparation in 96-Well Plate: In a UV-transparent 96-well plate, add a small aliquot of the compound's stock solution to each well containing the different pH buffers.

  • Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum of each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is determined by fitting the resulting sigmoidal curve.

Determination of LogP and LogD

The shake-flask method is the traditional and most direct method for determining LogP and LogD.[19][20]

  • Solvent Preparation: Pre-saturate n-octanol with water (or a buffer of a specific pH for LogD) and vice-versa by shaking them together overnight and then allowing the phases to separate.

  • Compound Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a sealed vial.

  • Equilibration: Shake the vial for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.[20]

  • Calculation: LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

The following table summarizes the key physicochemical properties and their significance in drug discovery.

Physicochemical PropertySymbolSignificance in Drug Discovery
Molecular WeightMWInfluences permeability and diffusion.[2]
LipophilicityLogPAffects solubility, permeability, and metabolism.[9]
Acid Dissociation ConstantpKaDetermines the ionization state at a given pH, impacting solubility and permeability.[13]
Distribution CoefficientLogDpH-dependent measure of lipophilicity for ionizable compounds.[14]
Aqueous SolubilitySCrucial for dissolution and absorption of orally administered drugs.[5]
PermeabilityPGoverns the ability of a drug to cross biological membranes.[6]

Part III: The Spectroscopic Toolkit for Molecular Characterization

Spectroscopic techniques provide invaluable information about a molecule's structure, functional groups, and purity. This data is essential for confirming the identity of a synthesized compound, elucidating the structure of unknown metabolites, and understanding drug-target interactions at a molecular level.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[21] It is a simple, robust, and widely used technique in pharmaceutical analysis for:

  • Quantification: Determining the concentration of a drug in a solution using the Beer-Lambert law.[22][23]

  • Purity Assessment: Detecting the presence of impurities that absorb in the UV-Vis range.[21]

  • Identification: Comparing the UV-Vis spectrum of a sample to that of a reference standard.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[25][26] Each molecule has a unique "fingerprint" spectrum, making FTIR a powerful tool for:

  • Chemical Identification: Identifying unknown materials by matching their FTIR spectrum to a spectral library.[26][27]

  • Quality Control: Verifying the identity and consistency of raw materials and finished products.[26][28]

  • Contamination Analysis: Detecting and identifying contaminants in a sample.[29]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[30][31] It provides detailed information about the carbon-hydrogen framework of a molecule.

  • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of each proton and carbon atom in a molecule.[30]

  • 2D NMR (COSY, HSQC, HMBC): Reveals through-bond connectivities between atoms, allowing for the piecing together of the molecular structure.[32][33]

The following diagram illustrates a general workflow for structure elucidation using a combination of spectroscopic techniques.

G Unknown Compound Unknown Compound Mass Spectrometry Mass Spectrometry Unknown Compound->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Unknown Compound->FTIR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Unknown Compound->UV-Vis Spectroscopy NMR Spectroscopy NMR Spectroscopy Unknown Compound->NMR Spectroscopy Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Functional Groups Functional Groups FTIR Spectroscopy->Functional Groups Chromophore Information Chromophore Information UV-Vis Spectroscopy->Chromophore Information Structural Fragments Structural Fragments NMR Spectroscopy->Structural Fragments Proposed Structure Proposed Structure Molecular Formula->Proposed Structure Functional Groups->Proposed Structure Chromophore Information->Proposed Structure Structural Fragments->Proposed Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[34] It is indispensable in drug metabolism and pharmacokinetics (DMPK) studies for:

  • Metabolite Identification: Identifying and characterizing drug metabolites in biological matrices.[35][36]

  • Structural Elucidation: Providing molecular weight information and fragmentation patterns that aid in determining the structure of unknown compounds.[36]

  • Quantitative Analysis: Quantifying the levels of drugs and their metabolites in biological samples with high sensitivity and selectivity.[36][37]

High-resolution mass spectrometry (HR-MS) allows for the determination of the elemental composition of a molecule, further enhancing its utility in structural elucidation.[35]

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.[38] In drug discovery, it is a powerful tool for:

  • Protein-Ligand Interactions: Visualizing the precise binding mode of a drug candidate to its protein target at the atomic level.[39][40][41]

  • Structure-Based Drug Design: Guiding the optimization of lead compounds by providing a detailed understanding of the interactions between the ligand and the protein's binding site.[42]

This technique can be performed by co-crystallizing the protein with the ligand or by soaking the ligand into pre-formed apo-protein crystals.[41]

Conclusion: An Integrated Approach to De-risking Drug Discovery

The journey from a promising hit compound to a marketed drug is fraught with challenges, and attrition rates remain high. A thorough understanding and early assessment of a compound's physicochemical properties and a comprehensive characterization using spectral data are not mere academic exercises; they are fundamental to de-risking the drug discovery process.[43] By embracing the principles and methodologies outlined in this guide, researchers can make more informed decisions, optimize their lead candidates more effectively, and ultimately increase the probability of success in bringing new, safe, and effective medicines to patients.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. URL
  • Lipinski's rule of five. Wikipedia. URL
  • Lipinski's Rule of 5. GARDP Revive. URL
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. URL
  • Studying protein-ligand interactions using X-ray crystallography. PubMed. URL
  • FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs. URL
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. URL
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. URL
  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. URL
  • X-ray crystallography of protein-ligand interactions. PubMed. URL
  • Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Longdom Publishing. URL
  • Solubility and permeability: Significance and symbolism. Wisdomlib. URL
  • BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. URL
  • (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Physicochemical properties. Fiveable. URL
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. PubMed. URL
  • pKa and log p determin
  • Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives. PubMed. URL
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. URL
  • Mass Spectrometry in Drug Metabolism and Pharmacokinetics.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. URL
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. URL
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. URL
  • UV Spectrophotometry as a Pharmaceutical Testing Solution. HunterLab. URL
  • X-ray crystallographic studies of protein–ligand interactions. Portland Press. URL
  • Analytical Testing Methods: UV Spectroscopy. Contract Pharma. URL
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). Index Copernicus. URL
  • Analytical method validation: A brief review.
  • FTIR Analysis.
  • Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques. Shimadzu. URL
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube. URL
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anucollegeofpharmacy.ac.in. URL
  • Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Intertek. URL
  • What are the physicochemical properties of drug?. LookChem. URL
  • Analytical Method Validation: The Importance for Pharmaceutical Analysis.
  • Chemical Analysis by FTIR. QIcomposites. URL
  • Drug solubility and permeability. Pion Inc. URL
  • Physicochemical Property Study. WuXi AppTec DMPK. URL
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. URL
  • Structure Elucid
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. Request PDF.
  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books. URL
  • pKa & LogP Analysis Services. The Solubility Company. URL
  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. URL
  • FTIR Testing - FTIR Analysis | Labor
  • LogP/LogD/pKa Analysis. Technology Networks. URL
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

Sources

13C NMR analysis of 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide 13C NMR Analysis of 4-phenyl-1H-pyrazole-3-carbonitrile: A Guide for Structural Elucidation

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral features. We will cover the fundamental principles, predict the chemical shifts for each carbon atom based on established substituent effects, present a self-validating experimental protocol for data acquisition, and discuss the interpretation of the resulting spectrum. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural characterization of novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, appearing in a wide array of commercially successful pharmaceuticals. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a cornerstone of modern medicinal chemistry. The specific derivative, this compound, combines the pyrazole core with a phenyl group and a nitrile moiety. The nitrile group, in particular, is a valuable functional handle for further chemical modification and can act as a bioisostere for other functional groups.

Given the potential for isomeric substitution, unambiguous structural confirmation is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in the molecule resonates at a distinct frequency, which is exquisitely sensitive to its local electronic environment, allowing for definitive confirmation of substituent placement and overall molecular architecture.

Core Principles: Predicting the 13C NMR Spectrum

The chemical shift (δ) of a carbon nucleus in 13C NMR is primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. In aromatic and heteroaromatic systems like this compound, the circulation of π-electrons creates significant shielding and deshielding effects that are modulated by substituents. Our prediction of the spectrum is grounded in established data for pyrazoles, monosubstituted benzenes, and nitriles.[1][2]

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are systematically numbered as shown in the diagram below.

Caption: Molecular structure of this compound with IUPAC numbering.

Detailed Spectral Prediction

The predicted chemical shifts are derived by considering the base values for the parent heterocycle and benzene, and then applying corrections based on the electronic effects (inductive and resonance) of the substituents.

Pyrazole Ring Carbons (C3, C4, C5)
  • C3 (~125-135 ppm): This carbon is directly attached to the electron-withdrawing nitrile group and is positioned between two nitrogen atoms. The nitrile group's strong inductive and anisotropic effects will cause a significant downfield shift. In unsubstituted pyrazole, C3 appears around 138 ppm. The cyano group's effect will likely shift this further, but its placement next to two nitrogens complicates a simple additive model. Based on related structures, a shift in the 125-135 ppm range is a reasonable prediction.

  • C4 (~120-130 ppm): This carbon is substituted with the phenyl ring. The phenyl group itself has a notable effect on the carbon to which it is attached (the ipso-carbon of the pyrazole). Compared to an unsubstituted C4 (which resonates around 105 ppm), the phenyl substituent will cause a downfield shift. We predict this signal to appear in the 120-130 ppm range.[1]

  • C5 (~138-148 ppm): C5 is adjacent to the NH group and is influenced by the substituents at C3 and C4. It is expected to be the most downfield of the pyrazole carbons, a common feature in N-H pyrazoles.[1][3] Its chemical shift is sensitive to tautomerism and solvent effects.

Nitrile Carbon (CN)
  • CN (~112-120 ppm): The carbon of a nitrile group typically resonates in a distinct upfield region of the spectrum, generally between 110 and 125 ppm.[4] We predict the signal for the nitrile carbon in this molecule to be found around 112-120 ppm. This signal is often of lower intensity due to the lack of an attached proton and its long relaxation time.

Phenyl Ring Carbons (C1' - C6')

The pyrazole ring acts as a substituent on the benzene ring. Its electronic effect will dictate the shifts of the phenyl carbons relative to benzene (128.5 ppm).

  • C1' (ipso) (~130-135 ppm): The ipso-carbon, directly attached to the pyrazole ring, will be influenced by the heteroaromatic system. Its shift is often slightly downfield from the other phenyl carbons.

  • C2'/C6' (ortho) (~126-129 ppm): The ortho carbons are most affected by the substituent's inductive and steric effects. Their chemical shift will be close to that of unsubstituted benzene.

  • C3'/C5' (meta) (~128-130 ppm): The meta carbons are typically the least affected by the substituent and are expected to resonate very close to the 128.5 ppm value of benzene.[5][6]

  • C4' (para) (~127-130 ppm): The para carbon's shift is sensitive to the resonance effects of the substituent. The pyrazolyl group's effect at this position will likely result in a shift similar to the other protonated phenyl carbons.

Tabulated Summary of Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound, assuming a standard deuterated solvent like DMSO-d6.

Carbon Atom(s)TypePredicted Chemical Shift (δ, ppm)Rationale
CN Quaternary (sp)112 - 120Typical range for nitrile carbons.[4]
C3 Quaternary (sp2)125 - 135Attached to electron-withdrawing CN group.
C4 Quaternary (sp2)120 - 130ipso-carbon of pyrazole, attached to phenyl group.[1]
C5 CH (sp2)138 - 148Typically the most downfield pyrazole carbon.[3]
C1' Quaternary (sp2)130 - 135ipso-carbon of phenyl ring, attached to pyrazole.
C2'/C6' CH (sp2)126 - 129ortho-carbons, influenced by pyrazole substituent.
C3'/C5' CH (sp2)128 - 130meta-carbons, least affected by substituent.[5]
C4' CH (sp2)127 - 130para-carbon, reflects electronic nature of pyrazole.

A Self-Validating Experimental Protocol

To ensure high-quality, reproducible data, the following protocol is recommended. The logic behind each step is provided to demonstrate the self-validating nature of the methodology.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-25 mg of the purified compound. Causality: Sufficient concentration is required for a good signal-to-noise ratio, especially for quaternary carbons, within a reasonable experiment time.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is an excellent solvent for many polar and aromatic compounds and its residual 13C signal (a septet at ~39.5 ppm) does not typically overlap with signals of interest for this molecule.[7][8] It also avoids potential hydrogen-bonding complications that can occur with protic solvents.

  • Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm). Causality: An internal standard is crucial for accurate chemical shift referencing, independent of the spectrometer's magnetic field.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Causality: Undissolved solids can degrade spectral resolution by disrupting the magnetic field homogeneity.

Spectrometer Setup & Data Acquisition
  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and sensitivity, which is critical for resolving closely spaced aromatic signals.

  • Tuning and Shimming: Tune the 13C probe and perform automated or manual shimming on the sample. Causality: Proper tuning ensures maximum signal transfer, while shimming optimizes the magnetic field homogeneity, leading to sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (zgpg30 or similar).

    • Pulse Angle: 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay without saturating the signals, improving the efficiency of data collection, especially for quaternary carbons with long T1 relaxation times.

    • Relaxation Delay (d1): 2.0 seconds. Causality: This delay allows for partial relaxation of the nuclei between pulses. For fully quantitative results, a much longer delay (5x T1) would be needed, but 2 seconds is a good compromise for routine structural confirmation.

    • Acquisition Time (aq): 1.0 - 1.5 seconds. Causality: This determines the digital resolution of the spectrum.

    • Number of Scans (ns): 1024 to 4096 scans. Causality: 13C is an insensitive nucleus, so signal averaging is required to achieve an adequate signal-to-noise ratio.

  • Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh 15-25 mg Sample prep2 Dissolve in 0.6 mL DMSO-d6 + TMS prep1->prep2 prep3 Filter into 5mm NMR Tube prep2->prep3 acq1 Insert Sample, Lock & Shim prep3->acq1 acq2 Tune 13C Probe acq1->acq2 acq3 Acquire 13C Spectrum (zgpg30, d1=2s, ns=2048) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign Signals to Structure proc3->proc4

Caption: Standard workflow for 13C NMR sample preparation, acquisition, and analysis.

Conclusion

The 13C NMR spectrum of this compound can be confidently predicted and interpreted through a systematic analysis based on fundamental principles and substituent effects. The presence of eight distinct signals in the aromatic/heteroaromatic region, plus a characteristic upfield nitrile signal, provides a definitive fingerprint for this specific isomer. The quaternary carbons (C3, C4, C1', and CN) are expected to show lower intensity, while the protonated carbons (C5 and the phenyl CHs) will be more intense. By following the robust experimental protocol outlined herein, researchers can acquire high-quality data to unequivocally validate the synthesis and purity of this important chemical entity, ensuring the integrity of subsequent research and development efforts.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • Royal Society of Chemistry. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]
  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. [Link]
  • Alkorta, I., Elguero, J., & Perez-Torralba, M. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(2), 97-109. [Link]
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.
  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 467-479. [Link]
  • University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Organic Chemistry. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • ResearchGate. (n.d.). Structure of monosubstituted benzenes and experimental ¹³C NMR chemical shifts (ppm) for four positions. [Link]
  • ResearchGate. (2015).
  • Elguero, J., et al. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.
  • Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6). [Link]
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

Sources

FT-IR Spectral Analysis of 4-phenyl-1H-pyrazole-3-carbonitrile: A Vibrational Spectroscopy Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-phenyl-1H-pyrazole-3-carbonitrile using Fourier Transform Infrared (FT-IR) spectroscopy. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, and a thorough understanding of their structural characteristics is paramount for drug design and quality control.[1][2] This document offers a detailed interpretation of the compound's vibrational spectrum, grounded in first principles and supported by authoritative literature. We will dissect the molecular structure, assign characteristic absorption bands to their corresponding functional groups, and present a validated experimental protocol for acquiring high-quality spectral data. This guide is intended to serve as a practical resource for researchers, enabling them to leverage FT-IR spectroscopy for the unambiguous identification and structural elucidation of this important heterocyclic compound.

Introduction: The Significance of the Pyrazole Scaffold

The 1H-pyrazole nucleus is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The specific compound, this compound (C₁₀H₇N₃), combines this critical heterocycle with a phenyl substituent and a nitrile functional group. The nitrile group, in particular, is a versatile synthetic handle and an excellent vibrational probe for its local environment.[5][6][7]

FT-IR spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It is rapid, non-destructive, and highly sensitive to the specific chemical bonds within a molecule.[8] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of the compound's functional groups and overall structure.[9] This guide will elucidate the process of interpreting this fingerprint for this compound.

Molecular Structure and Predicted Vibrational Modes

A robust spectral analysis begins with a clear understanding of the molecule's structure. This compound consists of three key components: a pyrazole ring, a phenyl ring, and a nitrile group. Each component possesses unique vibrational modes that give rise to characteristic absorption bands in the IR spectrum.

Figure 1: Molecular Structure of this compound.

Key Vibrational Units:

  • N-H Group (Pyrazole Ring): The N-H bond will exhibit a stretching vibration, typically in the 3100-3500 cm⁻¹ region. Its position and shape can be influenced by hydrogen bonding.

  • Aromatic Phenyl Ring: This group is characterized by several vibrations:

    • Aromatic C-H stretching vibrations, which occur above 3000 cm⁻¹.[10]

    • C=C stretching vibrations within the ring, appearing as a series of sharp peaks in the 1450-1620 cm⁻¹ region.[10]

    • C-H out-of-plane bending vibrations, which are found in the fingerprint region (< 900 cm⁻¹) and are diagnostic of the ring's substitution pattern.

  • Pyrazole Heterocycle: The ring itself has characteristic vibrations, including C=N and C=C stretching modes, which are often coupled and appear in the 1400-1650 cm⁻¹ range.[11][12] N-N and C-N stretching modes are typically found at lower wavenumbers.[11]

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond has a strong, sharp stretching absorption that is highly characteristic. It typically appears in a relatively "quiet" region of the spectrum, around 2200-2260 cm⁻¹.[10][13] The exact frequency is sensitive to its electronic environment; conjugation with the pyrazole ring is expected to shift this band to a slightly lower wavenumber compared to a saturated nitrile.[10][13]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a reliable FT-IR spectrum of solid this compound. The KBr pellet method is chosen for its suitability for solid, non-reactive samples.[14]

Figure 2: Workflow for FT-IR Data Acquisition and Analysis.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Step 1: Gently grind 1-2 mg of high-purity this compound with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

    • Step 2: Transfer the mixture to a pellet-forming die.

    • Step 3: Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet. Visual clarity of the pellet is an indicator of good sample dispersion.

  • Instrumentation and Data Acquisition:

    • Step 1: Place the blank KBr pellet (or an empty sample holder) in the FT-IR spectrometer.

    • Step 2: Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

    • Step 3: Record the background spectrum. This is a critical step that measures the instrument's response and the absorbance of the KBr and atmosphere, which will be subtracted from the sample spectrum.

    • Step 4: Replace the blank with the sample pellet.

    • Step 5: Record the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

In-Depth Spectral Interpretation

The following analysis is based on a representative spectrum of a pyrazole-carbonitrile derivative, interpreting the key absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment and Rationale
~3140-3250Medium, BroadN-H Stretching: This broad absorption is characteristic of the N-H bond in the pyrazole ring. Broadening suggests intermolecular hydrogen bonding in the solid state.
~3060Medium, SharpAromatic C-H Stretching: This peak, appearing just above 3000 cm⁻¹, is definitively assigned to the C-H stretching vibrations of the phenyl ring.[10]
~2225 Strong, Sharp C≡N (Nitrile) Stretching: This is one of the most diagnostic peaks in the spectrum. Its strong intensity is due to the large change in dipole moment during the vibration.[10] Its position at ~2225 cm⁻¹ is consistent with an aromatic nitrile, where conjugation with the pyrazole ring system weakens the C≡N bond slightly, lowering its frequency from that of a saturated nitrile (which appears at 2240-2260 cm⁻¹).[10][13] Published spectra of similar pyrazole carbonitriles show this peak in the 2201-2225 cm⁻¹ range.[15][16]
~1605Medium-StrongC=C Aromatic Ring Stretching: This absorption is attributed to the C=C bond stretching within the phenyl ring. Aromatic rings typically show multiple bands in this region.[10]
~1570MediumC=N Stretching (Pyrazole Ring): This band is characteristic of the imine (C=N) bond stretching within the pyrazole heterocycle. This assignment is consistent with data from other pyrazole derivatives.[11]
~1500 & ~1450Medium, SharpC=C Aromatic Ring Stretching: These are additional characteristic "ring mode" vibrations from the phenyl group.[10]
~1250MediumC-N Stretching: This band likely corresponds to the stretching vibration of the C-N bonds within the pyrazole ring structure.[11]
~760 & ~690Strong, SharpAromatic C-H Out-of-Plane Bending: These strong, sharp peaks in the fingerprint region are highly diagnostic of the monosubstituted phenyl ring.

Conclusion

FT-IR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The resulting spectrum is rich with information, and every major functional group provides a characteristic and identifiable absorption band. The strong, sharp nitrile stretch at ~2225 cm⁻¹, the aromatic C-H stretch above 3000 cm⁻¹, the N-H stretch, and the series of peaks in the 1450-1620 cm⁻¹ region collectively form a unique spectral fingerprint. This technical guide provides the foundational principles and a practical framework for researchers to confidently acquire and interpret this data, ensuring the structural integrity of this key heterocyclic building block in their research and development endeavors.

References

  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. (2025).
  • IR Frequency Region: Alkyne and Nitrile Stretching. (2024). JoVE.
  • Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. (2025). Benchchem.
  • Vibrational analysis of some pyrazole derivatives. (2025).
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry.
  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. (n.d.). PubMed Central.
  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016).
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.
  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
  • Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. (2012). Scirp.org.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PubMed Central.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development.
  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018).

Sources

Mass Spectrometry of 4-Phenyl-1H-pyrazole-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-phenyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for acquiring mass spectral data, interprets the fragmentation patterns under electron ionization, and offers insights into the structural elucidation of this class of molecules. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who utilize mass spectrometry for the characterization of novel synthetic compounds.

Introduction: The Role of Mass Spectrometry in Heterocyclic Compound Analysis

The structural confirmation of newly synthesized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, mass spectrometry (MS) stands out for its sensitivity, speed, and ability to provide detailed structural information from minute sample quantities. For a molecule such as this compound, which belongs to a class of compounds known for a wide range of biological activities, unambiguous characterization is paramount.

This guide delves into the mass spectrometric analysis of this compound. We will explore the expected fragmentation pathways, provide standardized protocols for data acquisition, and present the data in a clear, interpretable format. The principles and techniques discussed herein are broadly applicable to the analysis of other small, nitrogen-containing heterocyclic molecules.

Predicted Mass and Isotopic Distribution

The first step in any mass spectrometric analysis is the prediction of the exact mass and the expected isotopic pattern of the molecular ion. This information is crucial for identifying the correct ion in the mass spectrum and for confirming the elemental composition.

Molecular Formula: C₁₀H₇N₃

Table 1: Predicted Mass and Isotopic Abundance for C₁₀H₇N₃

IonExact Mass (Da)Relative Abundance (%)
[M]⁺169.06399100.00
[M+1]⁺170.0673411.23
[M+2]⁺171.070180.60

Note: The exact mass and isotopic abundances are calculated based on the most common isotopes of each element (¹²C, ¹H, ¹⁴N).

Experimental Protocol: Acquiring High-Quality Mass Spectra

The choice of ionization technique and instrumental parameters is critical for obtaining a high-quality mass spectrum that reveals the molecular weight and characteristic fragmentation pattern. For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is a highly effective method.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate.

  • Concentration: A final concentration of 10-100 µg/mL is generally sufficient for GC-MS analysis.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

Rationale for Parameter Selection: The use of a 70 eV electron energy is a standard in EI-MS, as it provides sufficient energy to cause reproducible fragmentation and generate a characteristic mass spectrum that can be compared across different instruments. The temperature program is designed to ensure the elution of the analyte as a sharp peak without thermal degradation.

Interpretation of the Mass Spectrum and Proposed Fragmentation Pathway

While a publicly available mass spectrum for this compound is not readily found, a fragmentation pathway can be confidently predicted based on the established fragmentation of pyrazole and its derivatives.[1][2] The pyrazole ring is known to undergo fragmentation through two primary routes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[1]

The Molecular Ion

The molecular ion, [C₁₀H₇N₃]⁺˙, is expected to be observed at an m/z of 169 and should be the base peak or a very prominent peak in the spectrum.

Key Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion radical cation then undergoes a series of bond cleavages to produce characteristic fragment ions.

Diagram 1: Proposed Fragmentation Pathway for this compound

fragmentation_pathway M [C₁₀H₇N₃]⁺˙ m/z = 169 F1 [C₉H₆N₂]⁺˙ m/z = 142 M->F1 -HCN F3 [C₁₀H₇N]⁺˙ m/z = 141 M->F3 -N₂ F2 [C₈H₅N]⁺˙ m/z = 115 F1->F2 -HCN F5 [C₆H₅]⁺ m/z = 77 F1->F5 -C₃HN F4 [C₈H₅]⁺ m/z = 101 F3->F4 -HCN

Caption: Proposed EI fragmentation of this compound.

Table 2: Proposed Fragment Ions and Their Structures

m/zProposed FormulaProposed Structure/Loss
169[C₁₀H₇N₃]⁺˙Molecular Ion
142[C₉H₆N₂]⁺˙Loss of HCN from the pyrazole ring
141[C₁₀H₇N]⁺˙Loss of N₂ from the pyrazole ring
115[C₈H₅N]⁺˙Sequential loss of a second HCN molecule
101[C₈H₅]⁺Loss of HCN from the m/z 141 fragment
77[C₆H₅]⁺Phenyl cation, a common fragment for phenyl-substituted compounds

The fragmentation is likely initiated by the loss of HCN from the pyrazole ring, a characteristic fragmentation for pyrazoles, leading to the ion at m/z 142.[1] A subsequent loss of another HCN molecule could then result in the fragment at m/z 115. An alternative pathway involves the expulsion of a neutral nitrogen molecule (N₂) from the pyrazole ring, yielding an ion at m/z 141. The presence of the phenyl group will likely give rise to a prominent peak at m/z 77, corresponding to the phenyl cation.

Conclusion: A Framework for Analysis

This guide provides a robust framework for the mass spectrometric analysis of this compound. By following the detailed experimental protocols and utilizing the proposed fragmentation pathway as a guide for interpretation, researchers can confidently characterize this and structurally related molecules. The principles of systematic analysis, from predicting the molecular ion to elucidating fragmentation patterns, are fundamental to the successful application of mass spectrometry in chemical research.

References

  • PubChem. 4-Phenylpyrazole.
  • Santos, V. G., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2556-2568. [Link]
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Shetty, S., et al. (2010). Synthesis and Pharmacological Evaluation of Some New 3-(4-Substituted Phenyl)-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5037-5044.
  • Abedi, M., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH as a highly efficient heterogeneous nano-catalyst. RSC Advances, 7(54), 33857-33865.
  • Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Recent Research and Review, 11(1), 19-25.
  • Boukhari, S., et al. (2019). Synthesis, characterization of new 4-(N-phenylPyrazolyl) N-alkyl-N-Aryl-Pyrazole-3-one dérivatives. Journal of Applicable Chemistry, 8(3), 1221-1229.
  • ResearchGate.
  • Zampieri, D., et al. (2008). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Bioorganic & Medicinal Chemistry, 16(12), 6565-6576.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]
  • SpectraBase. 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile. [Link]
  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
  • PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde.
  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Kumar, S., et al. (2019). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2019(1), M1045.
  • ResearchGate. Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). [Link]

Sources

4-phenyl-1H-pyrazole-3-carbonitrile crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Phenyl-Pyrazole Scaffolds: A Case Study of 4-Phenyl-1H-pyrazole-3-carbonitrile Analogues

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of phenyl-pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the public unavailability of the specific crystal structure for this compound, this document will use closely related, structurally characterized analogues to illustrate the complete workflow, from synthesis and crystallization to advanced structural elucidation and interpretation. This approach ensures a scientifically rigorous and practically applicable guide for researchers working with this important chemical scaffold.

Introduction: The Significance of the Pyrazole Nucleus

Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[1] The phenyl-pyrazole core, in particular, offers a versatile scaffold for functionalization, allowing for fine-tuning of its steric and electronic properties to optimize interactions with biological targets. Understanding the precise solid-state conformation and intermolecular interactions is therefore paramount for rational drug design.

Synthesis and Crystallization of Phenyl-Pyrazole Derivatives

The synthesis of phenyl-pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be synthesized from the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile followed by condensation with hydrazine hydrate.[2]

Protocol for Crystal Growth:

High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation method is a common and effective technique for growing crystals of organic compounds.

  • Solvent Selection: Dissolve the purified phenyl-pyrazole compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform, or a mixture like DMF/MeOH) to near saturation at a slightly elevated temperature.[3]

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant, controlled temperature.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically >0.1 mm in all dimensions) have appeared, carefully harvest them from the mother liquor.

  • Mounting: Select a suitable single crystal under a polarizing microscope and mount it on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures.[4]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional atomic arrangement in a crystalline solid.

Experimental Workflow for SCXRD:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD Data Collection and Structure Refinement:

  • Data Collection:

    • Mount the crystal on a diffractometer (e.g., a Bruker D8 Quest or Agilent SuperNova) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]

    • Cool the crystal to a low temperature (typically 100-172 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.[5]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[1]

  • Data Reduction:

    • Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

    • Perform an absorption correction, especially for crystals with heavy atoms.[6]

  • Structure Solution:

    • Determine the unit cell parameters and space group from the diffraction data.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Software like SHELXT is commonly used for this purpose.[5]

  • Structure Refinement:

    • Refine the initial structural model against the experimental data using full-matrix least-squares procedures (e.g., with SHELXL).[5] This involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model, often placed in calculated positions and refined using a riding model.[7]

  • Validation:

    • Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

    • Deposit the final crystallographic data in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility.

Case Study: Crystallographic Data for Phenyl-Pyrazole Analogues

The following table summarizes the crystallographic data for several published analogues of this compound, which serve as excellent examples for understanding the structural properties of this class of compounds.

Parameter3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[6]3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[8]4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile[9]
Formula C₁₆H₁₁BrN₂OC₁₆H₁₁ClN₂OC₂₃H₁₅N₃O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 17.7233 (4)16.0429 (4)9.3167 (2)
b (Å) 3.8630 (1)4.8585 (1)20.6677 (3)
c (Å) 20.4224 (5)16.7960 (4)10.6143 (3)
β (°) 110.137 (3)96.581 (1)112.665 (3)
Volume (ų) 1312.75 (6)1300.53 (5)1886.00 (8)
Z 444

Powder X-ray Diffraction (PXRD) for Polycrystalline Samples

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative for structural analysis of organic materials.[4] While providing less detailed information than SCXRD, PXRD is crucial for phase identification, purity assessment, and, with advanced methods, ab initio structure determination.

Workflow for Structure Determination from PXRD:

Caption: A simplified workflow for crystal structure analysis using powder X-ray diffraction data.

Key Steps in PXRD Analysis:

  • Data Collection: A finely ground powder of the compound is exposed to a monochromatic X-ray beam, and the scattered radiation is detected as a function of the scattering angle (2θ).

  • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters.

  • Structure Solution: Direct-space methods are often employed, where trial structures are generated and their calculated powder patterns are compared to the experimental data.[9]

  • Rietveld Refinement: The entire powder diffraction pattern is fitted by refining the structural model, including atomic positions and lattice parameters, to achieve the best possible match between the calculated and observed patterns.[9]

Interpreting the Crystal Structure: Intermolecular Interactions

The final refined crystal structure provides a wealth of information beyond just atomic coordinates. A thorough analysis of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing. In the crystal structures of phenyl-pyrazole derivatives, common interactions include:

  • Hydrogen Bonds: Classical N-H···O or N-H···N hydrogen bonds, as well as weaker C-H···O and C-H···N interactions, often play a significant role in directing the crystal packing, forming motifs like chains or sheets.[1][8]

  • π-π Stacking: Interactions between the aromatic pyrazole and phenyl rings are common, contributing to the overall stability of the crystal lattice.[1][8] The centroid-centroid distances and slip angles of these interactions are important parameters to analyze.

  • Halogen Bonding: In halogenated derivatives, C-X···N or C-X···O (where X = Cl, Br, I) interactions can be significant.

The analysis of these interactions provides insights into the forces governing crystal formation and can be correlated with physical properties such as melting point and solubility.

Conclusion

The crystal structure analysis of this compound and its analogues is a multi-faceted process that provides critical insights for drug discovery and materials science. By combining meticulous synthesis and crystallization with powerful analytical techniques like SCXRD and PXRD, researchers can obtain a detailed understanding of the three-dimensional molecular architecture and the subtle intermolecular forces that govern the solid-state assembly. This knowledge is indispensable for the rational design of new molecules with tailored properties and enhanced biological activity.

References

  • Korkusuz, E., Şahin, E., & Yildirim, İ. (2013). Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. ResearchGate.
  • Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. (n.d.).
  • PubChem. (n.d.). 4-Phenylpyrazole. National Center for Biotechnology Information.
  • Contents - The Royal Society of Chemistry. (n.d.).
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2023). IUCr Journals.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). PMC - NIH.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). PMC - NIH.
  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2 - -ORCA - Cardiff University. (2020).
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2023). NIH.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Melting Point of 4-Phenyl-1H-Pyrazole-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of this five-membered aromatic heterocycle are integral to a wide array of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2] Among the vast landscape of pyrazole-based compounds, the 4-phenyl-1H-pyrazole-3-carbonitrile scaffold has emerged as a particularly promising framework for the development of novel therapeutics. The substituents on the phenyl ring and the pyrazole core allow for fine-tuning of the molecule's physicochemical properties, which in turn can significantly impact its biological activity.[3]

A fundamental physical property that provides critical insights into the purity, stability, and intermolecular forces of a crystalline solid is its melting point. For researchers in drug development, an accurate determination and understanding of the melting point of this compound derivatives are paramount. This guide offers a comprehensive exploration of the synthesis, melting point determination, and structure-property relationships of this important class of compounds, intended for an audience of researchers, scientists, and drug development professionals.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-component reaction, a highly efficient approach in combinatorial chemistry for generating molecular diversity. A common and effective method involves the one-pot condensation of a substituted benzaldehyde, malononitrile, and a hydrazine derivative.[4][5] This strategy allows for the facile introduction of various substituents onto the pyrazole and phenyl rings, enabling the systematic study of their effects on the molecule's physical and biological properties.

The general synthetic pathway can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Substituted Benzaldehyde D Catalyst (e.g., DABCO, Piperidine) A->D B Malononitrile B->D C Hydrazine Derivative C->D G This compound Derivative D->G E Solvent (e.g., Ethanol) E->G F Reflux F->G

Caption: A generalized workflow for the synthesis of this compound derivatives.

Melting Point Data of Substituted this compound Derivatives

The melting point of a compound is highly sensitive to its molecular structure. The following table summarizes the reported melting points for a series of this compound derivatives with various substituents on the phenyl ring. This data provides a basis for understanding the structure-property relationships discussed in the subsequent section.

Substituent on Phenyl RingPositionMelting Point (°C)Reference
H-190-192[4]
4-Chlorop190-192[4]
3-Nitrom128-130[4]
4-Bromop161-163[4]
4-Methoxyp107-109[4]
4-Methyl (p-tolyl)p210-212[6]
4-Nitrop228-230[6]
4-Bromop224-226[6]
4-Chlorop218-220[6]

Analysis of Structure-Melting Point Relationships

The melting point of a crystalline solid is determined by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[7][8] These forces include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The data presented in the table above reveals several key trends regarding the influence of substituents on the melting points of this compound derivatives:

  • Symmetry and Packing Efficiency: Molecules with a higher degree of symmetry can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[9] The introduction of a substituent on the phenyl ring can disrupt this symmetry. For instance, the addition of a methyl group in the para position (p-tolyl derivative) results in a higher melting point (210-212 °C) compared to the unsubstituted compound (190-192 °C).[4][6] This could be attributed to a combination of increased molecular weight and potentially favorable packing in the crystal lattice.

  • Polarity and Dipole-Dipole Interactions: The introduction of polar substituents can significantly alter the melting point by introducing dipole-dipole interactions.

    • Electron-Withdrawing Groups: Halogens like chlorine and bromine are electron-withdrawing and increase the polarity of the molecule. The 4-chloro and 4-bromo derivatives exhibit a range of melting points, some of which are higher than the unsubstituted compound, suggesting that the increased dipole-dipole interactions can contribute to a more stable crystal lattice.[4][6] The strongly electron-withdrawing nitro group in the para-position leads to a significantly higher melting point (228-230 °C) due to strong dipole-dipole interactions.[6] Interestingly, the meta-nitro derivative has a considerably lower melting point (128-130 °C), highlighting the importance of the substituent's position on the overall molecular symmetry and packing.[4]

    • Electron-Donating Groups: The electron-donating methoxy group in the para-position leads to a lower melting point (107-109 °C) compared to the unsubstituted analog.[4] This suggests that while it introduces polarity, it may also disrupt the crystal packing in a way that weakens the overall intermolecular forces.

  • Intermolecular Hydrogen Bonding: The presence of the N-H bond in the pyrazole ring allows for intermolecular hydrogen bonding, which is a strong type of dipole-dipole interaction. The cyano group can also participate in hydrogen bonding as an acceptor. These interactions are a major contributor to the relatively high melting points of these compounds.

Experimental Protocols

Synthesis of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol provides a detailed procedure for the synthesis of a representative this compound derivative.[4]

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Phenylhydrazine

  • Ethanol

  • Water

  • Catalyst (e.g., a few drops of piperidine or a catalytic amount of a solid catalyst like LDH@PTRMS@DCMBA@CuI)[4]

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 50 mL round-bottomed flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux and stir for the appropriate amount of time (the reaction progress can be monitored by Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Dry the purified product in a desiccator.

Determination of Melting Point

The following is a standard procedure for determining the melting point of a crystalline organic compound.

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result A Grind the crystalline sample to a fine powder B Pack the powder into a capillary tube (2-3 mm height) A->B C Place the capillary tube in a melting point apparatus B->C D Heat rapidly to ~20°C below the expected melting point C->D E Heat slowly (1-2°C/min) near the melting point D->E F Record the temperature range from the first drop of liquid to complete liquefaction E->F G Reported Melting Point Range F->G

Caption: A workflow for the determination of the melting point of a crystalline organic compound.

Conclusion

The melting point of this compound derivatives is a critical parameter that reflects the intricate interplay of molecular structure and intermolecular forces. This guide has provided a comprehensive overview of the synthesis of these valuable compounds, a compilation of their melting points, and an analysis of the structure-property relationships that govern this physical characteristic. The provided experimental protocols offer practical guidance for researchers in the field. A thorough understanding of these principles is essential for the rational design and development of new pyrazole-based therapeutic agents with optimized physicochemical and pharmacological profiles.

References

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021-11-11).
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • NIH. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. Weak Intermolecular Forces, but High Melting Points. (2017-01-09).
  • Institute of Chemistry. Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Scintillators.
  • PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
  • NIH. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Britannica. Heterocyclic compound - Melting, Boiling, Points.
  • Chemistry LibreTexts. Boiling Point and Melting Point in Organic Chemistry.
  • ResearchGate. Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. (2025-08-10).
  • TutorChase. How do intermolecular forces affect the properties of molecular compounds?.
  • Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. (2010-07-09).
  • Chemistry LibreTexts. 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). (2022-08-16).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives..
  • IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 4.
  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information.
  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024-04-10).
  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. (2025-05-20).

Sources

Solubility Profile of 4-phenyl-1H-pyrazole-3-carbonitrile in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a cornerstone of process chemistry, formulation development, and drug discovery. Poor solubility can create significant hurdles in synthesis, purification, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-phenyl-1H-pyrazole-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. Rather than presenting a simple data table, this document elucidates the underlying physicochemical principles governing its solubility, outlines robust theoretical models for prediction, and provides a detailed, field-proven experimental protocol for accurate determination. This guide is intended to equip researchers with the foundational knowledge and practical tools to effectively manage and predict the solubility of this compound and structurally related molecules.

Introduction: The Critical Role of Solubility

Pyrazole derivatives are a prominent class of N-heterocyclic compounds frequently utilized in the design of therapeutic agents due to their wide range of biological activities.[1][2] The specific molecule, this compound, combines several key functional groups that dictate its behavior in solution: a polar pyrazole ring capable of hydrogen bonding, a nonpolar phenyl substituent, and a strongly polar nitrile group. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences:

  • Reaction Kinetics and Yield: In synthetic chemistry, reactants must be in the same phase to interact. Solvent selection directly impacts reaction rates and overall yield.

  • Purification Efficiency: Techniques like crystallization, a primary method for purifying solid compounds, are entirely dependent on differential solubility in various solvents at different temperatures.[3]

  • Formulation and Drug Delivery: For a compound to be a viable drug candidate, it must be formulated into a stable dosage form, a process heavily reliant on its solubility characteristics.

This guide will deconstruct the solubility profile of this compound by first examining its molecular structure, then exploring predictive models, and finally detailing a rigorous experimental methodology.

Physicochemical Profile and Qualitative Solubility Prediction

The principle of "like dissolves like" serves as a powerful first-pass qualitative predictor of solubility.[3][4] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular bonding character. The structure of this compound offers competing features that must be carefully considered.

  • Nonpolar Feature: The phenyl group (C₆H₅) is bulky and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Polar Features:

    • The pyrazole ring is a polar heterocycle. The N-H group acts as a hydrogen bond donor, while the pyridine-type nitrogen (N2) is a hydrogen bond acceptor.

    • The nitrile group (-C≡N) is strongly polar and can act as a hydrogen bond acceptor.

This duality suggests that the molecule is unlikely to be highly soluble in purely nonpolar solvents (like hexane) or highly polar, protic solvents (like water), but will likely exhibit favorable solubility in solvents that can accommodate both its polar and nonpolar characteristics.

Table 1: Physicochemical Properties of this compound

Property Value (Estimated/Calculated) Significance for Solubility
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.19 g/mol Influences the mass of solute per mole.
Hydrogen Bond Donors 1 (pyrazole N-H) Promotes solubility in H-bond acceptor solvents (e.g., acetone, DMF).
Hydrogen Bond Acceptors 2 (pyrazole N, nitrile N) Promotes solubility in H-bond donor solvents (e.g., alcohols).
Polar Surface Area (PSA) ~62 Ų A higher PSA generally indicates lower solubility in nonpolar solvents.

| logP (Octanol/Water) | ~1.8 - 2.2 | A positive logP indicates a preference for lipophilic (nonpolar) environments over water. |

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, Toluene Low The dominant polar character of the pyrazole-nitrile system outweighs the nonpolar phenyl ring.
Polar Aprotic Acetone, DMF, DMSO, Acetonitrile High to Moderate These solvents have strong dipoles and can accept hydrogen bonds from the pyrazole N-H, effectively solvating the molecule without competing as H-bond donors.
Polar Protic Methanol, Ethanol Moderate Alcohols can both donate and accept hydrogen bonds, creating a complex interplay. They can solvate the molecule but may also self-associate, potentially reducing solvation efficiency compared to aprotic solvents.

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate dipole but lacks hydrogen bonding capability, making it less effective at solvating the polar functional groups. |

Theoretical Frameworks for Solubility Prediction

While qualitative predictions are useful for initial screening, quantitative models provide deeper insight for process optimization.

Hansen Solubility Parameters (HSP)

The HSP model refines the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in 3D "Hansen space." The principle is that substances with a small distance (Ra) between their points in Hansen space are likely to be miscible.[5] The distance is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While the precise HSP values for this compound require experimental determination or specialized software, a researcher can use the known HSP values of solvents to select a range of candidates for experimental testing.[6][7][8] A solvent blend can even be engineered to match the predicted HSP of the solute, a powerful technique for optimizing crystallization.

cluster_HSP Hansen Solubility Parameters (HSP) cluster_Application Application Total Total Cohesive Energy (δt) dD δD Dispersion Forces (van der Waals) Total->dD dP δP Polar Forces (Dipole Moment) Total->dP dH δH Hydrogen Bonding (Donor/Acceptor) Total->dH Solute Solute HSP (δD₁, δP₁, δH₁) Calc Calculate Distance (Ra) Small Ra = Good Solubility Solute->Calc Solvent Solvent HSP (δD₂, δP₂, δH₂) Solvent->Calc caption Conceptual breakdown of Hansen Solubility Parameters.

Caption: Conceptual breakdown of Hansen Solubility Parameters.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For the highest level of predictive accuracy, computational models like COSMO-RS offer a powerful alternative. This quantum chemistry-based method calculates the chemical potential of a solute in a solvent from first principles, avoiding the need for extensive empirical data.[9][10] COSMO-RS can predict solubility in various solvents and temperatures, making it an invaluable tool in modern drug development for solvent screening and process design.[11][12] While computationally intensive, its ability to rank solvents and provide quantitative estimates can significantly reduce the experimental burden.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Theoretical predictions must be validated by empirical data. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing the most reliable and accurate results.[13]

Causality Behind Experimental Choices:
  • Excess Solid: Using an excess of the solid compound ensures that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy. 25 °C (room temperature) and 37 °C (physiological temperature) are common setpoints.

  • Equilibration Time: A sufficient agitation period (typically 24-48 hours) is required to ensure the dissolution process has reached equilibrium. Shorter times may measure kinetic solubility, not thermodynamic solubility.

  • Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles, as their presence would artificially inflate the measured concentration of the supernatant.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its high sensitivity, specificity, and accuracy. A calibration curve with known standards is non-negotiable for trustworthy results.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of 2 mL glass vials. The exact mass should be recorded.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator or on a rotator in a constant temperature bath (e.g., 25 °C). Agitate for at least 24 hours. Self-Validation Check: A solid pellet should still be visible at the bottom of the vial to confirm saturation.

  • Phase Separation: a. Allow the vials to stand undisturbed in the temperature bath for 1-2 hours to let solids settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining suspended solids.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant from the top layer. Critical Step: Do not disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any fine particulates.

  • Dilution: Create a precise dilution of the supernatant in a suitable diluent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a pre-established calibration curve.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

start Start prep 1. Preparation Add excess solid solute to vial start->prep solvent 2. Solvent Addition Add known volume of solvent prep->solvent equil 3. Equilibration Shake at constant T for 24-48h solvent->equil check Self-Validation: Is solid still present? equil->check check->equil No (Add more solid) phase_sep 4. Phase Separation Centrifuge to pellet undissolved solid check->phase_sep Yes sample 5. Sample Collection Withdraw clear supernatant phase_sep->sample quant 6. Quantification Dilute and analyze by HPLC-UV sample->quant end End Calculate Solubility quant->end caption Workflow for the Shake-Flask Equilibrium Solubility Assay.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Conclusion

The solubility of this compound in organic solvents is governed by a complex interplay of its nonpolar phenyl group and the highly polar, hydrogen-bonding pyrazole and nitrile moieties. A qualitative assessment predicts favorable solubility in polar aprotic solvents like DMF and acetone. For quantitative understanding, this guide recommends a dual approach: leveraging theoretical models like Hansen Solubility Parameters for intelligent solvent selection and employing the rigorous shake-flask method for definitive experimental validation. By combining theoretical insight with meticulous experimental practice, researchers can effectively navigate the challenges posed by solubility, thereby accelerating process development, enabling efficient purification, and advancing the discovery of new chemical entities.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Solubility of organic compounds (video). Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
  • 4-Phenylpyrazole | C9H8N2. PubChem - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • (Upper left) the initial COSMO-RS predictions vs. experimental values. ResearchGate.
  • Hansen solubility parameter. Wikipedia.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. PubMed.
  • Prediction of Solubility with COSMO-RS. Zenodo.
  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace.
  • Hansen Solubility Parameters. hansen-solubility.com.
  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

Sources

Methodological & Application

synthesis of 4-phenyl-1H-pyrazole-3-carbonitrile protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Phenyl-1H-pyrazole-3-carbonitrile

Abstract

This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. Pyrazole derivatives are integral to numerous pharmacologically active agents, demonstrating a wide spectrum of activities including anti-inflammatory, analgesic, and anticancer properties[1][2][3]. The described synthesis proceeds via the formation of a stable enaminonitrile intermediate from phenylacetonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a robust cyclization reaction with hydrazine hydrate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs[1][2]. The specific target of this protocol, this compound, serves as a versatile building block for the synthesis of more complex molecular architectures. Its synthesis is most effectively achieved through a convergent two-step approach that is both high-yielding and scalable.

The strategy involves:

  • Formation of an Enaminonitrile Intermediate: An active methylene compound, phenylacetonitrile, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). In this key step, DMF-DMA acts as a one-carbon synthon, condensing with the phenylacetonitrile to form the intermediate, (Z)-3-(dimethylamino)-2-phenylacrylonitrile[4].

  • Heterocyclic Ring Formation: The purified enaminonitrile is then subjected to a cyclocondensation reaction with hydrazine hydrate. This classic reaction builds the pyrazole ring, yielding the final product with the expulsion of dimethylamine[5][6].

This method is favored for its operational simplicity, the stability of the intermediate, and the generally high purity of the final product upon crystallization.

Reaction Mechanism and Rationale

Understanding the underlying mechanism is crucial for troubleshooting and optimization. The reaction proceeds through two distinct stages, each with a clear chemical logic.

  • Step 1: Knoevenagel-type Condensation: Phenylacetonitrile possesses an acidic α-hydrogen, which is readily deprotonated to form a carbanion. This nucleophile attacks the electrophilic carbon of DMF-DMA. The subsequent elimination of two molecules of methanol results in the formation of the stable, conjugated enaminonitrile intermediate. DMF-DMA is an excellent reagent for this purpose as it both activates the substrate and serves as a dehydrating agent[7].

  • Step 2: Pyrazole Cyclization: The cyclization is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine onto the β-carbon of the enaminonitrile's double bond. This is followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the electrophilic carbon of the nitrile group. A subsequent tautomerization and elimination of the dimethylamine leaving group yield the aromatic this compound ring system[6].

Below is a diagram illustrating the mechanistic pathway.

G cluster_step1 Step 1: Enaminonitrile Formation cluster_step2 Step 2: Pyrazole Cyclization PA Phenylacetonitrile INT1 Enaminonitrile Intermediate (3-(dimethylamino)-2-phenylacrylonitrile) PA->INT1 + DMF-DMA - 2 MeOH DMFDMA DMF-DMA FP Final Product (this compound) INT1->FP + Hydrazine Hydrate - Dimethylamine HYD Hydrazine Hydrate

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol. Adherence to these steps, including the use of specified analytical checkpoints, will ensure a successful synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenylacetonitrileReagent, 98%Sigma-Aldrich-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis grade, ≥97%Sigma-AldrichStore under inert gas. Moisture sensitive.
Hydrazine hydrate80% solution in waterSigma-AldrichCaution: Toxic and corrosive. Handle in a fume hood.
DioxaneAnhydrous, 99.8%Acros Organics-
Ethanol200 Proof, AbsoluteFisher Scientific-
Ethyl AcetateACS GradeVWRFor TLC and chromatography.
HexanesACS GradeVWRFor TLC and chromatography.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Millipore-
Protocol 1: Synthesis of (Z)-3-(Dimethylamino)-2-phenylacrylonitrile
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (10.0 g, 85.4 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.3 g, 128.0 mmol, 1.5 eq.) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction progress should be monitored by TLC (3:1 Hexanes/Ethyl Acetate). The starting phenylacetonitrile will have a higher Rf than the polar product.

  • Work-up and Isolation: After the reaction is complete (disappearance of phenylacetonitrile spot), allow the mixture to cool to room temperature. A solid mass will likely form.

  • Purification: Add 50 mL of cold diethyl ether to the flask and stir vigorously to break up the solid. Collect the precipitate by vacuum filtration, washing the solid with an additional 20 mL of cold diethyl ether.

  • Drying: Dry the resulting yellow solid under vacuum to yield (Z)-3-(dimethylamino)-2-phenylacrylonitrile.

    • Expected Yield: 13.5 - 14.5 g (91-98%).

    • Characterization: The product can be characterized by ¹H NMR spectroscopy to confirm its structure before proceeding.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, suspend the enaminonitrile intermediate (10.0 g, 58.1 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 7.3 g, 116.2 mmol, 2.0 eq.) dropwise to the suspension at room temperature. CAUTION: The reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (1:1 Hexanes/Ethyl Acetate) until the enaminonitrile spot is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote crystallization. A white or off-white solid should precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with 30 mL of cold water followed by 20 mL of cold ethanol to remove any unreacted hydrazine and other impurities.

  • Drying and Final Product: Dry the solid in a vacuum oven at 50 °C to yield pure this compound.

    • Expected Yield: 8.5 - 9.3 g (87-95%).

    • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

      • IR (cm⁻¹): ~3150-3300 (N-H stretch), ~2230 (C≡N stretch).

      • ¹H NMR (DMSO-d₆): δ ~13.5 (s, 1H, NH), δ 8.4 (s, 1H, pyrazole-H), δ 7.4-7.8 (m, 5H, Ar-H).

      • MS (ESI+): m/z = 170.07 [M+H]⁺.

Experimental Workflow and Data Summary

The overall workflow from starting materials to the final, characterized product is depicted below.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary
StepKey ReactantEquivalentsSolventTemperatureTime (h)Expected Yield
1 Phenylacetonitrile1.0None (Neat)~110 °C3 - 491 - 98%
2 Enaminonitrile1.0Ethanol~80 °C4 - 687 - 95%

Troubleshooting and Safety Precautions

  • Low Yield in Step 1: Ensure DMF-DMA is fresh and has not been exposed to moisture. Phenylacetonitrile should be of high purity. Ensure the reflux temperature is maintained.

  • Reaction Stall in Step 2: If the reaction does not proceed to completion, a small amount of glacial acetic acid (0.1 eq.) can be added to catalyze the cyclization, although this may require additional neutralization during work-up.

  • Product Oily/Difficult to Crystallize: The product may require purification via column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) if simple crystallization does not yield a pure solid. Ensure the wash steps are performed with cold solvents.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme care. DMF-DMA is flammable and moisture-sensitive.

References

  • ResearchGate. Synthesis of enaminonitrile 2.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • National Institutes of Health (NIH). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. Synthesis and biological activity of a new class of enaminonitrile pyrazole.
  • ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives.
  • Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • ResearchGate. Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles.
  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Royal Society of Chemistry. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines.
  • National Institutes of Health (NIH). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
  • Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
  • International Journal of Research and Analytical Reviews. A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • Organic Syntheses. Phenanthro[9,10-b]oxirene, 1a,9b-dihydro.
  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

Introduction: The Strategic Value of Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot, Three-Component Synthesis of Pyrazole Carbonitriles for Pharmaceutical Research

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Prominent drugs such as Celebrex® (Celecoxib), an anti-inflammatory agent, and Viagra® (Sildenafil) underscore the therapeutic potential of the pyrazole core.[3] Among the various classes of pyrazole derivatives, 5-amino-1H-pyrazole-4-carbonitriles are particularly valuable synthetic intermediates and bioactive molecules, making their efficient synthesis a topic of significant interest for drug discovery and development.[5][6]

Traditionally, the synthesis of complex heterocyclic systems involves multi-step procedures that are often time-consuming, generate significant waste, and result in lower overall yields. In contrast, one-pot multi-component reactions (MCRs) have emerged as a powerful strategy aligned with the principles of green chemistry.[7][8] MCRs offer numerous advantages, including operational simplicity, reduced reaction times, energy savings, and high atom economy by avoiding the isolation of intermediate products.[9] This guide provides a detailed overview and a robust protocol for the one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, a method celebrated for its efficiency and adaptability.

Reaction Overview & Mechanistic Insights

The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles is typically achieved through the condensation of three readily available components: an aromatic aldehyde, malononitrile, and a hydrazine derivative (e.g., phenylhydrazine).[8] The reaction proceeds efficiently under mild conditions, often facilitated by a catalyst in an environmentally benign solvent system like an ethanol/water mixture.[3][10]

The reaction mechanism is a well-orchestrated cascade of classical organic reactions, beginning with a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and dehydration/tautomerization sequence.[8]

The Proposed Reaction Mechanism involves:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aromatic aldehyde and the active methylene compound, malononitrile. The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the carbanion of malononitrile, yielding an α,β-unsaturated intermediate (a benzylidenemalononitrile derivative).

  • Michael Addition: The hydrazine derivative then acts as a nucleophile, attacking the β-carbon of the activated double bond in the Knoevenagel adduct. This 1,4-conjugate addition forms a new intermediate.

  • Intramolecular Cyclization & Tautomerization: The intermediate undergoes a rapid intramolecular cyclization where the terminal amino group of the hydrazine moiety attacks one of the nitrile groups. A subsequent tautomerization (proton shift) leads to the formation of the stable, aromatic 5-aminopyrazole-4-carbonitrile ring system.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Knoevenagel_Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Adduct + Malononitrile (Catalyst) Malononitrile CH₂(CN)₂ Michael_Adduct Intermediate Knoevenagel_Adduct->Michael_Adduct + Hydrazine Hydrazine R-NH-NH₂ Final_Product Pyrazole Carbonitrile Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Proposed mechanism for the three-component synthesis of pyrazole carbonitriles.

Catalytic Systems: Driving Efficiency and Green Chemistry

A key aspect of optimizing this synthesis is the choice of catalyst. Research has explored a wide range of catalysts, from simple inorganic salts to complex nanocatalysts, each offering distinct advantages.

  • Organocatalysts: Simple bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have proven effective, promoting the reaction in aqueous media with minimal by-products and an easy work-up.[8]

  • Simple Salts: Even common salts like sodium chloride (NaCl) have been shown to catalyze the reaction effectively at room temperature, presenting a cost-effective and environmentally friendly option.[11]

  • Nanocatalysts: Advanced catalytic systems, such as copper immobilized on layered double hydroxides (LDH@PTRMS@DCMBA@CuI) or magnetic nanoparticles, offer high efficiency, selectivity, and excellent reusability.[3][12] These catalysts often enable the reaction to proceed faster and at lower temperatures, with yields frequently exceeding 85-90%.[3][10] The ability to recover the catalyst, for instance through simple magnetic separation or centrifugation, is a significant advantage in sustainable chemical manufacturing.[3][12]

The choice of catalyst often depends on the desired scale, cost considerations, and the specific substrates being used. For high-throughput screening in drug discovery, a simple, soluble catalyst might be preferred, whereas for larger-scale synthesis, a recyclable heterogeneous catalyst is more economical and environmentally sound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a reusable nanocatalyst system.[3]

Materials & Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Phenylhydrazine (1.0 mmol, 99 µL)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)

  • Solvent: Deionized Water/Ethanol (1:1 v/v, 1.0 mL total)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Eluent for TLC: n-hexane/ethyl acetate (1:1)

  • Recrystallization Solvent: Ethanol

Instrumentation:

  • Reaction vial or test tube with a magnetic stir bar

  • Magnetic stirrer with heating plate

  • TLC chamber and UV lamp

  • Centrifuge (for catalyst recovery)

  • Filtration apparatus (Büchner funnel)

  • Oven

Experimental Workflow Visualization

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis r1 Charge vial with Aldehyde (1 mmol), Malononitrile (1 mmol), Phenylhydrazine (1 mmol) r2 Add Catalyst (0.05 g) and Solvent (1 mL H₂O/EtOH) r1->r2 react Stir mixture at 55 °C r2->react monitor Monitor progress via TLC (n-hexane:EtOAc 1:1) react->monitor w1 Add hot Ethanol/Chloroform (3 mL) monitor->w1 Upon completion w2 Separate catalyst via centrifugation w1->w2 w3 Evaporate solvent from supernatant w2->w3 w4 Recrystallize crude product from Ethanol w3->w4 a1 Dry pure product w4->a1 a2 Record Yield, Melting Point, and Characterize (NMR, FTIR) a1->a2

Caption: Step-by-step workflow for the one-pot synthesis of pyrazole carbonitriles.

Step-by-Step Procedure:

  • Reaction Setup: In a clean test tube or reaction vial, combine the selected benzaldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Catalyst and Solvent Addition: Add the catalyst (0.05 g) and the H₂O/EtOH solvent mixture (1.0 mL).

  • Reaction Execution: Place the vial on a magnetic stirrer hotplate and stir the mixture at a constant temperature of 55 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and spotting them on a TLC plate, eluting with a 1:1 mixture of n-hexane and ethyl acetate. The reaction is complete when the starting material spots have disappeared. Reaction times are typically short, ranging from 15 to 30 minutes.[3][10]

  • Catalyst Recovery: Upon completion, add 3 mL of hot ethanol or chloroform to the reaction mixture and stir for one minute. Separate the solid catalyst by centrifugation. Decant the supernatant containing the product. The recovered catalyst can be washed with ethanol, dried in an oven at 60 °C, and reused for subsequent reactions.[3]

  • Product Isolation: Evaporate the solvent from the supernatant under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield the pure pyrazole carbonitrile product.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (FTIR, ¹H NMR, ¹³C NMR) and determine its melting point.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot reaction is a significant advantage, accommodating a variety of substituents on the aromatic aldehyde. The electronic nature of the substituent can influence the reaction rate and yield. Below is a summary of typical results adapted from the literature.[3]

EntryAldehyde (Ar-CHO)Time (min)Yield (%)
1Benzaldehyde2092
24-Chlorobenzaldehyde1593
34-Bromobenzaldehyde1591
44-Nitrobenzaldehyde1890
54-Methylbenzaldehyde2588
64-Methoxybenzaldehyde2785
72-Hydroxybenzaldehyde2289

As this table demonstrates, aldehydes with electron-withdrawing groups (e.g., -Cl, -NO₂) tend to react faster and give slightly higher yields compared to those with electron-donating groups (e.g., -CH₃, -OCH₃). This is consistent with the Knoevenagel condensation step, which is accelerated by more electrophilic aldehydes.

Trustworthiness: Troubleshooting and Protocol Validation

A robust protocol must be self-validating. Here are key checkpoints and troubleshooting tips:

  • Incomplete Reaction: If TLC analysis shows significant starting material after the expected reaction time, consider slightly increasing the catalyst loading or extending the reaction time. Ensure the stirring is vigorous enough for proper mixing, especially with heterogeneous catalysts.

  • Low Yield: Impure reagents, especially the aldehyde, can lead to side reactions and lower yields. Ensure all reagents are of high purity. The efficiency of the recrystallization step is also critical; ensure the correct solvent volume is used to avoid product loss.

  • Catalyst Deactivation: When reusing a heterogeneous catalyst, a gradual decrease in activity may be observed after several cycles.[3] Washing the catalyst thoroughly with a suitable solvent (e.g., hot ethanol) between runs is crucial to remove any adsorbed organic residues.

Conclusion

The one-pot, three-component synthesis of pyrazole carbonitriles represents a highly efficient, atom-economical, and often environmentally friendly approach to accessing a pharmacologically significant class of compounds.[8][11] The operational simplicity, mild reaction conditions, short reaction times, and high yields make this method exceptionally valuable for researchers in academia and the pharmaceutical industry. The adaptability of the protocol to various catalysts and a wide range of substrates further enhances its utility in constructing diverse chemical libraries for drug discovery programs.

References

  • Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
  • Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.
  • Unknown Author. (n.d.). NaCl catalysed synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate.
  • Kiyani, H., & Bamdad, M. (n.d.). ONE-POT FOUR-COMPONENT SYNTHESIS OF 1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. Revue Roumaine de Chimie.
  • Abdellattif, M. H., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central.
  • Unknown Author. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica.
  • Naeimi, H., & Alishahi, M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing.
  • Yadav, D. K., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • Unknown Author. (2021). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. ResearchGate.
  • Unknown Author. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate.
  • Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. ACS Publications.
  • Unknown Author. (2021). one pot synthesis of pyrano[2,3-c]pyrazole. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Besson, T., et al. (2018). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis Online.
  • Malebari, N., & Carr-Brion, N. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
  • Pawar, R. P., et al. (n.d.). ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING LEMON PEEL POWDER AS A GREEN AND NATURAL CATALYST. Bibliomed.
  • Naeimi, H., & Alishahi, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers.
  • Unknown Author. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Habibi, Z., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health.
  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
  • Maurya, S. A., et al. (2015). ChemInform Abstract: One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. ResearchGate.
  • de Oliveira, R., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • Ansari, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Sahoo, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology.

Sources

The Vilsmeier-Haack Reaction: A Powerful Strategy for the Synthesis of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Medicinal Chemists

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack (V-H) reaction for the synthesis of pyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The Vilsmeier-Haack reaction offers an efficient and direct route to construct the pyrazole ring while simultaneously introducing a formyl group, yielding 4-formylpyrazoles.[6][7][8] These products are not merely final compounds but highly valuable synthetic intermediates, where the aldehyde functionality serves as a versatile handle for further molecular elaboration.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are understood as self-validating systems. We will explore the reaction mechanism, provide a detailed experimental protocol with justifications for each step, and discuss the broad applications of the resulting compounds in modern drug discovery.

The Underlying Chemistry: Reaction Mechanism

The synthesis of 4-formylpyrazoles via the Vilsmeier-Haack reaction is a sophisticated one-pot process that typically begins with a hydrazone substrate. The reaction proceeds through two main phases: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the hydrazone, leading to cyclization and formylation.

Formation of the Vilsmeier Reagent

The key electrophile, the Vilsmeier reagent (a chloromethyliminium salt, often called the Vilsmeier-Haack adduct), is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[9][10] This initial step is highly exothermic and moisture-sensitive. The phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon susceptible to attack by the chloride ion, ultimately forming the highly electrophilic iminium salt.

Cyclization and Formylation Cascade

The core of the pyrazole synthesis involves the reaction of a hydrazone with two equivalents of the Vilsmeier reagent. A plausible mechanism is as follows:[6][10][11]

  • Initial Electrophilic Attack: The first molecule of the Vilsmeier reagent attacks the α-carbon of the hydrazone enamine tautomer.

  • Cyclization: This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the iminium carbon, leading to the formation of the five-membered pyrazole ring and the elimination of dimethylamine.

  • Second Formylation: The newly formed pyrazole ring is an electron-rich heterocycle.[9] It readily undergoes a second electrophilic substitution reaction with another molecule of the Vilsmeier reagent, typically at the electron-rich C4 position.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the reaction mixture is quenched with water during the work-up. Hydrolysis converts the iminium salt at the C4 position into the final aldehyde (formyl) group.[10][11]

Vilsmeier_Haack_Pyrazole_Synthesis Vilsmeier-Haack Pyrazole Synthesis Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Pyrazole Formation Cascade DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone (Starting Material) Intermediate1 Initial Adduct Hydrazone->Intermediate1 + Vilsmeier Reagent (1st eq.) Intermediate2 Cyclized Intermediate (Pyrazole Ring) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Iminium Salt (at C4 position) Intermediate2->Intermediate3 + Vilsmeier Reagent (2nd eq.) Final_Product 4-Formylpyrazole (Final Product) Intermediate3->Final_Product Aqueous Work-up (Hydrolysis)

Caption: The reaction mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde

This section provides a generalized, field-proven protocol for the synthesis of a 4-formylpyrazole starting from a substituted acetophenone and a substituted hydrazine.

Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. Use in a fume hood and wear gloves. Anhydrous DMF is required for the success of the reaction.[8]

  • The initial formation of the Vilsmeier reagent is exothermic. Maintain strict temperature control with an ice bath.

Part A: Synthesis of the Hydrazone Intermediate

This preliminary step is a standard condensation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.1 eq.) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added if ethanol is the solvent.[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture. The hydrazone product often precipitates. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration, washed with cold ethanol, and dried. It is often pure enough for the next step without further purification.

Part B: Vilsmeier-Haack Cyclization and Formylation

This is the core of the synthesis and requires careful execution under anhydrous conditions.

  • Preparation of Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF (used in excess, often as the solvent). Cool the flask to 0 °C in an ice-salt bath.

    • Causality: Using DMF as the solvent ensures a high concentration of one of the reactants. The cooling is critical to control the exothermic reaction with POCl₃ and prevent degradation.

  • Slow Addition of POCl₃: Add POCl₃ (typically 3.0 eq. relative to the hydrazone) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[12][13] Stir the resulting pale yellow or colorless solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Hydrazone: Dissolve the hydrazone from Part A (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Heating: After the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat it in an oil bath to 70-90 °C.[8][11][14] Stir vigorously for 4-8 hours.

    • Causality: Heating provides the necessary activation energy for both the cyclization and the subsequent formylation of the newly formed, less reactive pyrazole ring. The reaction progress should be monitored by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice with vigorous stirring. This step is highly exothermic.

      • Trustworthiness: This step serves two purposes: it hydrolyzes the reactive iminium intermediate to the desired aldehyde and quenches any remaining POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or cold aqueous sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

    • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.[12][13]

Caption: Experimental workflow for pyrazole synthesis.

Data Summary: Reaction Conditions

The Vilsmeier-Haack reaction is versatile, and conditions can be optimized for various substrates. The table below summarizes typical conditions reported in the literature.

Starting Material TypeV-H Reagent eq.TemperatureTime (h)Yield (%)Reference
Aryl Methyl Ketone Hydrazones3.080–90 °C475-88[8]
Substituted Phenyl HydrazonesExcess70 °C5-6Good[11]
5-Chloro-1H-pyrazoles2.0-5.0120 °C232-55[15]
Thiophene-derived HydrazonesExcess0 °C then reflux6Excellent[11]
Semicarbazones2.0DMF (solvent)--[16]

Note: Yields are highly dependent on the specific substituents on the aromatic rings.

Applications in Drug Discovery and Medicinal Chemistry

The 4-formylpyrazoles synthesized via the Vilsmeier-Haack reaction are exceptionally valuable building blocks. The pyrazole core provides a stable, aromatic scaffold, while the C4-formyl group acts as a synthetic linchpin for diversification.

  • Scaffold for Biologically Active Molecules: The pyrazole nucleus is a key component in numerous pharmaceuticals.[3][4] Its derivatives have demonstrated a vast range of biological activities, including:

    • Anticancer: Pyrazole derivatives have been developed as inhibitors of crucial kinases like PI3K, Aurora kinases, and VEGFR-2.[2]

    • Anti-inflammatory: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[5]

    • Antimicrobial and Antifungal: The scaffold is present in compounds active against various bacterial and fungal strains.[7][14]

  • Synthetic Utility of the Formyl Group: The aldehyde functionality is readily transformed into a wide array of other functional groups and heterocyclic systems, including:

    • Schiff Bases: Condensation with primary amines to form imines, which can be further modified or act as ligands.[17]

    • Oximes and Hydrazones: Reaction with hydroxylamine or hydrazines, creating new points for molecular extension.

    • Reductive Amination: Conversion to an amine for coupling with other molecules.

    • Wittig and Related Reactions: Carbon-carbon bond formation to append new side chains.

    • Heterocycle Synthesis: The formyl group can participate in cyclocondensation reactions to build fused ring systems.

The ability to efficiently generate these functionalized pyrazole building blocks using the Vilsmeier-Haack reaction provides medicinal chemists with a reliable and powerful tool to accelerate the discovery of new therapeutic agents.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar.
  • Ansari, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Review Article on Vilsmeier-Haack Reaction. ResearchGate.
  • Alam, M. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2015). European Chemical Bulletin.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005). SAGE Publications.
  • Current status of pyrazole and its biological activities. (2015). PubMed Central.
  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). PubMed Central.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). PubMed Central.

Sources

Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole Carbonitriles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a paramount heterocyclic scaffold in medicinal chemistry, often referred to as a "privileged scaffold" due to its recurring appearance in a multitude of biologically active compounds.[1][2][3] Structurally, it is a bioisostere of the purine nucleus, the fundamental building block of nucleic acids, which allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[1][2] This mimicry has led to the development of numerous potent inhibitors for a range of therapeutic targets.

The clinical significance of this scaffold is exemplified by blockbuster drugs such as Ibrutinib, a Bruton's tyrosine kinase (Btk) inhibitor for treating certain cancers, and Allopurinol, a xanthine oxidase inhibitor used in the management of gout.[4][5] The versatility of the pyrazolo[3,4-d]pyrimidine framework allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7] This guide provides a detailed exploration of a key synthetic strategy for accessing this vital scaffold: the cyclization of substituted pyrazole carbonitriles. We will delve into the mechanistic underpinnings of this transformation and provide robust, field-tested protocols for its execution.

Core Synthetic Strategy: From Aminopyrazole Carbonitrile to the Fused Ring System

The most prevalent and versatile approach for the synthesis of the pyrazolo[3,4-d]pyrimidine core commences with a 5-amino-1H-pyrazole-4-carbonitrile intermediate. This precursor contains the requisite functionalities—an amino group and a nitrile group in an ortho orientation—primed for cyclization with a one-carbon electrophile to construct the fused pyrimidine ring.

The general synthetic workflow can be visualized as a two-stage process:

  • Formation of the 5-Amino-1H-pyrazole-4-carbonitrile Intermediate: This key building block is typically synthesized through the condensation of a hydrazine derivative with an activated methylene nitrile, such as ethoxymethylenemalononitrile.[4][8] The choice of hydrazine will determine the substituent at the N-1 position of the pyrazole ring, a critical handle for modulating biological activity.

  • Cyclization to the Pyrazolo[3,4-d]pyrimidine Core: The aminopyrazole carbonitrile is then subjected to a cyclization reaction with a suitable one-carbon synthon. Common reagents for this transformation include formamide, formic acid, triethyl orthoformate, and urea.[9][10][11] The selection of the cyclizing agent dictates the nature of the substituent at the 4-position of the resulting pyrazolo[3,4-d]pyrimidine.

Below is a DOT language script illustrating this overarching synthetic logic.

G cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Pyrimidine Ring Formation Hydrazine Hydrazine 5-Amino-1H-pyrazole-4-carbonitrile 5-Amino-1H-pyrazole-4-carbonitrile Hydrazine->5-Amino-1H-pyrazole-4-carbonitrile Condensation Activated Methylene Nitrile Activated Methylene Nitrile Activated Methylene Nitrile->5-Amino-1H-pyrazole-4-carbonitrile Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 5-Amino-1H-pyrazole-4-carbonitrile->Pyrazolo[3,4-d]pyrimidine One-Carbon Synthon One-Carbon Synthon One-Carbon Synthon->Pyrazolo[3,4-d]pyrimidine Cyclization G A 5-Amino-1H-pyrazole-4-carbonitrile C Nucleophilic Attack A->C B Formamide B->C D Intermediate Adduct C->D Forms N-formyl derivative E Intramolecular Cyclization (Thorpe-Ziegler type) D->E F Cyclized Intermediate E->F Ring Closure G Tautomerization & Dehydration F->G H Pyrazolo[3,4-d]pyrimidine G->H Aromatization

Caption: Simplified mechanism of pyrazolo[3,4-d]pyrimidine formation.

This intramolecular cyclization step is a variation of the Thorpe-Ziegler reaction, a classical method for forming rings from dinitriles or related functionalities. [12][13][14][15]

Conclusion and Future Perspectives

The synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole carbonitrile precursors is a robust and highly adaptable strategy that has been instrumental in the discovery and development of numerous important pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and diverse synthetic routes to this privileged scaffold will undoubtedly remain an active and fruitful area of research. [16][17][18]

References

  • Al-Mohizea, A. M., et al. (2021).
  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
  • El-Gazzar, A. B. A., et al. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 12(1), 24-37. [Link]
  • Google Patents. (n.d.). CN104387394A - Preparation method of allopurinol.
  • Google Patents. (n.d.). DE3325853A1 - Process for the preparation of allopurinol.
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative.
  • MDPI. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 74-85. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. [Link]
  • National Center for Biotechnology Information. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives.
  • Profile, P. (n.d.). Allopurinol.
  • PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. Chemistry of Heterocyclic Compounds. [Link]
  • ResearchGate. (n.d.). Mechanistic pathway for synthesis of aminopyrazole‐4‐carbonitrile derivatives.
  • ResearchGate. (n.d.). Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of...
  • ResearchGate. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
  • RSC Publishing. (2022).
  • RSC Publishing. (n.d.). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers. [Link]
  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Taylor & Francis Online. (n.d.). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.
  • Wikipedia. (n.d.). Thorpe reaction.
  • www.journal-jbm.com. (n.d.). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold.
  • www.researchgate.net. (n.d.). ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents.
  • www.researchgate.net. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

Sources

Application Notes and Protocols for the Derivatization of the Amino Group of 4-Phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] Among the diverse array of pyrazole-based building blocks, 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile stands out as a particularly versatile and valuable precursor. Its strategic importance lies in the reactive amino group at the 3-position, which serves as a key handle for a wide range of chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for drug discovery programs.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[][6]

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group of 4-phenyl-1H-pyrazole-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices.

I. N-Acylation: Crafting Amide Linkages for Enhanced Bioactivity

The conversion of the primary amino group into an amide is a fundamental and highly effective strategy for modifying the physicochemical and biological properties of the parent molecule. N-acylation can influence factors such as solubility, metabolic stability, and receptor-binding interactions.

Principle of the Method

N-acylation of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile is typically achieved by reacting the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards product formation.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of N-(3-cyano-4-phenyl-1H-pyrazol-5-yl)acetamide.

Materials:

  • 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-acetylated pyrazole.

Protocol 2: N-Acylation with Chloroacetyl Chloride

This protocol details the synthesis of 2-chloro-N-(3-cyano-1-(4-chlorophenyl)-1H-pyrazol-5-yl)acetamide, which can be adapted for this compound.[7][8]

Materials:

  • 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF, anhydrous)

  • Ice-salt bath

Procedure:

  • To a stirred solution of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF, cool the mixture to 0-5 °C using an ice-salt bath.[7]

  • Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution.[7]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.[7]

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-N-(3-cyano-4-phenyl-1H-pyrazol-5-yl)acetamide.[7]

Causality Behind Experimental Choices:

  • The use of a base like pyridine in the acetylation with acetic anhydride is crucial to neutralize the acetic acid byproduct, thereby preventing the protonation of the starting amine and promoting the reaction to completion.

  • Anhydrous conditions are essential to prevent the hydrolysis of the acylating agents (acetic anhydride and chloroacetyl chloride).

  • The reaction with the more reactive chloroacetyl chloride is performed at a lower temperature to control the reaction rate and minimize side product formation.

Data Presentation:

Acylating AgentBaseSolventReaction TimeTypical Yield
Acetic AnhydridePyridineDCM4-6 h85-95%
Chloroacetyl Chloride-THF2 h90-98%

Experimental Workflow:

Caption: General workflow for N-acylation.

II. N-Alkylation: Introducing Lipophilic Moieties

N-alkylation of the pyrazole ring is a powerful tool to modulate the lipophilicity, metabolic stability, and target engagement of the molecule. The regioselectivity of this reaction is a critical consideration.

Principle of the Method

N-alkylation of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile typically involves the deprotonation of one of the pyrazole ring nitrogens with a base, followed by nucleophilic attack on an alkyl halide. The regioselectivity (alkylation at N1 vs. N2) is influenced by steric and electronic factors of the substrate, the nature of the base, the solvent, and the alkylating agent.[6][9]

Protocol 3: Base-Mediated N-Alkylation with Methyl Iodide

This protocol describes a general procedure for the N-methylation of a pyrazole.

Materials:

  • 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Methyl iodide

  • Dimethylformamide (DMF, anhydrous) or Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq).

  • Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.[6]

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution and stir at room temperature for 15-30 minutes.[6]

  • Add methyl iodide (1.0-1.2 eq) dropwise to the suspension.[6]

  • Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N-methylated pyrazole regioisomers.

Causality Behind Experimental Choices:

  • The choice of base is critical for regioselectivity. Stronger bases like NaH tend to favor the thermodynamically more stable anion, while weaker bases like K₂CO₃ can lead to different isomer ratios.

  • Polar aprotic solvents like DMF and DMSO are used to dissolve the pyrazole and the base, facilitating the reaction.

  • The reaction temperature can also influence the regioselectivity of the alkylation.

Data Presentation:

BaseSolventAlkylating AgentTemperatureRegioisomeric Ratio (N1:N2)
K₂CO₃DMFMethyl IodideRoom Temp.Varies
NaHTHFBenzyl Bromide0°C to RTVaries

Experimental Workflow:

Caption: General workflow for N-alkylation.

III. Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in numerous drugs. Its introduction can significantly impact a molecule's biological activity and pharmacokinetic profile.

Principle of the Method

Sulfonylation of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile involves the reaction of the amino group with a sulfonyl chloride in the presence of a base. The amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Protocol 4: Synthesis of Pyrazole-4-sulfonamides

This protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and can be applied to the target molecule.[10]

Materials:

  • 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile

  • Benzenesulfonyl chloride (or other sulfonyl chlorides)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DCM and add anhydrous pyridine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.

  • The reaction is typically carried out at room temperature to ensure a reasonable reaction rate without promoting side reactions.

Reaction Mechanism Overview:

G Aminopyrazole Aminopyrazole Sulfonyl Chloride Sulfonyl Chloride Aminopyrazole->Sulfonyl Chloride Nucleophilic Attack Intermediate Intermediate Sulfonyl Chloride->Intermediate Formation Sulfonamide Sulfonamide Intermediate->Sulfonamide Proton Transfer

Caption: Simplified sulfonylation mechanism.

IV. Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities

Diazotization of the amino group to form a diazonium salt opens up a plethora of synthetic possibilities, including Sandmeyer-type reactions for the introduction of various substituents.

Principle of the Method

The primary amino group of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[11][12][13] The resulting diazonium salt is a versatile intermediate that can undergo various transformations.

Protocol 5: Diazotization and Sandmeyer Reaction (Halogenation)

This protocol describes a general procedure for the conversion of the amino group to a halogen via a Sandmeyer reaction.[14][15]

Materials:

  • 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice bath

Procedure:

  • Dissolve 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq) in a mixture of concentrated HCl (or HBr) and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of CuCl (or CuBr) in concentrated HCl (or HBr).

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Low temperatures (0-5 °C) are crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) salts are used as catalysts in the Sandmeyer reaction to facilitate the single-electron transfer mechanism.

Reaction Pathway:

G Aminopyrazole Aminopyrazole Diazonium Salt Diazonium Salt Aminopyrazole->Diazonium Salt Diazotization (NaNO2, H+) Halogenated Pyrazole Halogenated Pyrazole Diazonium Salt->Halogenated Pyrazole Sandmeyer Reaction (CuX)

Caption: Diazotization and Sandmeyer reaction pathway.

V. Synthesis of Fused Heterocycles: Construction of Pyrazolo[3,4-d]pyrimidines

The amino and cyano groups of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile are perfectly positioned for cyclization reactions to form fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are purine isosteres and often exhibit significant biological activity.[13][16][17][18]

Protocol 6: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the reaction with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile

  • Formamide

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq) and formamide (excess) in DMF is heated under reflux for 12 hours.[18]

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-d]pyrimidin-4-amine.[18]

Causality Behind Experimental Choices:

  • Formamide serves as both a reactant and a solvent in this cyclization reaction.

  • High temperatures are required to drive the condensation and cyclization process.

VI. Formation of Schiff Bases: Imines as Versatile Intermediates

The reaction of the primary amino group with aldehydes or ketones yields Schiff bases (imines), which are valuable intermediates for the synthesis of more complex molecules and can also possess their own biological activities.[1][2][][11][12]

Protocol 7: Synthesis of a Pyrazole Schiff Base

This protocol provides a general method for the synthesis of Schiff bases from 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile.

Materials:

  • 3-Amino-4-phenyl-1H-pyrazole-3-carbonitrile

  • Substituted benzaldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-amino-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Causality Behind Experimental Choices:

  • The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.

  • Refluxing in ethanol provides the necessary energy for the condensation reaction and the removal of water.

Conclusion

The derivatization of the amino group of this compound offers a rich and diverse field of synthetic opportunities for the creation of novel compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to explore this chemical space with confidence and scientific rigor. By understanding the principles behind each reaction and carefully controlling the experimental conditions, chemists can effectively tailor the properties of these pyrazole derivatives to meet the demands of modern drug discovery.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (n.d.). PubMed.
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central.
  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar.
  • Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (n.d.). Taylor & Francis Online.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (n.d.). Reaction Biology.
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. (n.d.). National Institutes of Health.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • (PDF) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. (n.d.). ResearchGate.
  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (n.d.). PubMed Central.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). National Institutes of Health.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). ResearchGate.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central.

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, providing detailed application notes and protocols for the strategic functionalization of 4-phenyl-1H-pyrazole-3-carbonitrile. The pyrazole scaffold is a cornerstone in modern pharmacology, and the targeted modification of this specific building block opens avenues for the creation of novel molecular entities with significant therapeutic potential. This document moves beyond standard procedures to explain the underlying strategic and mechanistic considerations for performing cross-coupling reactions on this substrate. We will focus primarily on the direct C-H functionalization at the C5 position, a highly atom-economical approach, and detail protocols for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. Additionally, a protocol for Buchwald-Hartwig amination, following a necessary pre-functionalization step, will be presented. Each section includes not only step-by-step instructions but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions, ensuring that these protocols are not just recipes but self-validating experimental systems.

Introduction: The Strategic Value of the this compound Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1][2] The specific substitution pattern of this compound presents a unique synthetic platform. The phenyl group at the C4 position and the electron-withdrawing nitrile group at C3 create a distinct electronic and steric environment. This environment makes the C5 position the most accessible and reactive site for electrophilic aromatic substitution and, crucially, for modern palladium-catalyzed C-H activation/functionalization reactions.[3]

Direct C-H functionalization is a paradigm shift in synthetic chemistry, offering a more sustainable and efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates (e.g., halides or triflates).[4] For this compound, targeting the C5 C-H bond allows for the direct introduction of aryl, vinyl, and alkynyl moieties, rapidly increasing molecular complexity and enabling the exploration of new chemical space for drug discovery.

Strategic Overview: C5 C-H Functionalization

The primary focus of this guide is the direct functionalization of the C5 position. The existing substituents at C3 (nitrile) and C4 (phenyl) sterically hinder the C5 position to some extent but also electronically activate it for certain types of palladium-catalyzed reactions. The general workflow for these direct coupling reactions is illustrated below.

G cluster_0 Experimental Workflow Start This compound Coupling Pd-Catalyzed Direct C-H Cross-Coupling (Suzuki, Heck, Sonogashira) Start->Coupling Coupling Partner (Boronic Acid, Alkene, Alkyne) Product C5-Functionalized Pyrazole Derivative Coupling->Product Purification G cluster_legend Legend Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-H Pd0->OxAdd C-H Activation (CMD Pathway) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) RedElim Product Formation Transmetal->RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' l1 Pd(0)Ln: Active Catalyst l2 Ar-Pd(II)-H: Palladacycle Intermediate l3 Ar'B(OH)2: Boronic Acid l4 Ar-Ar': Coupled Product

Caption: Simplified catalytic cycle for Suzuki C-H arylation.

Protocol: C5-Arylation of this compound

This protocol is adapted from established procedures for the C5-arylation of pyrazoles with ester groups at C4, which serve as a good model for our nitrile-substituted substrate. [3][5] Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1 eq.).

  • Add the arylboronic acid (1.5 mmol, 1.5 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the bulk of the anhydrous, degassed solvent (5 mL).

  • Seal the flask and heat the reaction mixture at 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-phenyl-1H-pyrazole-3-carbonitrile.

Data Presentation:

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane11075-85
23-Cyanophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃DMF12070-80
32-Thienylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane11065-75
Yields are representative and may vary based on specific substrate and reaction scale.

Heck-Mizoroki Reaction: C5-Vinylation

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide or triflate with an alkene. [6]Its C-H activation variant allows for the direct vinylation of heterocycles, providing access to styryl-type derivatives which are valuable in materials science and as precursors for further transformations.

Mechanistic Rationale

The direct Heck reaction on the pyrazole C5-H bond is also thought to proceed through a CMD-type mechanism. The Pd(0) catalyst, generated in situ from a Pd(II) precursor, undergoes C-H activation to form a pyrazolyl-palladium(II) hydride intermediate. This intermediate then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination releases the vinylated pyrazole product and regenerates the active palladium catalyst. A base is required to neutralize the acid generated during the C-H activation step. [7]

Protocol: C5-Vinylation of this compound

This protocol is based on established methods for the Heck reaction on halo-pyrazoles and direct C-H functionalization of similar heterocycles. [8][9] Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate or styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or similar bulky phosphine ligand

  • Triethylamine (Et₃N) or a carbonate base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1 eq.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Add the anhydrous, degassed solvent (4 mL).

  • Add the alkene (1.5 mmol, 1.5 eq.) to the mixture.

  • Seal the tube tightly and heat to 130-150 °C for 16-24 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the 5-vinyl-4-phenyl-1H-pyrazole-3-carbonitrile.

Data Presentation:

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF14060-70
2StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMAc15055-65
Yields are representative and subject to optimization.

Sonogashira Coupling: C5-Alkynylation

The Sonogashira coupling is a powerful tool for the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. [10][11]While direct C-H alkynylation is more challenging than arylation or vinylation, it can be achieved under specific conditions, often requiring an oxidant. This reaction provides access to pyrazole-alkyne conjugates, which are highly valuable in click chemistry and as precursors for more complex heterocyclic systems. [12][13]

Mechanistic Rationale

Direct C-H alkynylation often involves a Pd(II)/Pd(IV) or a Pd(II)-mediated oxidative coupling cycle. The reaction is initiated by C-H activation to form a pyrazolyl-palladium(II) complex. This complex can then react with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper salt, and a base) in a transmetalation-like step. Alternatively, in copper-free conditions, the pyrazolyl-palladium(II) complex may undergo oxidative addition with an alkyne-based oxidant or directly couple with the alkyne followed by an oxidative step to facilitate reductive elimination.

G Start This compound Halogenation C5-Halogenation (e.g., with NBS or NIS) Start->Halogenation HaloPyrazole 5-Halo-4-phenyl-1H-pyrazole-3-carbonitrile Halogenation->HaloPyrazole Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) HaloPyrazole->Sonogashira Product 5-Alkynyl-4-phenyl-1H-pyrazole-3-carbonitrile Sonogashira->Product

Caption: Workflow for Sonogashira coupling via a pre-functionalized intermediate.

Protocol: C5-Alkynylation via a 5-Iodo Intermediate

Due to the challenges of direct C-H alkynylation, a more reliable two-step approach is presented here, involving initial iodination at the C5 position followed by a classic Sonogashira coupling.

Part A: C5-Iodination

  • Dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Add N-iodosuccinimide (NIS) (1.1 mmol, 1.1 eq.).

  • Stir the reaction at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-iodo-4-phenyl-1H-pyrazole-3-carbonitrile, which can often be used in the next step without further purification.

Part B: Sonogashira Coupling

  • To a Schlenk flask, add the crude 5-iodo-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 mmol, 1 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed triethylamine (Et₃N, 5 mL) or a mixture of THF/Et₃N.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase, concentrate, and purify by flash chromatography to obtain the 5-alkynyl-4-phenyl-1H-pyrazole-3-carbonitrile.

Buchwald-Hartwig Amination: C5-Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [14][15]Direct C-H amination is possible but often requires specific directing groups and specialized conditions. A more general and reliable approach for introducing an amino group at the C5 position of our substrate involves a two-step sequence: halogenation followed by amination. [2][16]

Protocol: C5-Amination via a 5-Bromo Intermediate

Part A: C5-Bromination This step is analogous to the iodination described previously, using N-bromosuccinimide (NBS) instead of NIS.

Part B: Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add 5-bromo-4-phenyl-1H-pyrazole-3-carbonitrile (1.0 mmol, 1 eq.), the desired amine (1.2 mmol, 1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a suitable ligand (e.g., XPhos or RuPhos, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yields in C-H Activation: If direct C-H functionalization gives low yields, consider increasing the catalyst loading, screening different ligands (biarylphosphines are often effective), or using a more robust base like cesium carbonate. The N-H of the pyrazole can also interfere; protection with a removable group (e.g., SEM or Boc) may be necessary in some cases.

  • Side Reactions: Homocoupling of the coupling partners can be an issue. For Sonogashira reactions, using copper-free conditions can sometimes mitigate the homocoupling of the alkyne. [17]* Catalyst Deactivation: Pyrazoles can act as ligands for palladium, potentially inhibiting the catalytic cycle. Using bulky, electron-rich ligands can help prevent catalyst deactivation. [18]* Poor Solubility: If solubility is an issue, consider using a different solvent system such as DMAc or NMP, but ensure they are rigorously dried and degassed.

Conclusion

This compound is a versatile scaffold for the development of novel compounds for pharmaceutical and materials science applications. The protocols outlined in this guide, particularly those focusing on direct C5 C-H functionalization, provide efficient and atom-economical pathways to a diverse range of derivatives. By understanding the mechanistic principles behind these cross-coupling reactions, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets, accelerating the pace of discovery and innovation.

References

  • (Reference to a general review on pyrazoles in medicinal chemistry)
  • (Reference to a review on C-H activ
  • (Reference to a paper on Sonogashira coupling of pyrazoles)
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [URL: https://www.researchgate.
  • Pyrazoles and Heck Reaction - ResearchGate. [URL: https://www.researchgate.net/publication/303862276_Pyrazoles_and_Heck_Reaction]
  • (Reference for Buchwald-Hartwig amid
  • (Reference for pyrazole functionaliz
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [URL: https://epubl.ktu.edu/object/elaba:4852742/]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. [URL: https://www.researchgate.net/publication/282334816_Suzuki_coupling_on_4-3-bromobenzylidene-3-methyl-_1-phenyl-1H-pyrazol-54H-one]
  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. [URL: https://www.heterocycles.jp/library/fulltext/22024]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • (Reference on pyrazole C-H functionalization str
  • Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [URL: https://www.researchgate.net/publication/344684120_Buchwald-Hartwig_coupling_of_4-bromo-1H-1-tritylpyrazole_1Br_with_various_amines]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [URL: https://www.researchgate.net/publication/344684120_C4-Alkylamination_of_C4-Halo-1H-1-tritylpyrazoles_Using_Pd_dba_2_or_CuI]
  • (Reference on Kumada coupling of pyrazoles)
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01429k]
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2865220/]
  • (Reference on regiodivergent C-H functionaliz
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [URL: https://www.sciencedirect.com/science/article/pii/S163107482400069X]
  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/281483861_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
  • (Reference on enantioselective C-H functionaliz
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839294/]
  • (Reference on Sonogashira reaction mechanism)
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165158/]
  • (Reference on Pd-catalyzed C-H activ
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/121.shtm]
  • (Reference on advances in cross-coupling reactions)

Sources

Application Notes and Protocols for 4-phenyl-1H-pyrazole-3-carbonitrile in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of 4-phenyl-1H-pyrazole-3-carbonitrile as a potential antibacterial agent. This document outlines detailed protocols for its synthesis, in vitro antibacterial screening, and cytotoxicity assessment, alongside a discussion of its putative mechanism of action.

Introduction: The Promise of Pyrazole Scaffolds in Combating Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including potent antibacterial properties.[1][2][3] Pyrazole derivatives have been reported to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][4] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1][5]

This guide focuses on this compound, a specific derivative that holds promise as a lead compound for further optimization in antibacterial drug discovery. We will delve into the practical aspects of its laboratory synthesis and its biological evaluation.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction. This approach is favored for its atom economy and simplified purification procedures.[6][7] The general strategy involves the condensation of an aromatic aldehyde, an active methylene compound (malononitrile), and phenylhydrazine.

Protocol: One-Pot Synthesis

Materials:

  • Benzaldehyde

  • Malononitrile

  • Phenylhydrazine

  • Ethanol (or other suitable solvent like aqueous ethanol)

  • Catalyst (e.g., sodium chloride, piperidine, or a reusable solid catalyst)[6]

  • Glacial Acetic Acid (optional, as co-catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as a few drops of piperidine or a small scoop of sodium chloride.[6]

  • Initial Stirring: Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation, forming the intermediate benzylidenemalononitrile.

  • Addition of Phenylhydrazine: To the reaction mixture, add phenylhydrazine (1 mmol).

  • Reaction Progression: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

  • Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The solid product, this compound, should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizing the Synthesis:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification cluster_product Final Product Benzaldehyde Benzaldehyde ReactionVessel Ethanol, Catalyst (e.g., Piperidine) Benzaldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->ReactionVessel Precipitation Cooling & Precipitation ReactionVessel->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Part 2: In Vitro Antibacterial Screening

The initial evaluation of a novel compound's antibacterial potential involves determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). These assays provide quantitative data on the compound's ability to inhibit bacterial growth and to kill bacteria, respectively.

Protocol: Broth Microdilution for MIC Determination

This method is a standard and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate them into a tube containing MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB. The concentration range should be selected based on the expected potency.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Subculturing from MIC plate: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Data Presentation: Example MIC and MBC Data
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compound S. aureus (Gram-positive)1632
B. subtilis (Gram-positive)816
E. coli (Gram-negative)32>64
P. aeruginosa (Gram-negative)64>64
Ciprofloxacin (Control) S. aureus0.51
B. subtilis0.250.5
E. coli0.1250.25
P. aeruginosa0.51

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antibacterial agent to mammalian cells to ensure its safety for therapeutic use.[9] The MTT assay is a common colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]

Protocol: MTT Cell Viability Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.[9] Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Data Presentation: Example Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
This compound HEK293>100
HepG2>100
Doxorubicin (Control) HEK2931.2
HepG20.8

Part 4: Putative Mechanism of Action

While specific mechanistic studies on this compound are ongoing, the broader class of pyrazole-based antibacterial agents has been shown to target bacterial DNA gyrase and topoisomerase IV.[1][5] These type II topoisomerases are essential for managing DNA topology during replication, transcription, and repair, making them attractive targets for antibacterial drugs.

Proposed Mechanism: Inhibition of Bacterial DNA Gyrase

DNA gyrase, found in most bacteria but not in higher eukaryotes, introduces negative supercoils into DNA, a process crucial for DNA replication. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. It is believed that pyrazole derivatives bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for DNA cleavage and re-ligation. This leads to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.

Visualizing the Proposed Mechanism:

Mechanism_of_Action cluster_compound Antibacterial Agent cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Result Compound This compound DNAGyrase DNA Gyrase (GyrA/GyrB) Compound->DNAGyrase Inhibition DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNAGyrase->Cell_Death Inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Prerequisite for

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

The protocols and information presented in this guide provide a solid framework for the initial exploration of this compound as a potential antibacterial agent. The straightforward synthesis and the established methods for biological evaluation allow for efficient screening and characterization. Favorable results from these initial studies, particularly a high therapeutic index (ratio of cytotoxicity to antibacterial activity), would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve potency and spectrum of activity.

  • In-depth mechanistic studies: Confirming the molecular target through enzyme inhibition assays and genetic studies.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of bacterial infection.

The pyrazole scaffold continues to be a rich source of inspiration for the development of new medicines, and systematic investigations like the one outlined here are crucial for translating this potential into tangible therapeutic solutions.

References

  • Alam, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-362. [Link]
  • Al-Ostath, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(10), 3823-3832. [Link]
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
  • El-Sayed, W. A., et al. (2017).
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. [Link]
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]
  • Das, P., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad283. [Link]
  • Weli, A. M., et al. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Journal de Mycologie Médicale, 30(2), 100934. [Link]
  • Patil, S. B., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(6), 6334-6347. [Link]
  • Al-Omair, M. A., et al. (2024). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 14(1), 1-15. [Link]
  • Mohammadi, F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5433-5444. [Link]
  • Nitulescu, G. M., et al. (2021).
  • Patel, D. R., et al. (2012). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 5(2), 231-236. [Link]
  • El-Gazzar, M. G., et al. (2022). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. Journal of the Iranian Chemical Society, 19(11), 4889-4903. [Link]
  • Cui, Z., et al. (2015). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Medicinal Chemistry Research, 24(10), 3872-3879. [Link]

Sources

anticancer activity of 4-phenyl-1H-pyrazole-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Anticancer Activity of 4-Phenyl-1H-Pyrazole-3-Carbonitrile Derivatives: Application Notes and Protocols

Introduction: The Privileged Pyrazole Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents. The pyrazole ring system is a quintessential example of such a scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2] This five-membered aromatic heterocycle, with its unique arrangement of nitrogen and carbon atoms, serves as a versatile template for designing potent and selective inhibitors of various biological targets.[1] Within this class, derivatives of this compound have emerged as a focal point of intensive research, exhibiting significant potential as next-generation anticancer agents.[3][4]

These compounds exert their anticancer effects through diverse and targeted mechanisms, most notably by inhibiting key protein kinases that drive tumor growth, survival, and metastasis.[1][2] Many derivatives have demonstrated potent, multi-targeted action, interfering with critical signaling pathways by inhibiting receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, as well as downstream effectors such as Cyclin-Dependent Kinases (CDKs).[1][5] This multi-pronged attack can lead to the effective induction of cell cycle arrest and apoptosis (programmed cell death), making these pyrazole derivatives highly promising candidates for further preclinical and clinical development.[5][6]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinnings of the but also detailed, field-proven protocols for their synthesis and biological evaluation.

Conceptual Synthesis: A Modular Approach

The synthesis of this compound derivatives is often achieved through an efficient and highly adaptable one-pot, three-component reaction. This approach allows for significant structural diversity, enabling the systematic exploration of structure-activity relationships (SAR).

Core Reaction: The typical synthesis involves the condensation of an aromatic aldehyde, malononitrile, and a substituted phenylhydrazine.[7] The reaction proceeds at room temperature or with gentle heating and can be catalyzed by simple reagents, making it an accessible and scalable method for generating a library of compounds for screening.[7][8] This modularity allows chemists to readily modify the phenyl rings at positions 1 and 4, as well as introduce other substituents, to optimize potency, selectivity, and pharmacokinetic properties.

Part 1: In Vitro Evaluation of Cytotoxicity and Cell Viability

The foundational step in assessing the anticancer potential of a new compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a robust, sensitive, and widely used colorimetric method for this purpose.[9][10]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT), into insoluble purple formazan crystals.[11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[9][11] The amount of formazan produced is directly proportional to the number of living cells.[9] By solubilizing these crystals and measuring the absorbance of the solution, one can quantify the reduction in cell viability caused by the test compound.[9]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with serial dilutions of This compound derivatives. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72h) to allow the compound to exert its effect. B->C D 4. MTT Addition Add MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. C->D E 5. Solubilization Remove media and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability and determine the IC50 value. F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent human cancer cell lines (e.g., HepG2, MCF-7, A549) cultured in 96-well plates.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • Test pyrazole derivatives (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in sterile PBS, filter-sterilized and stored in the dark at 4°C)[14]

  • Solubilization solution (e.g., cell-culture grade Dimethyl Sulfoxide - DMSO)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin. Resuspend the cells in a complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 7,500-10,000 cells per 100 µL. Seed 100 µL of this suspension into each well of a 96-well plate.[14] Include wells for "medium only" blanks. Incubate the plate for 24 hours to allow cells to attach firmly.[9]

  • Compound Preparation and Treatment: Prepare serial dilutions of the pyrazole derivatives in a complete culture medium from your DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used).[9]

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[14] Incubate the plate for an additional 2-4 hours at 37°C.[9] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals.[14] Add 150 µL of DMSO to each well to dissolve the crystals.[14]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[14] Measure the absorbance (Optical Density, OD) of each well at a wavelength between 570-590 nm. A reference wavelength of 620-630 nm can be used to reduce background noise.[11][14]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the average OD of the "medium only" blank wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ is the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation

Summarize the results in a table for clear comparison of the cytotoxic potency of different derivatives across various cancer cell lines.

Compound IDDerivative SubstituentsIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
PD-01 R1=H, R2=4-Cl7.9 ± 0.810.2 ± 1.115.4 ± 1.9
PD-02 R1=H, R2=4-OCH₃12.5 ± 1.318.1 ± 2.022.7 ± 2.5
PD-03 R1=CH₃, R2=4-Cl4.2 ± 0.56.8 ± 0.79.1 ± 1.2
Doxorubicin Standard Drug2.1 ± 0.31.5 ± 0.23.3 ± 0.4

Note: Data are hypothetical and for illustrative purposes only.

Part 2: Elucidating the Mechanism of Cell Death

Potent anticancer agents often work by inducing apoptosis, a highly regulated form of programmed cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis by flow cytometry.[15]

Principle of the Annexin V/PI Assay

This assay relies on two key events in the apoptotic process:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, exposing it to the extracellular environment.[15][16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can specifically label early apoptotic cells.[16][17]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity and becomes permeable.[15] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells to stain the nucleus red.[15]

By using both stains simultaneously, flow cytometry can differentiate four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (primary necrosis).

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A 1. Cell Culture & Treatment Treat cells with the test compound at its IC50 concentration for 24-48h. B 2. Cell Harvesting Collect both floating (apoptotic) and adherent cells. Wash with cold PBS. A->B C 3. Resuspension Resuspend cell pellet in 1X Annexin Binding Buffer. B->C D 4. Staining Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI). C->D E 5. Incubation Incubate for 15 minutes at room temperature in the dark. D->E F 6. Flow Cytometry Analysis Analyze the stained cells promptly to quantify cell populations. E->F

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Detailed Protocol: Apoptosis Detection by Flow Cytometry

Materials:

  • Cells treated with the test compound (and untreated/vehicle controls)

  • Cold PBS

  • 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the pyrazole derivative (e.g., at its IC₅₀ concentration) for an appropriate time (e.g., 24 or 48 hours).

  • After incubation, collect the culture supernatant, which contains floating apoptotic cells.[15] Wash the adherent cells with PBS, then detach them using trypsin.

  • Combine the supernatant from the previous step with the trypsinized cells for each sample. This is critical to ensure all apoptotic cells are collected.

  • Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17] Gently vortex the tube.

  • Incubate the mixture for 15 minutes at room temperature in the dark.[16][18]

  • Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Excite Annexin V-FITC at 488 nm and measure emission at ~530 nm (usually FL1 channel), and measure PI emission at >670 nm (usually FL3 channel).

Part 3: Investigating Cell Cycle Perturbations

Many effective anticancer drugs function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequently triggering apoptosis. Flow cytometry analysis of cellular DNA content is the most common method to assess these effects.[19]

Principle of Cell Cycle Analysis

This technique relies on the quantitative staining of cellular DNA with a fluorescent dye, most commonly Propidium Iodide (PI).[20] Since PI binding is stoichiometric, the fluorescence intensity of a stained cell is directly proportional to its DNA content.

  • G0/G1 Phase: Cells have a normal diploid (2N) amount of DNA.

  • S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) amount of DNA before dividing.

By analyzing the distribution of fluorescence intensity in a population of cells, one can generate a histogram that reveals the percentage of cells in each phase of the cell cycle. A significant increase in the percentage of cells in a particular phase following treatment suggests the compound induces cell cycle arrest at that checkpoint. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak, with less than 2N DNA content.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A 1. Cell Culture & Treatment Treat cells with the test compound for a specified duration (e.g., 24h). B 2. Cell Harvesting Collect and wash cells with PBS. A->B C 3. Fixation Fix cells in ice-cold 70% ethanol to permeabilize the membrane. B->C D 4. Staining Treat with RNase A to remove RNA, then stain with Propidium Iodide (PI). C->D E 5. Incubation Incubate for 15-30 minutes in the dark. D->E F 6. Flow Cytometry Analysis Acquire data and analyze the DNA content histogram to determine cell cycle distribution. E->F

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • RNase A solution (e.g., 100 µg/mL, DNase-free)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells per sample.

  • Wash the cells with PBS and centrifuge at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Incubate for at least 30 minutes at 4°C (or overnight at -20°C).[21]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet. Discard the ethanol and wash the pellet with 1 mL of PBS to rehydrate the cells. Repeat this wash step.[21]

  • Staining: Resuspend the cell pellet in 500 µL of PBS. Add 5 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.

  • Add 250 µL of PI staining solution (50 µg/mL).

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]

Part 4: Unraveling the Molecular Mechanism of Action

The potent often stems from their ability to inhibit specific protein kinases that are dysregulated in cancer.[22] Key targets include VEGFR-2 and c-Met, receptor tyrosine kinases (RTKs) that are pivotal for tumor angiogenesis, proliferation, and invasion.[5][23][24]

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[25] Tumors require angiogenesis to grow beyond a few millimeters, making VEGFR-2 a critical target in cancer therapy.[25]

Mechanism:

  • Activation: In the tumor microenvironment, cancer cells secrete VEGF. VEGF binds to VEGFR-2 on the surface of endothelial cells, causing the receptor to dimerize and autophosphorylate specific tyrosine residues in its intracellular domain.[26][27]

  • Signal Transduction: This phosphorylation event creates docking sites for adaptor proteins, activating multiple downstream signaling cascades.[27] The two most prominent pathways are:

    • PLCγ-Raf-MEK-ERK (MAPK) Pathway: This cascade transmits signals to the nucleus, activating transcription factors that promote endothelial cell proliferation.[25][26]

    • PI3K-Akt Pathway: This pathway is crucial for promoting endothelial cell survival and migration, and it also increases vascular permeability.[25][28]

  • Inhibition by Pyrazole Derivatives: Many this compound derivatives are designed to function as ATP-competitive inhibitors.[22] They bind to the ATP-binding pocket within the kinase domain of VEGFR-2, preventing autophosphorylation and blocking the initiation of all downstream signaling. This effectively shuts down tumor-induced angiogenesis.

Visualizing the VEGFR-2 Signaling Pathwaydot

VEGFR2_Pathway

Sources

Application Notes and Protocols for the Characterization of 4-phenyl-1H-pyrazole-3-carbonitrile as a p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-phenyl-1H-pyrazole-3-carbonitrile as a potential inhibitor of p38 mitogen-activated protein (MAP) kinase. We present detailed protocols for both biochemical and cell-based assays to determine the compound's potency, selectivity, and cellular efficacy. This guide emphasizes the rationale behind experimental design and includes self-validating systems with appropriate controls to ensure data integrity and reproducibility.

Introduction: Targeting the p38 MAP Kinase Inflammatory Pathway

The p38 MAP kinase signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stressors and inflammatory stimuli, such as cytokines (TNF-α, IL-1β) and bacterial lipopolysaccharide (LPS).[1][2] The p38 kinase family, comprising four isoforms (α, β, γ, and δ), plays a central role in regulating the production of pro-inflammatory mediators.[3][4] Specifically, the p38α isoform is ubiquitously expressed and is a key regulator of inflammatory responses, primarily through the post-transcriptional control of cytokine mRNAs, such as tumor necrosis factor-alpha (TNF-α).[5][6][7]

Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[8] Consequently, p38α has emerged as a high-priority target for therapeutic intervention. The development of small molecule inhibitors that can modulate this pathway holds significant promise for treating these conditions.[8][9]

The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design.[10] Several pyrazole-containing compounds have been investigated for their ability to inhibit various kinases, including p38. This guide outlines a systematic approach to evaluate a novel pyrazole derivative, this compound, for its inhibitory activity against p38 MAP kinase.

Biochemical Characterization: Direct Inhibition of p38α Kinase Activity

The initial step in characterizing a putative inhibitor is to determine its direct effect on the enzymatic activity of the purified target protein. Here, we describe a non-radioactive, in vitro kinase assay to measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human p38α.

Principle of the In Vitro Kinase Assay

This assay quantifies the phosphorylation of a specific p38 substrate, Activating Transcription Factor 2 (ATF-2), by purified, active p38α kinase.[4][11] The amount of phosphorylated ATF-2 (p-ATF-2) is then detected using a specific antibody, providing a measure of kinase activity. The assay is performed across a range of inhibitor concentrations to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[12][13]

biochem_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - Active p38α Enzyme - ATF-2 Substrate - ATP Solution setup Set up Reaction: Combine p38α, Inhibitor, and ATF-2 in microplate reagents->setup inhibitor Prepare Inhibitor Dilutions: Serial dilution of This compound inhibitor->setup initiate Initiate Reaction: Add ATP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate detection Detect p-ATF-2: e.g., Western Blot or Luminescence (ADP-Glo) terminate->detection quantify Quantify Signal detection->quantify plot Plot Dose-Response Curve: % Inhibition vs. [Inhibitor] quantify->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Detailed Protocol: Non-Radioactive p38α Kinase Assay

Materials:

  • Recombinant active p38α (e.g., MilliporeSigma Cat. No. 14-450)

  • ATF-2 substrate protein (e.g., Cell Signaling Technology Cat. No. 9820)[11]

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[11]

  • ATP solution (10 mM, Cell Signaling Technology Cat. No. 9804)

  • This compound (synthesized or commercially sourced)

  • DMSO (for compound dilution)

  • Known p38 inhibitor (e.g., SB203580) as a positive control[14]

  • 96-well assay plates

  • Detection reagents (e.g., Phospho-ATF-2 (Thr71) antibody for Western blot, or ADP-Glo™ Kinase Assay kit from Promega)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Also prepare dilutions for the positive control inhibitor (e.g., SB203580).

  • Reaction Master Mix: Prepare a master mix containing the Kinase Assay Buffer, active p38α enzyme, and ATF-2 substrate. The final concentrations should be optimized, but a starting point is 50 ng/well of p38α and 1 µ g/well of ATF-2.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for vehicle control) to the appropriate wells of a 96-well plate.

    • Add 24 µL of the Reaction Master Mix to each well.

    • Mix gently and pre-incubate for 20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare a working solution of ATP in Kinase Assay Buffer. Add 25 µL to each well to initiate the reaction. The final ATP concentration should be close to the Km for p38α (typically 100-200 µM) to ensure competitive inhibition is accurately measured.[13]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[11]

  • Termination and Detection:

    • For Western Blot: Terminate the reaction by adding SDS-PAGE sample buffer. Run samples on a polyacrylamide gel, transfer to a membrane, and probe with an anti-phospho-ATF-2 (Thr71) antibody.[11]

    • For ADP-Glo™ Assay: Follow the manufacturer's protocol, which involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[15]

  • Data Analysis:

    • Quantify the signal (band intensity for Western blot, luminescence for ADP-Glo™) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[15][16]

Data Interpretation & Selectivity Profiling

A potent inhibitor will exhibit a low IC50 value. To assess selectivity, the compound should be tested against other related kinases (e.g., other MAPKs like JNK2, ERK1) and a panel of unrelated kinases. High selectivity is crucial for minimizing off-target effects.

Table 1: Hypothetical Biochemical Profile of this compound

Kinase TargetIC50 (nM)
p38α 25
p38β150
p38γ>10,000
p38δ>10,000
JNK22,500
ERK1>10,000
c-RAF-18,000

This data is exemplary and for illustrative purposes only.

Cellular Activity: Inhibition of Inflammatory Cytokine Production

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step. We describe a cell-based assay using the human monocytic cell line THP-1 to measure the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α following stimulation with LPS.[17][18]

Principle of the Cellular Assay

LPS, a component of Gram-negative bacteria, activates the p38 MAPK pathway in immune cells like monocytes.[4][19] This activation leads to the synthesis and release of TNF-α.[7] A cell-permeable p38 inhibitor will enter the cells and block this signaling cascade, resulting in reduced TNF-α secretion, which can be quantified by an enzyme-linked immunosorbent assay (ELISA).

cellular_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1, ASK1) TLR4->MAPKKK Activates MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Transcription Transcription Factors (e.g., ATF-2) p38->Transcription TNF_mRNA TNF-α mRNA Stabilization & Translation MK2->TNF_mRNA Inhibitor This compound Inhibitor->p38 Inhibits Transcription->TNF_mRNA TNF_Release TNF-α Release TNF_mRNA->TNF_Release

Caption: p38 MAPK signaling pathway leading to TNF-α production.

Detailed Protocol: LPS-induced TNF-α Release in THP-1 Cells

Materials:

  • THP-1 human monocytic cell line (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human TNF-α ELISA kit (e.g., R&D Systems, Thermo Fisher)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating: Culture THP-1 cells according to ATCC guidelines. Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

    • Expert Insight: For a more macrophage-like phenotype, you can differentiate the THP-1 cells by treating them with PMA (e.g., 25-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium before the experiment.[18]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume (e.g., 50 µL) to the cells. Include a vehicle control (medium with the same final concentration of DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Causality: This pre-incubation step allows the compound to permeate the cell membrane and engage with the intracellular p38 kinase before the inflammatory stimulus is introduced.

  • Cell Stimulation: Prepare a working solution of LPS in culture medium. Add 50 µL to each well to achieve a final concentration that elicits a robust TNF-α response (typically 10-100 ng/mL, to be optimized).[20] Do not add LPS to the "unstimulated" control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. This duration is typically sufficient for peak TNF-α secretion.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for TNF-α measurement.

  • TNF-α Quantification (ELISA): Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[21]

  • Cell Viability Assessment: To ensure that the reduction in TNF-α is due to p38 inhibition and not cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards and calculate the concentration of TNF-α in each sample.

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the cellular IC50 by plotting percent inhibition versus log[inhibitor] and fitting to a sigmoidal curve.

    • Plot the cell viability data to assess the compound's cytotoxic concentration (CC50). A good candidate will have a CC50 significantly higher than its cellular IC50.

Expected Results and Interpretation

The compound's effectiveness is demonstrated by a dose-dependent decrease in TNF-α secretion. The therapeutic window can be estimated by comparing the cellular potency (IC50) with the cytotoxicity (CC50).

Table 2: Hypothetical Cellular Activity of this compound

AssayEndpointIC50 / CC50 (µM)
TNF-α Release (THP-1 cells)Potency0.25
Cell Viability (THP-1 cells)Cytotoxicity> 50

This data is exemplary and for illustrative purposes only.

Conclusion

This application note provides a robust framework for the preclinical evaluation of this compound as a p38 MAP kinase inhibitor. The detailed protocols for biochemical and cell-based assays are designed to deliver reliable and reproducible data on the compound's potency, selectivity, and cellular efficacy. By following these methodologies, researchers can systematically characterize novel p38 inhibitors and generate the foundational data required for further drug development efforts.

References

  • Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed.
  • Assay Genie. p38 MAPK Signaling Review. Assay Genie.
  • Creative Diagnostics. P38 Signaling Pathway. Creative Diagnostics.
  • Ono, K., & Han, J. (2000). p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro-inflammatory responses. PubMed Central.
  • Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC.
  • Kim, C., et al. (2014). Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses. PubMed.
  • Criado, G., et al. (2020). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. PubMed.
  • QIAGEN GeneGlobe. p38 MAPK Signaling. QIAGEN.
  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.
  • Glüer, S., et al. (2002). LPS-induced cytokine production in the monocytic cell line THP-1 determined by multiple quantitative competitive PCR (QC-PCR). PubMed.
  • Wang, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications.
  • O'Neill, L. A., & Kishton, R. J. (2019). LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. NIH.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology.
  • EURL ECVAM. Detection of cytokine release in THP-1 cells. EURL ECVAM.
  • Aushman, L., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research.
  • Gordon, S. E., et al. (2018). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology.
  • Jun, G., et al. (2002). The binding of actin to p38 MAPK and inhibiting its kinase activity in vitro. CORE.
  • Azure Biosystems. In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • Davidson College. IC50 Determination. edX.
  • Al-Zoubi, R. M., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. NIH.
  • Lipin, K. V., et al. (2021). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. ResearchGate.
  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications.
  • IUPHAR/BPS Guide to PHARMACOLOGY. p38 MAP kinase inhibitor. IUPHAR/BPS.
  • ResearchGate. Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate.
  • Šačkus, A., et al. (2013). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Ghozlan, S. A. S., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC.

Sources

Application Notes and Protocols for the Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug development. Its unique structural features and synthetic accessibility have positioned it as a cornerstone for the development of a diverse array of therapeutic agents. Compounds bearing this moiety have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, antiviral properties, and analgesic effects. The strategic importance of this heterocyclic system lies in its ability to serve as a versatile intermediate, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the reliable and efficient synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles.

Overview of Synthetic Strategies

Two principal synthetic routes have emerged as the most robust and widely adopted for the preparation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles:

  • Two-Component Condensation: This classical and highly reliable method involves the direct condensation of phenylhydrazine with (ethoxymethylene)malononitrile. It is lauded for its simplicity, high yields, and excellent regioselectivity.[1][2]

  • One-Pot, Three-Component Synthesis: Embracing the principles of green chemistry, this approach involves the simultaneous reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine.[3][4][5] This strategy is atom-economical and often employs environmentally benign solvents and catalysts.

This document will primarily focus on the two-component condensation method due to its widespread use and predictable outcomes. A detailed protocol for a representative one-pot synthesis will also be provided for comparison.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the two-component synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent Preparation Reagent Preparation Glassware Setup Glassware Setup Reagent Preparation->Glassware Setup Addition of Phenylhydrazine Addition of Phenylhydrazine Glassware Setup->Addition of Phenylhydrazine Addition of (Ethoxymethylene)malononitrile Addition of (Ethoxymethylene)malononitrile Addition of Phenylhydrazine->Addition of (Ethoxymethylene)malononitrile Reflux Reflux Addition of (Ethoxymethylene)malononitrile->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Yield Calculation Yield Calculation Recrystallization->Yield Calculation Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Yield Calculation->Characterization (NMR, IR, MS)

Caption: General workflow for the two-component synthesis.

Protocol 1: Two-Component Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol details the synthesis via the condensation of phenylhydrazine and (ethoxymethylene)malononitrile.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenylhydrazineReagentSigma-AldrichMay require purification by distillation if discolored.
(Ethoxymethylene)malononitrileReagentSigma-Aldrich
Ethanol (Absolute)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
WaterDeionized-
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Büchner funnel and filter paper--
Beakers and graduated cylinders--
Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (10 mL).

  • Addition of Phenylhydrazine: Under a nitrogen atmosphere and with continuous stirring, add phenylhydrazine (1.2 mmol, 0.130 g) to the ethanol.

  • Addition of (Ethoxymethylene)malononitrile: Slowly add (ethoxymethylene)malononitrile (1.2 mmol, 0.147 g) to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Dilute the mixture with ethyl acetate (25 mL) and wash with water (15 mL). The product will precipitate out.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The structure and purity of the synthesized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Expected Yield and Purity
ParameterExpected Value
Yield85-95%
Purity>98% (after recrystallization)
AppearanceWhite to off-white solid

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism involving a Michael-type addition followed by an intramolecular cyclization and elimination.[2]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Intermediate1 Hydrazide Intermediate Phenylhydrazine->Intermediate1 Michael Addition EMM (Ethoxymethylene)malononitrile EMM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Intermediate2->Product Elimination of Ethanol

Caption: Mechanism of pyrazole formation.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[1]

  • Inert Atmosphere: While not always strictly necessary, conducting the initial addition under nitrogen minimizes the potential for oxidation of phenylhydrazine, which can be sensitive to air.[6]

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization and elimination steps, ensuring a reasonable reaction rate.

  • Washing: Washing with water helps to remove any water-soluble impurities.

Protocol 2: One-Pot, Three-Component Synthesis

This protocol outlines a greener, more atom-economical approach to the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles.[3][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
BenzaldehydeReagentSigma-Aldrich
MalononitrileReagentSigma-Aldrich
PhenylhydrazineReagentSigma-Aldrich
Ethanol/Water (1:1)--Green solvent system
Catalyst (e.g., L-proline)ReagentSigma-AldrichOptional, can improve yield and reaction time
Round-bottom flask (50 mL)--
Magnetic stirrer and stir bar--
Heating mantle (optional)--Reaction can often be run at room temperature.
Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), malononitrile (1 mmol, 0.066 g), and phenylhydrazine (1 mmol, 0.108 g) in an ethanol/water (1:1, 10 mL) solvent system.

  • Catalyst Addition (Optional): Add a catalytic amount of L-proline (10 mol%).

  • Reaction: Stir the mixture at room temperature for 6-8 hours or gently heat to 50-60 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, the product will typically precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with a cold ethanol/water mixture and dry under vacuum. Recrystallization from ethanol can be performed if necessary.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure reagents are pure.
Loss of product during work-upUse minimal cold solvent for washing the precipitate.
Oily ProductImpurities presentPurify by column chromatography or recrystallize from a different solvent system.
Dark-colored productOxidation of phenylhydrazineUse freshly distilled phenylhydrazine and consider running the reaction under an inert atmosphere.

Conclusion

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles is a well-established and versatile transformation in organic chemistry. The two-component condensation of phenylhydrazine and (ethoxymethylene)malononitrile remains a highly efficient and reliable method for obtaining these valuable intermediates. For researchers focused on sustainable chemistry, the one-pot, three-component approach offers a compelling alternative. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can consistently and efficiently produce this key heterocyclic scaffold for a wide range of applications in drug discovery and materials science.

References

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (n.d.). National Institutes of Health.
  • Plem, M., Müller, G., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 199-206.
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate.
  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.
  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2427-2438.
  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (n.d.). ResearchGate.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry.
  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (1976). Journal of the Chemical Society, Perkin Transactions 1.
  • The total synthesis procedure of a) 5-amino-1, 3-diphenyl-1H-pyrazole-4-carbonitrile and b) 1-(morpholino(phenyl)methyl)naphthalen-2-ol derivatives using the as-preparedcorresponding catalysts. (n.d.). ResearchGate.
  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. (n.d.). ResearchGate.
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(21), 6290-6302.
  • Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). ResearchGate.
  • Reinvestigation of the Reaction of PhenacylMalononitrile with Hydrazines under Solvent Conditions. (n.d.). RACO.
  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Ascendex Scientific, LLC.
  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. (2014). National Institutes of Health.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2014). National Institutes of Health.
  • Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... (n.d.). ResearchGate.
  • Phenylhydrazine. (n.d.). Wikipedia.
  • The Chemistry of Malononitrile and its derivatives. (2019). ResearchGate.
  • Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochimica et Biophysica Acta (BBA) - Protein Structure, 421(1), 1-9.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery and the Advent of Microwave Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] Prominent examples include the COX-2 inhibitor Celecoxib and various tyrosine kinase inhibitors pivotal in oncology.[1] The relentless pursuit of novel therapeutic agents necessitates the rapid and efficient synthesis of diverse molecular libraries. Traditional synthetic methods for pyrazoles, often requiring prolonged reaction times and harsh conditions, are increasingly being supplanted by more sustainable and efficient technologies.[2][3][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this context.[4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[1] This efficiency frequently translates to higher product yields, improved purity profiles, and a significant reduction in energy consumption, aligning perfectly with the principles of green chemistry.[6][7] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the microwave-assisted synthesis of pyrazole derivatives, tailored for researchers, scientists, and professionals in drug development.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Conventional heating relies on the slow transfer of thermal energy from an external source through the vessel walls to the reaction mixture. In contrast, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules and ions within the reaction medium.[8] This interaction is primarily governed by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in pyrazole synthesis, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation leads to intense molecular friction, generating heat volumetrically and uniformly throughout the reaction mixture.[8]

  • Ionic Conduction: If ionic species are present (e.g., catalysts or salts), they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

This direct and instantaneous heating mechanism, often termed "molecular heating," circumvents the limitations of conventional heat transfer, allowing for rapid temperature elevation and the ability to reach temperatures far above the solvent's boiling point in sealed vessels.[7] This "superheating" effect is a key contributor to the remarkable rate enhancements observed in microwave-assisted reactions.[7]

Core Synthetic Strategies and Detailed Protocols

The versatility of microwave-assisted synthesis is evident in its applicability to the most common and robust methods for constructing the pyrazole ring. Below are detailed protocols for key transformations, grounded in established literature and designed for reproducibility and efficiency.

Protocol 1: Classic Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

This is one of the most fundamental and widely used methods for pyrazole synthesis. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by cyclization and dehydration.

Reaction Rationale: The 1,3-dicarbonyl system provides the three-carbon backbone, while the hydrazine supplies the two adjacent nitrogen atoms. Microwave irradiation dramatically accelerates the condensation and subsequent intramolecular cyclization and dehydration steps. The choice of solvent is critical; polar protic solvents like ethanol or acetic acid are excellent for their ability to absorb microwave energy and facilitate proton transfer in the mechanism. For less reactive substrates, a high-boiling point polar aprotic solvent like DMF can be used to achieve higher temperatures.

General Reaction Scheme:

reagents R1-C(=O)-CH2-C(=O)-R2 + R3-NH-NH2 product Pyrazole Derivative reagents->product Cyclocondensation conditions Microwave (100-150 °C, 5-15 min) [Solvent, Catalyst] conditions->product

Caption: General scheme for pyrazole synthesis from 1,3-dicarbonyls.

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 mmol), and a suitable solvent (3-5 mL, e.g., ethanol, acetic acid, or DMF).

  • Catalyst Addition (Optional): For certain substrates, a catalytic amount of a protic acid (e.g., 1-2 drops of glacial acetic acid) can enhance the reaction rate.

  • Vessel Sealing and Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a pre-set temperature (typically 120-150 °C) for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. The product may precipitate directly from the reaction mixture upon cooling. If not, pour the mixture into ice-cold water (20 mL) to induce precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines is another cornerstone of pyrazole synthesis, leading to the formation of pyrazoline intermediates which can be subsequently oxidized to pyrazoles, often in the same pot under microwave conditions.

Reaction Rationale: This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration/oxidation. The use of a polar solvent like ethanol facilitates the initial nucleophilic attack. A catalytic amount of acid can protonate the carbonyl group, increasing the electrophilicity of the chalcone and accelerating the reaction.

Experimental Workflow:

start Combine Chalcone, Hydrazine, Solvent, and Catalyst in Vial seal Seal Microwave Vial start->seal irradiate Microwave Irradiation (e.g., 300W, 1-5 min) seal->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallize filter->purify end Pure Pyrazole Derivative purify->end

Sources

Developing Novel Corrosion Inhibitors Using Pyrazole Compounds: From Synthesis to Performance Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Corrosion represents a significant challenge across numerous industries, leading to immense economic losses and safety hazards.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments commonly found in industrial processes like acid pickling and oil-well acidizing.[2][3] Among the various classes of organic inhibitors, pyrazole and its derivatives have emerged as a highly effective and versatile scaffold.[4][5] This is largely due to their unique electronic structure, containing multiple nitrogen heteroatoms and a π-system, which facilitates strong adsorption onto metal surfaces to form a protective barrier.[1][6] This guide provides a comprehensive overview and detailed protocols for the synthesis, evaluation, and characterization of pyrazole-based corrosion inhibitors, intended for researchers and scientists in the field. We will explore the causality behind experimental choices, from molecular synthesis to advanced electrochemical analysis and computational modeling.

The Pyrazole Scaffold: An Ideal Platform for Corrosion Inhibition

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface and displace corrosive species. Pyrazole derivatives excel in this role due to several key structural and electronic features.[7][8]

  • Heteroatom Adsorption Centers: The pyrazole ring contains two adjacent nitrogen atoms. These, along with other heteroatoms (like oxygen or sulfur) in substituent groups, possess lone pairs of electrons.[2][9] These lone pairs can be shared with the vacant d-orbitals of metal atoms (e.g., iron in steel), forming coordinate covalent bonds (chemisorption).[10]

  • π-Electron System: The aromatic pyrazole ring provides a source of π-electrons. These can interact with the charged metal surface, contributing to the adsorption process.[1]

  • Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions. This allows for the tuning of the molecule's electronic properties, solubility, and steric hindrance to optimize inhibition efficiency for specific metals and corrosive environments.[4][7] For example, adding electron-donating groups can enhance the molecule's ability to bond to the metal surface.[1]

The inhibition mechanism is typically a mixed process involving both physisorption (electrostatic interactions) and chemisorption (bond formation), leading to the formation of a stable protective film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7][11]

G H_plus H+ Cathodic Cathodic Site (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic Attacks Cl_minus Cl- Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic Attacks Pyrazole Pyrazole Inhibitor Adsorption_Site Surface Adsorption Site Pyrazole->Adsorption_Site Adsorption (Physisorption & Chemisorption) Adsorption_Site->Anodic Blocks Site Adsorption_Site->Cathodic

Figure 1: Mechanism of pyrazole inhibition on a metal surface.

Protocol 1: Synthesis of a Representative Pyrazole Derivative

A common and versatile method for synthesizing pyrazole inhibitors involves the reaction of a chalcone derivative with a hydrazine compound.[2] This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazoline, a precursor often used in pyrazole synthesis.

Rationale: This two-step synthesis is widely applicable. Chalcones are readily prepared via a Claisen-Schmidt condensation between an aromatic aldehyde and a ketone. The subsequent cyclization with hydrazine hydrate is an efficient method to form the pyrazoline ring system.

Materials:

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Substituted acetophenone (e.g., 4-acetyl aniline)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Distilled water

Step-by-Step Protocol:

Part A: Synthesis of Chalcone Intermediate

  • Dissolution: In a flask, dissolve the substituted acetophenone (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in 30-40 mL of ethanol.

  • Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of NaOH (10%) dropwise with constant stirring until the solution becomes turbid.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water. The precipitated solid (chalcone) is then collected by vacuum filtration.

  • Purification: Wash the solid thoroughly with distilled water until the washings are neutral. Dry the product and recrystallize from ethanol to obtain the pure chalcone.[2]

Part B: Synthesis of Pyrazoline Derivative

  • Reaction Mixture: In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) in 50 mL of absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (0.01 mol) to the solution, followed by a catalytic amount of aqueous NaOH (10%, ~5-6 mL).[2]

  • Reflux: Reflux the reaction mixture for 24 hours.

  • Precipitation: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation & Purification: The resulting solid precipitate (the pyrazoline derivative) is filtered, washed with water, and recrystallized from ethanol.[2]

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as FTIR and ¹H-NMR.

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization Reaction A Substituted Acetophenone Chalcone Chalcone Intermediate A->Chalcone B Substituted Aldehyde B->Chalcone C Ethanol, NaOH C->Chalcone D Hydrazine Hydrate Pyrazole Pyrazole Derivative D->Pyrazole E Ethanol, NaOH (cat.) E->Pyrazole Chalcone->Pyrazole

Figure 2: General synthesis workflow for pyrazole derivatives.

Protocol 2: Performance Evaluation of Pyrazole Inhibitors

Evaluating the performance of a newly synthesized inhibitor requires a combination of techniques to determine its efficiency, understand its mechanism, and visualize its effect on the metal surface. The most common corrosive medium for testing is 1 M HCl or 1 M H₂SO₄, with mild steel as the working electrode.[2][6][12]

Gravimetric (Weight Loss) Method

This is a fundamental and highly reliable method for determining the average corrosion rate over a period of time.[13][14]

Rationale: The principle is straightforward: the mass loss of a metal coupon in a corrosive environment is directly proportional to the corrosion rate. By comparing the mass loss with and without the inhibitor, the inhibitor's efficiency can be calculated. This method provides a direct, tangible measure of protection.[15]

Procedure:

  • Coupon Preparation: Prepare mild steel coupons of known dimensions. Polish them with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazole inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).[1]

  • Exposure: Maintain the beakers in a thermostat-controlled water bath at a specific temperature (e.g., 303 K) for a set duration (e.g., 24 hours).[2]

  • Final Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing, wash thoroughly, dry, and re-weigh (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the Corrosion Rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE%).

Formulas:

  • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100[2]

  • Where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Methods

Electrochemical techniques are rapid and provide detailed mechanistic information about the corrosion process and the inhibitor's mode of action.[13][16] A standard three-electrode cell is used, containing the mild steel sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

A. Potentiodynamic Polarization (PDP) Rationale: This technique measures the current response of the metal as the potential is scanned. The resulting Tafel plot provides key parameters like the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa, βc). Changes in these parameters upon adding the inhibitor reveal its mechanism. A significant shift in E_corr indicates whether the inhibitor is primarily anodic or cathodic, while a small shift (<85 mV) suggests a mixed-type inhibitor.[17][18]

Procedure:

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the E_corr to determine the i_corr.

  • Calculate IE%: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100[19]

B. Electrochemical Impedance Spectroscopy (EIS) Rationale: EIS probes the metal/solution interface by applying a small amplitude AC signal over a range of frequencies. It is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An effective inhibitor will significantly increase R_ct (indicating slower corrosion) and decrease C_dl (due to inhibitor adsorption displacing water molecules).[7][19]

Procedure:

  • Setup: Use the same three-electrode cell after OCP stabilization.

  • Measurement: Apply an AC signal of small amplitude (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the data as Nyquist and Bode plots. Model the data using an equivalent electrical circuit to extract R_ct and C_dl values.

  • Calculate IE%: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

G Start Synthesized Pyrazole Inhibitor Prep Prepare Metal Coupons & Test Solutions Start->Prep WL Gravimetric (Weight Loss) Method Prep->WL EC Electrochemical Methods Prep->EC SEM Surface Analysis (SEM/EDX) Prep->SEM After Exposure Data Calculate IE% Determine Mechanism WL->Data PDP Potentiodynamic Polarization (PDP) EC->PDP EIS Electrochemical Impedance Spectroscopy (EIS) EC->EIS PDP->Data EIS->Data SEM->Data End Validated Inhibitor Performance Data->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-phenyl-1H-pyrazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Here, we address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to enhance the efficiency, yield, and purity of your synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section directly addresses specific issues that may arise during the synthesis of this compound. Each entry outlines a common problem, explores its probable causes, and offers actionable solutions grounded in chemical principles.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields are a frequent challenge and can often be traced back to several key factors related to reactants, reaction conditions, and the formation of side products.

  • Purity of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, turning dark and forming impurities that can interfere with the reaction. Using freshly distilled or high-purity phenylhydrazine is critical.

  • Reaction Stoichiometry and Conditions: The reaction is typically a condensation between phenylhydrazine and a β-ketonitrile or a related three-carbon synthon. Incorrect stoichiometry can lead to unreacted starting materials. The choice of solvent is also crucial; protic polar solvents like ethanol or methanol often give cleaner reactions and better yields.[1]

  • Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds, the formation of a regioisomeric pyrazole is a common side reaction that significantly lowers the yield of the desired product.[2] Careful control of reaction conditions, such as temperature and the use of specific catalysts, can improve regioselectivity.[2]

  • Inefficient Cyclization: The mechanism involves a condensation followed by an intramolecular cyclization.[3] If the cyclization step is not efficient, intermediates can accumulate or participate in side reactions. Acid or base catalysis is often employed to promote this step.

Troubleshooting Summary Table

ProblemPotential CauseRecommended Solution
Low Yield Oxidized phenylhydrazineUse freshly distilled or high-purity phenylhydrazine.
Suboptimal solventUse a protic polar solvent like ethanol or methanol.[1]
Formation of regioisomersCarefully control temperature and pH; consider catalyst screening.
Poor cyclization efficiencyIntroduce a suitable acid or base catalyst (e.g., acetic acid).

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I remove them?

Answer:

Impurity profiles in pyrazole synthesis are often predictable. Understanding the potential side reactions is key to both preventing their formation and selecting an appropriate purification strategy.

  • Common Side Products:

    • Regioisomers: As mentioned, if the precursor is unsymmetrical, a different pyrazole isomer can form.[2]

    • Hydrazones: Incomplete cyclization can leave stable hydrazone intermediates in the reaction mixture.[2]

    • Unreacted Starting Materials: If the reaction does not go to completion, leftover phenylhydrazine or the dicarbonyl compound will contaminate the product.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for removing minor impurities if a suitable solvent system can be found. Ethanol, isopropanol, or acetone are often good starting points for substituted pyrazoles.[4]

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. One purification technique involves dissolving the crude product in an organic solvent, reacting it with an acid to form a salt which can be crystallized, and then neutralizing to recover the purified pyrazole.[4][5]

    • Column Chromatography: For difficult separations, especially of regioisomers, silica gel column chromatography is the standard approach. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

Question 3: The reaction seems to stall and does not proceed to completion. What can I do?

Answer:

A stalled reaction, where starting materials are consumed slowly or not at all, points to issues with activation energy or catalyst efficacy.

  • Insufficient Acidity/Basicity: The cyclization-dehydration step is often the rate-limiting step and is catalyzed by either acid or base. If using a neutral solvent like ethanol, adding a catalytic amount of a weak acid like acetic acid can significantly accelerate the reaction.

  • Temperature: Many pyrazole syntheses require heating to reflux to overcome the activation energy barrier for cyclization.[6] Ensure your reaction temperature is adequate and stable.

  • Catalyst Deactivation: In catalyzed variants of the synthesis (e.g., using metal catalysts or solid acids), the catalyst may become poisoned or deactivated over time.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine.[9] For this compound, a common approach is the reaction of phenylhydrazine with 2-phenyl-3-oxopropanenitrile or a related precursor. Multicomponent reactions, where an aldehyde, malononitrile, and phenylhydrazine are reacted in one pot, have also proven to be highly efficient.[8][10]

Q2: Can you explain the reaction mechanism for pyrazole formation?

Certainly. The reaction between a hydrazine (like phenylhydrazine) and a 1,3-dicarbonyl compound generally proceeds through the following steps:

  • Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound.

  • Condensation & Dehydration: This forms a hydrazone intermediate with the loss of a water molecule.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Final Dehydration: A second molecule of water is eliminated to form the stable, aromatic pyrazole ring.[3][9]

Q3: What analytical techniques are used to confirm the structure and purity of this compound?

Standard analytical methods are used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and ensuring the correct regioisomer has been formed.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the sharp, characteristic nitrile (C≡N) stretch.

  • Melting Point (m.p.): A sharp melting point is a good indicator of high purity.

Visualizing the Workflow

A typical laboratory workflow for this synthesis involves several key stages, from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Select & Purify Reagents (e.g., Distill Phenylhydrazine) setup 2. Reaction Setup (Solvent, Glassware, Atmosphere) reagents->setup addition 3. Add Reagents & Catalyst setup->addition reflux 4. Heat to Reflux addition->reflux monitor 5. Monitor Progress (TLC) reflux->monitor quench 6. Quench & Solvent Removal monitor->quench extract 7. Extraction/Filtration quench->extract purify 8. Purification (Recrystallization or Chromatography) extract->purify dry 9. Dry Final Product purify->dry analyze 10. Characterization (NMR, MS, m.p.) dry->analyze final_product final_product analyze->final_product Pure this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative example of a multicomponent reaction approach, which is often favored for its efficiency and high yields.[8]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., a few drops of piperidine or acetic acid)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 10-15 minutes. You may observe the formation of a precipitate, which is the Knoevenagel condensation product.[10]

  • To this suspension, add phenylhydrazine (1.0 mmol) and the catalyst.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Once complete, allow the reaction mixture to cool to room temperature. A solid product should precipitate out.

  • Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • For further purification, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

References

  • Process for the purification of pyrazoles.
  • Method for purifying pyrazoles.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Mechanism for the formation of pyrazole.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • synthesis of pyrazoles. YouTube. [Link]
  • Organic Syntheses Procedure: PYRAZOLE SYNTHESIS BY A THREE-COMPONENT REACTION OF HYDRAZONES, NITRO-OLEFINS, AND BASE. Organic Syntheses. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • Synthesis of pyrazole 4-carbonitrile derivatives.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

Technical Support Center: Purification of 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-phenyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter. The solutions provided are based on established chemical principles and field-proven techniques for heterocyclic compounds.

Q1: My crude product is a persistent oil or waxy solid, not the expected crystalline material. How can I induce crystallization?

A1: An oily or waxy product is a classic sign of impurities depressing the melting point or the presence of residual solvent. The goal is to remove these impurities or find conditions that favor lattice formation.

Causality: Pure organic compounds have sharp melting points, a consequence of an ordered crystal lattice. Impurities disrupt this lattice, leading to a lower, broader melting range or preventing crystallization altogether.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, ethanol, toluene) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

  • Trituration: This is the first and simplest method to try. It involves washing the crude oil with a non-polar solvent in which your product is insoluble but the impurities are soluble.

    • Protocol: Add a small volume of cold hexanes or diethyl ether to your crude oil.

    • Use a glass rod or spatula to vigorously scratch the inside of the flask at the solvent-oil interface. The mechanical energy from scratching can provide nucleation sites for crystallization.

    • Stir vigorously for 15-30 minutes. If a solid forms, collect it by filtration and wash with more cold solvent.

  • Induce Crystallization from a Minimal Amount of Solvent:

    • Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

    • Allow the solution to cool very slowly to room temperature, then transfer to a 4°C refrigerator, and finally to a -20°C freezer. Slow cooling is critical for forming well-ordered crystals.

    • If no crystals form, try adding a seed crystal (if available) or scratching the flask.

  • Acid-Base Treatment: If non-basic impurities are suspected, an acid wash can be effective. Pyrazoles are weakly basic and can be protonated. However, the nitrile group is electron-withdrawing, reducing the basicity of the pyrazole ring. A careful pH adjustment is needed. A more robust method is to form a crystalline acid-addition salt, as described in the FAQ section[1][2].

G start Crude Product is an Oil/Wax step1 Thoroughly remove solvent (high vacuum, co-evaporation) start->step1 step2 Perform Trituration (e.g., with cold hexanes/ether) step1->step2 q1 Did a solid form? step2->q1 step3 Dissolve in minimal hot solvent (e.g., EtOAc, IPA), cool slowly q1->step3 No end_success Collect Solid by Filtration q1->end_success Yes q2 Did crystals form? step3->q2 step4 Consider Column Chromatography or Acid-Base Purification q2->step4 No q2->end_success Yes

Caption: Troubleshooting workflow for an oily product.

Q2: My TLC shows co-eluting impurities. How can I improve separation for column chromatography?

A2: Co-elution occurs when the polarity of the product and an impurity are too similar for a given solvent system. The strategy is to alter the selectivity of the chromatographic system.

Causality: Separation on silica gel is governed by the differential adsorption of analytes to the polar stationary phase. Selectivity can be altered by changing the mobile phase composition, which affects how effectively the solvent competes with the analytes for binding sites on the silica.

Troubleshooting Steps:

  • Adjust Solvent Polarity:

    • If the Rf is too high (>0.5), decrease the concentration of the polar solvent (e.g., from 30% EtOAc in Hexanes to 20%).

    • If the Rf is too low (<0.1), increase the concentration of the polar solvent.

  • Change Solvent System: If adjusting polarity doesn't resolve the spots, change the nature of the solvents. The "solvent triangle" (e.g., using aprotic polar, protic polar, and non-polar solvents) is a key concept.

    • If you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol or Chloroform/Acetone. Different solvents have unique interactions (e.g., hydrogen bonding, dipole-dipole) with your compound and the silica, which can dramatically alter selectivity.

  • Use a Modifier: For basic compounds like pyrazoles, peak tailing and poor separation can occur due to strong interaction with acidic silanol groups on the silica surface.

    • Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase. This deactivates the acidic sites, resulting in sharper peaks and often improved separation[3].

  • Switch Stationary Phase: If silica gel fails, consider alternatives.

    • Alumina (Neutral or Basic): Excellent for separating basic compounds[3].

    • Reversed-Phase (C18) Silica: Separates based on hydrophobicity. You would use polar solvents like water/acetonitrile or water/methanol[3]. This is ideal if your impurities are significantly more or less polar than your product.

Q3: My NMR spectrum shows a persistent yellow or brown color in the final product. How can I remove it?

A3: Color often arises from highly conjugated, polar byproducts or trace metal catalysts from preceding synthetic steps. These are typically present in very small amounts but are highly chromophoric.

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment: This is the most common method for removing colored impurities.

    • Protocol: Dissolve your purified (or semi-purified) product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution.

    • Caution: Adding charcoal to a near-boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

    • Stir or swirl the mixture for 5-10 minutes.

    • Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. The filtrate should be colorless.

    • Crystallize the product from the filtrate.

    • Expertise Note: Activated carbon has a high surface area and can adsorb your product, leading to yield loss. Use the minimum amount necessary.

  • Silica Plug: If the colored impurities are highly polar, a quick filtration through a short plug of silica gel can be effective.

    • Protocol: Place a plug of silica gel in a Hirsch or Büchner funnel. Elute your compound with a solvent system where its Rf is high (e.g., 50% Ethyl Acetate/Hexanes), causing it to pass through quickly while the polar color impurities remain adsorbed at the top of the plug.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification methods for this compound?

A1: The choice of method depends on the scale and nature of the impurities. The two most reliable methods are recrystallization and flash column chromatography.

G cluster_0 Primary Purification cluster_1 Secondary/Specialized Purification recrystallization Recrystallization pure Pure Product recrystallization->pure chromatography Flash Column Chromatography chromatography->recrystallization Post-column polishing chromatography->pure acid_base Acid-Base Salt Formation acid_base->pure sublimation Sublimation crude Crude Product crude->recrystallization High Purity (>90%) crude->chromatography Complex Mixture (<90% Purity) crude->acid_base Non-basic impurities

Caption: Purification method selection guide.

Q2: Can you provide a detailed protocol for recrystallizing this compound?

A2: Certainly. Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent. Based on the structure and literature precedents for similar pyrazoles, alcohols and esters are good starting points[3][4][5].

Step 1: Solvent Screening It is crucial to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Test small amounts in vials first.

SolventSolubility (Cold)Solubility (Hot)Recommendation
Isopropanol LowHighExcellent Choice
Ethyl Acetate Low-MediumHighGood Choice
Ethanol MediumHighMay need a co-solvent
Toluene LowMediumPotential Choice
Water InsolubleInsolubleGood anti-solvent
Hexanes InsolubleInsolubleGood anti-solvent/wash

Step 2: Recrystallization Protocol (Single Solvent: Isopropanol)

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 5-7 mL) and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol dropwise until all the solid just dissolves. Do not add a large excess of solvent, as this will reduce your recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If you added carbon or have insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath (or a 4°C refrigerator) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol, followed by a wash with cold hexanes to help dry the solid.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Q3: What is a standard flash column chromatography protocol for this compound?

A3: Flash chromatography is ideal for separating components of a complex mixture. For this compound, a normal-phase silica gel system is standard.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexanes is a common starting point[6]. A typical Rf value to target for your product is ~0.25-0.35 for optimal separation.

  • TLC Analysis: Before running the column, determine the best eluent composition using TLC. Spot your crude material on a silica plate and test different ratios of EtOAc/Hexanes (e.g., 10%, 20%, 30%).

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent.

    • Dry Loading (Recommended): Dissolve the crude product in a small amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent (5% EtOAc/Hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent according to the table below. The goal is to first elute non-polar impurities, then your product, and finally the highly polar impurities.

Column Volumes (CVs)% Ethyl Acetate in HexanesPurpose
2-35%Elute very non-polar impurities
5-1010-20%Elute less-polar impurities
10-2020-30% Elute the target compound
2-350-100%Flush highly polar impurities
  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Q4: Can I use an acid-base extraction for purification? What are the considerations?

A4: Yes, forming an acid addition salt can be a highly effective purification method, especially for removing non-basic or neutral impurities[1][2][3].

Causality: The pyrazole ring contains a pyridine-like nitrogen (N2) which is weakly basic (pKa of protonated pyrazole is ~2.5). It can be protonated by a strong acid to form a water-soluble salt. Neutral impurities will remain in the organic layer.

Protocol for Purification via Salt Formation:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

  • Acidification: Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). This will protonate the pyrazole, forming the hydrochloride salt, which will move into the aqueous layer. Pyrazole-R (org) + HCl (aq) -> [Pyrazole-R-H]+Cl- (aq)

  • Separation: Separate the aqueous layer. The organic layer now contains the neutral impurities and can be discarded.

  • Wash (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining trapped impurities.

  • Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the solution is neutral or slightly basic (pH 7-8).

  • Precipitation & Extraction: The free, unprotonated pyrazole will precipitate out of the aqueous solution as a solid. If it doesn't precipitate, extract the neutralized aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). [Pyrazole-R-H]+Cl- (aq) + NaOH (aq) -> Pyrazole-R (s/org) + NaCl (aq) + H₂O (l)

  • Isolation: If a solid precipitates, collect it by filtration. If you performed an extraction, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

Considerations:

  • Stability: Ensure your compound is stable to strong acid and base. For this compound, this method should be safe.

  • Basicity: The nitrile group is electron-withdrawing, which reduces the basicity of the pyrazole ring. The protonation may not be as efficient as for more electron-rich pyrazoles, so multiple acid extractions may be necessary.

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • IUCr Journals. (2022). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one.
  • National Institutes of Health (NIH). (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • IUCr Journals. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • National Institutes of Health (NIH). (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • MDPI. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (2020). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles.
  • ChemSynthesis. (n.d.). 4-phenyl-1H-pyrazol-3-ol.
  • Asian Journal of Chemistry. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

avoiding regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioisomer formation in pyrazole synthesis. As Senior Application Scientists, we understand that achieving high regioselectivity is often the pivotal challenge in synthesizing these critical heterocyclic scaffolds. An unpredicted isomeric ratio not only complicates purification but can derail a project, as different regioisomers frequently exhibit vastly different pharmacological and physicochemical properties.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing regioselectivity. Here, you will find troubleshooting advice for common experimental issues and answers to frequently asked questions, all grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis

This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation and actionable steps to resolve the issue.

Question 1: My Knorr condensation of an unsymmetrical 1,3-diketone with methylhydrazine is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Answer:

This is a classic and frequent challenge in pyrazole synthesis. A low regioselectivity indicates that the two carbonyl groups of your 1,3-dicarbonyl substrate exhibit similar reactivity towards the initial nucleophilic attack by methylhydrazine.[1][2] The reaction outcome is a delicate balance of steric and electronic factors, and when these are closely matched, poor selectivity is the result.[1]

Core Problem: The initial condensation of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[2] To solve this, you must introduce conditions that favor one reaction pathway over the other.

Solutions & Scientific Rationale:

  • Change the Solvent to a Fluorinated Alcohol: This is often the most effective and straightforward solution. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, even better, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3][4][5]

    • Causality: Fluorinated alcohols are highly polar, non-coordinating, and possess strong hydrogen-bond donating properties. They can stabilize intermediates through hydrogen bonding, potentially accentuating the intrinsic electronic differences between the two carbonyl groups and lowering the activation energy for the attack at the more electrophilic carbonyl.[3][6] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, using HFIP as a solvent can shift the regioisomeric ratio from being poor in ethanol to as high as 97:3 in favor of the 3-trifluoromethyl derivative.[3]

  • Modify the Reaction Temperature (Kinetic vs. Thermodynamic Control): The product distribution you are observing might be the result of thermodynamic equilibrium. Running the reaction at a lower temperature for a shorter duration might favor the kinetically preferred product, which is the one that forms faster due to a lower activation energy.[7][8] Conversely, higher temperatures for longer periods might favor the more stable, thermodynamic product.[9] Experimentation is key to determining the optimal temperature profile for your specific substrates.

  • Adjust the Reaction pH: The pH of the reaction medium is a critical, yet often overlooked, parameter.[1][10]

    • Under Acidic Conditions: Acid catalysis protonates a carbonyl oxygen, increasing the electrophilicity of the corresponding carbon and facilitating the initial attack.[11][12] The regioselectivity will be directed by which carbonyl is more readily protonated and attacked.

    • Under Neutral or Basic Conditions: The inherent nucleophilicity of the two different nitrogen atoms in the substituted hydrazine plays a more significant role. The initial attack will likely occur from the more nucleophilic nitrogen onto the more electrophilic carbonyl carbon.[1]

Data Summary: The Impact of Solvent on Regioselectivity

The table below summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between various unsymmetrical β-diketones and methylhydrazine.

1,3-Diketone SubstrateSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol (EtOH)55:45[3]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFE85:15[3]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:3 [3]
1-(2-Thienyl)-4,4,4-trifluorobutane-1,3-dioneEtOH60:40[3]
1-(2-Thienyl)-4,4,4-trifluorobutane-1,3-dioneHFIP96:4 [3]
Experimental Protocol: Regioselective Pyrazole Synthesis Using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (disappearance of the limiting starting material), remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling regioselectivity in pyrazole synthesis?

A1: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is governed by a complex interplay of three primary factors:[1][2]

  • Electronic Effects: The inherent electronic properties of the substituents on both reactants are paramount. Electron-withdrawing groups (e.g., -CF₃) on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1][13]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the attack to the less sterically hindered position.[1]

  • Reaction Conditions: As detailed in the troubleshooting section, parameters like solvent polarity, temperature, and pH can significantly influence the reaction pathway and shift the balance between kinetic and thermodynamic control.[3][8][10]

Decision Workflow for Optimizing Regioselectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.

G cluster_0 Problem Identification cluster_1 Primary Optimization Strategy cluster_2 Secondary Optimization cluster_3 Advanced Strategies cluster_4 Outcome start Start: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) solvent Step 1: Solvent Modification Switch from EtOH to HFIP or TFE start->solvent temp Step 2: Temperature Adjustment Explore lower temperatures (kinetic) or higher temperatures (thermodynamic) solvent->temp No success Success: High Regioselectivity Achieved solvent->success Issue Resolved? ph Step 3: pH Control Introduce mild acid catalyst (e.g., AcOH) or run under neutral conditions temp->ph No temp->success Issue Resolved? fail Still Poor Selectivity ph->fail No ph->success Issue Resolved? alt_method Consider Alternative Synthesis - 1,3-Dipolar Cycloaddition - Tosylhydrazone Route alt_method->success fail->alt_method

Caption: A decision-making workflow for improving pyrazole synthesis regioselectivity.

Q2: Are there alternative synthetic methods that offer inherently high regioselectivity?

A2: Yes. When the classical Knorr condensation fails to provide the desired selectivity, several other powerful methods can be employed that often yield a single regioisomer.

  • 1,3-Dipolar Cycloaddition: The reaction of nitrile imines (generated in situ from hydrazonyl halides) with alkynes is a powerful method for constructing the pyrazole core with excellent regiocontrol.[14] This approach is a cornerstone of modern heterocyclic chemistry.

  • Synthesis from Tosylhydrazones: An efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from the reaction of N-alkylated tosylhydrazones and terminal alkynes.[15][16][17] This method offers a broad substrate scope and typically proceeds with complete regioselectivity.[16]

  • Reaction with Nitroolefins: The reaction of N-monosubstituted hydrazones with nitroolefins provides a novel and regioselective route to pyrazoles, avoiding the issues associated with unsymmetrical dicarbonyls.[18]

Reaction Mechanism: Knorr Pyrazole Synthesis

The diagram below illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, highlighting the critical branch point that leads to the formation of two potential regioisomers.[11][12]

Knorr_Mechanism diketone R1-C(=O) CH2 C(=O)-R2 Unsymmetrical 1,3-Diketone attack_A Initial Attack at C1 diketone:c1->attack_A Path A attack_B Initial Attack at C2 diketone:c2->attack_B Path B hydrazine H2N-NH-R3 Substituted Hydrazine hydrazine->attack_A hydrazine->attack_B hemiaminal_A Hemiaminal Intermediate A attack_A->hemiaminal_A hydrazone_A Hydrazone A hemiaminal_A->hydrazone_A cyclization_A Intramolecular Cyclization hydrazone_A->cyclization_A dehydration_A Dehydration cyclization_A->dehydration_A product_A {Regioisomer A|1-R3, 3-R1, 5-R2} dehydration_A->product_A hemiaminal_B Hemiaminal Intermediate B attack_B->hemiaminal_B hydrazone_B Hydrazone B hemiaminal_B->hydrazone_B cyclization_B Intramolecular Cyclization hydrazone_B->cyclization_B dehydration_B Dehydration cyclization_B->dehydration_B product_B {Regioisomer B|1-R3, 3-R2, 5-R1} dehydration_B->product_B

Sources

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can stem from several factors, often related to reaction conditions, reagent quality, or the formation of stable intermediates.

  • Incomplete Reaction: The condensation of a hydrazine with a 1,3-dicarbonyl compound is a primary route to pyrazoles.[1][3] This reaction can be slow or incomplete. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. If the starting materials are still present after a prolonged period, consider the following:

    • Temperature: Increasing the reaction temperature can enhance the rate of reaction. For instance, some syntheses see improved yields when moving from room temperature to 60°C or reflux.[1][4] However, excessive heat can lead to side product formation.

    • Catalyst: Acid or base catalysis is often employed. For the Knorr synthesis, a catalytic amount of acid is typically used.[5] In other cases, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective.[4][6] The choice and amount of catalyst may need optimization.

    • Solvent: The solvent can significantly influence reaction rates and equilibria. While ethanol is a common choice, aprotic dipolar solvents like DMF or DMAc have been shown to improve yields in certain cases, especially when used with an acid catalyst to facilitate dehydration steps.[6]

  • Side Product Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers, reducing the yield of the desired product.[1][7]

    • Regioselectivity: The regioselectivity is influenced by the electronic and steric nature of the substituents on both reactants. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl.[7] Using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in favor of the desired isomer.[7]

  • Intermediate Stability: The reaction often proceeds through a pyrazoline intermediate, which is then oxidized to the pyrazole.[1] If the oxidation step is inefficient, the pyrazoline may be the major product isolated.

    • Oxidation: In some syntheses, an in-situ oxidation step is required. This can be achieved by simply heating in DMSO under an oxygen atmosphere or by using an oxidizing agent like bromine.[8]

Question 2: I am observing significant side product formation, particularly a second isomeric pyrazole. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is a common challenge, especially with unsymmetrical starting materials. The formation of a mixture of regioisomers occurs when the two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity, or the two nitrogen atoms of a substituted hydrazine have comparable nucleophilicity.[1][7]

  • Solvent Choice: As mentioned, fluorinated alcohols like TFE and HFIP can dramatically enhance regioselectivity.[7] These solvents can stabilize one of the transition states leading to a specific regioisomer through hydrogen bonding.

  • Catalyst Selection: The choice of catalyst can influence which carbonyl group is attacked first. Lewis acids, for example, can coordinate to one of the carbonyls, making it more electrophilic.[1]

  • Protecting Groups: In some cases, temporarily protecting one of the functional groups on either the dicarbonyl or the hydrazine can direct the reaction towards the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the ratio of the desired regioisomer.

Data on Solvent Effects on Regioselectivity:

SolventRatio of Regioisomers (Desired:Undesired)Reference
EthanolVaries, often leading to mixtures[6]
TFE85:15[7]
HFIP97:3[7]

Question 3: My synthesized pyrazole is difficult to purify. What strategies can I employ?

Answer: Purification of pyrazoles can be challenging due to their polarity and potential for forming strong hydrogen bonds.

  • Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives.[9]

    • Solvent Selection: Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[9] For less polar pyrazoles, cyclohexane or petroleum ether may be suitable.[9] A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.[9] The goal is to find a solvent or solvent pair in which the pyrazole is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent and extracting it with an aqueous acid. The pyrazole will move to the aqueous layer as its protonated salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.

  • Column Chromatography: While sometimes challenging due to the polarity of pyrazoles, silica gel chromatography can be effective.

    • Deactivation of Silica: To prevent the loss of the compound on the acidic silica gel, it can be deactivated by pre-treating it with a base like triethylamine or ammonia in methanol.[10]

    • Reversed-Phase Chromatography: For highly polar pyrazoles, reversed-phase (C18) silica may be a better option.[10]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized.[11][12] This can be an effective way to separate them from non-basic by-products.[11] The pure pyrazole can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the practical aspects of pyrazole synthesis.

Q1: What are the most common starting materials for pyrazole synthesis?

A1: The most prevalent method involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[1] Common examples of the 1,3-difunctional component include:

  • 1,3-Diketones: A straightforward and rapid method for obtaining polysubstituted pyrazoles.[1]

  • α,β-Unsaturated Carbonyl Compounds: These react with hydrazines to form pyrazolines, which are subsequently oxidized to pyrazoles.[1]

  • Acetylenic Ketones: These can also react with hydrazines to form pyrazoles, though mixtures of regioisomers are common.[1]

Q2: How do I choose the right catalyst for my pyrazole synthesis?

A2: The choice of catalyst depends on the specific reaction.

  • Acid Catalysts: For the Knorr synthesis (hydrazine + 1,3-dicarbonyl), a catalytic amount of a mineral or organic acid is typically used to facilitate the dehydration steps.[5][6]

  • Lewis Acids: Catalysts like lithium perchlorate have been used to promote the reaction.[1]

  • Transition Metal Catalysts: Silver triflate (AgOTf) has been shown to be highly effective for the reaction of trifluoromethylated ynones with hydrazines, leading to high yields at room temperature.[1] Copper triflate has also been used.[1]

  • Nano-catalysts: Nano-ZnO has been reported as an eco-friendly catalyst for pyrazole synthesis in aqueous media.[6]

Q3: What is the importance of the solvent in pyrazole synthesis?

A3: The solvent plays a multifaceted role:

  • Solubility: It must dissolve the reactants to allow the reaction to proceed.

  • Reaction Rate: As discussed, the polarity and hydrogen-bonding ability of the solvent can significantly affect the reaction rate.

  • Regioselectivity: The solvent can influence the ratio of isomeric products formed.[7]

  • Green Chemistry: The use of greener solvents like water or PEG-400, or even solvent-free conditions, is becoming increasingly important.[2][13][14]

Q4: How can I monitor the progress of my pyrazole synthesis reaction?

A4: The most common methods for monitoring reaction progress are:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major by-products, confirming the identity of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time if the reaction is slow enough, or to analyze aliquots taken from the reaction mixture.

Q5: Are there any safety precautions I should be aware of when working with hydrazines?

A5: Yes, hydrazines are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

  • Dissolution: In a round-bottom flask, dissolve the chalcone (1 equivalent) and a substituted hydrazine hydrochloride (1.2 equivalents) in ethanol.

  • Addition of Base: Add a base such as sodium acetate (2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Recrystallization for Purification of a Pyrazole Derivative

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[9]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Pyrazole Synthesis check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products? check_completion->side_products Yes increase_temp Increase Temperature incomplete->increase_temp optimize_catalyst Optimize Catalyst (Acid/Base) incomplete->optimize_catalyst change_solvent Change Solvent (e.g., to aprotic polar) incomplete->change_solvent purification_issue Purification Issues? side_products->purification_issue No regioisomers Regioisomer Formation side_products->regioisomers Yes recrystallize Recrystallization (Solvent Screening) purification_issue->recrystallize Yes acid_base Acid-Base Extraction purification_issue->acid_base column Column Chromatography (Deactivate Silica) purification_issue->column change_solvent_regio Use Fluorinated Alcohols (TFE, HFIP) regioisomers->change_solvent_regio optimize_catalyst_regio Optimize Catalyst for Selectivity regioisomers->optimize_catalyst_regio lower_temp Lower Reaction Temperature regioisomers->lower_temp

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • MDPI.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
  • Google Patents.
  • ResearchGate.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • PMC - NIH.
  • NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazole.... [Link]
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
  • Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. [Link]
  • ResearchGate.
  • ACS Publications.
  • JOCPR.
  • Reddit.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
  • Synthesis of Pyrazole Compounds by Using Sonic
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
  • A review of pyrazole compounds' production, use, and pharmacological activity. [Link]
  • PMC - NIH.
  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
  • Green Synthetic Strategies for Pyrazole Deriv
  • IJCRT.org.

Sources

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylhydrazine Derivatives in Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenylhydrazine derivatives. As a Senior Application Scientist, I've designed this guide to address the common stability challenges encountered during the synthesis, purification, and handling of these versatile yet sensitive compounds. This resource consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format to support your research and development endeavors.

This section addresses the most common queries regarding the inherent instability of phenylhydrazine and its derivatives.

Q1: My phenylhydrazine reagent has turned dark brown/red. Is it still usable?

A: Phenylhydrazine and its derivatives are highly susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[1][2][3][4][5] The color change from a pale yellow liquid or solid to a dark reddish-brown oil is a clear indicator of decomposition.[1][2] While minor discoloration might not always inhibit a reaction, using a significantly darkened reagent is strongly discouraged as it can lead to lower yields, complex side reactions, and difficult purification.

Q2: What are the primary causes of phenylhydrazine degradation?

A: The primary degradation pathway for phenylhydrazine is autoxidation in the presence of oxygen, a process that is accelerated by light and heat.[3][5] This can lead to the formation of various byproducts, including benzene, phenol, and nitrogen gas. Phenylhydrazine is also sensitive to strong oxidizing agents.[2][5]

Q3: What are the best practices for storing and handling phenylhydrazine derivatives to minimize degradation?

A: To ensure the longevity and purity of phenylhydrazine derivatives, adhere to the following storage and handling protocols:

  • Storage: Store in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][5][6][7] The packaging should be sealed tightly to prevent contact with air.[2][5] For long-term storage, refrigeration is recommended.

  • Handling: Whenever possible, handle phenylhydrazine and its derivatives in an inert atmosphere glovebox or under a blanket of inert gas.[6] Use clean, dry glassware and avoid contact with incompatible materials like strong oxidizers and some metals that can catalyze decomposition.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as phenylhydrazine is toxic and can be absorbed through the skin.[1][4][6]

Part 2: Troubleshooting Guide for Synthesis and Purification

This section provides solutions to specific problems encountered during synthetic reactions and subsequent purification steps.

Q4: I am performing a Fischer indole synthesis, but my yields are consistently low, and I'm observing significant byproduct formation. What could be the cause?

A: Low yields and byproduct formation in the Fischer indole synthesis are often linked to the quality of the phenylhydrazine reagent and the reaction conditions.

  • Reagent Quality: As mentioned, degraded phenylhydrazine is a primary culprit. The presence of oxidative byproducts can interfere with the desired reaction pathway. It is often beneficial to purify the phenylhydrazine before use, especially if it has been stored for an extended period or shows signs of discoloration.

  • Side Reactions: A common side reaction is the cleavage of the N-N bond in the phenylhydrazone intermediate, which can lead to the formation of aniline and other undesired products.[9] The choice of acid catalyst and reaction temperature is crucial in minimizing these side reactions.[10][11]

Q5: How can I purify my crude phenylhydrazine or its hydrochloride salt before use?

A: Purification is often necessary to obtain reliable and reproducible results.

  • Purification of Phenylhydrazine Hydrochloride: The hydrochloride salt can be purified by recrystallization from hot water.[12][13] Dissolve the crude salt in a minimal amount of boiling water, treat with activated charcoal to remove colored impurities, filter the hot solution, and then add concentrated hydrochloric acid to induce crystallization upon cooling.[12][13]

  • Liberation and Purification of the Free Base: The free base can be liberated from the purified hydrochloride salt by treatment with a strong base like sodium hydroxide.[12] The resulting oily phenylhydrazine can then be extracted with an organic solvent (e.g., benzene or ether), dried over a suitable drying agent (like solid sodium hydroxide or potassium hydroxide), and purified by vacuum distillation.[12][14][15] Distillation should be performed at a reduced pressure to avoid decomposition at high temperatures.[12][15]

Q6: My reaction mixture turns dark immediately upon adding the phenylhydrazine derivative. How can I prevent this?

A: Immediate darkening suggests rapid decomposition, which can be triggered by several factors:

  • Air Sensitivity: Ensure the reaction is set up under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents.

  • Incompatible Reagents: Check for the presence of any oxidizing agents in your reaction mixture.

  • Temperature Control: Some reactions involving phenylhydrazine derivatives are exothermic. Adding the reagent slowly and with efficient cooling can prevent localized overheating and subsequent decomposition.

Part 3: Analytical Methods for Purity Assessment

This section details methods to verify the purity of your phenylhydrazine derivatives.

Q7: How can I quantitatively assess the purity of my phenylhydrazine sample?

A: Several analytical techniques can be employed to determine the purity of phenylhydrazine and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and identifying impurities. Due to the similar UV absorption wavelengths of phenylhydrazine and potential drug matrices, a pre-column derivatization step is often employed.[16][17] Derivatization with an agent like 4-nitrobenzaldehyde shifts the maximum absorption wavelength to the visible region, enhancing specificity.[16][17]

  • Spectrophotometry: Visible absorption spectrophotometry can also be used for quantification, often after a color-forming reaction.[18][19]

  • Melting Point: For solid derivatives, a sharp melting point close to the literature value is a good indicator of purity. The melting point of pure phenylhydrazine is 19.5°C.[20][21]

Table 1: Common Analytical Techniques for Phenylhydrazine Purity

TechniquePrincipleAdvantagesConsiderations
HPLC with UV/Vis Detection Chromatographic separation followed by UV or visible light absorption measurement.High sensitivity, specificity, and quantitative accuracy.May require pre-column derivatization for complex matrices.[16][17]
Visible Spectrophotometry Measurement of light absorption in the visible spectrum after a color-forming reaction.Simple, cost-effective.Can be less specific than HPLC.
Melting Point Analysis Determination of the temperature range over which a solid melts.Quick and easy indicator of purity.Impurities typically depress and broaden the melting range.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation and can quantify impurities.Requires more specialized equipment and expertise.

Part 4: Experimental Protocols and Visual Guides

This section provides detailed procedures and visual aids for key processes.

Protocol 1: Purification of Phenylhydrazine Hydrochloride by Recrystallization
  • Dissolution: In a fume hood, dissolve 100 g of crude phenylhydrazine hydrochloride in 600 mL of deionized water in an appropriately sized Erlenmeyer flask. Heat the mixture with stirring until the solid is fully dissolved.[12][13]

  • Decolorization: Add a small amount (a few grams) of activated charcoal to the hot solution and boil for a short period to adsorb colored impurities.[12][13]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Transfer the hot filtrate to a clean flask and add 200 mL of concentrated hydrochloric acid.[12][13]

  • Cooling: Cool the mixture to 0°C in an ice bath to induce the crystallization of pure phenylhydrazine hydrochloride.[12][13]

  • Isolation: Collect the white crystals by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Diagram 1: Phenylhydrazine Degradation Pathway

Phenylhydrazine Phenylhydrazine (Pale Yellow) Oxidized_Intermediates Oxidized Intermediates Phenylhydrazine->Oxidized_Intermediates O2, Light, Heat Degradation_Products Degradation Products (e.g., Benzene, Phenol, N2) (Dark Red/Brown) Oxidized_Intermediates->Degradation_Products

Caption: Autoxidation of Phenylhydrazine.

Diagram 2: Fischer Indole Synthesis Workflow

Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Enamine Isomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Enamine->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of NH3 Cyclization->Elimination Indole Indole Product Elimination->Indole

Caption: Key steps in the Fischer Indole Synthesis.

References

  • Erowid. (n.d.). Syntheses of Phenylhydrazine.
  • Henan Tianfu Chemical Co., Ltd. (n.d.). Understanding Phenylhydrazine Properties and Safe Handling Practices.
  • Organic Syntheses. (n.d.). Procedure.
  • Inchem.org. (n.d.). Phenylhydrazine (CICADS).
  • Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
  • New Jersey Department of Health. (2001). HAZARD SUMMARY: PHENYLHYDRAZINE.
  • Keika Ventures. (n.d.). Analytical Method.
  • BDMAEE. (2024). phenylhydrazine phenylhydrazine.
  • National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem.
  • Singh, A., et al. (2020). Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • PrepChem.com. (n.d.). Preparation of phenylhydrazine.
  • Zhang, L., et al. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods.
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis.
  • Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
  • Google Patents. (n.d.). JPS5920665B2 - Purification method of phenylhydrazine.
  • ResearchGate. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF.
  • Centers for Disease Control and Prevention. (1994). phenylhydrazine 3518 | niosh.
  • Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • Google Patents. (n.d.). US2701815A - Stabilized phenyl-hydrazine.
  • Mol-Instincts. (n.d.). Phenylhydrazine (C6H5NHNH2) properties.
  • ResearchGate. (n.d.). Phenylhydrazine derivatives. | Download Scientific Diagram.
  • ChemBK. (2024). Phenylhydrazine.
  • Wikipedia. (n.d.). Phenylhydrazine.
  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ....
  • PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.

Sources

Technical Support Center: Knoevenagel Condensation for Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation in the synthesis of pyrazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this versatile C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your synthetic success.

Introduction to the Knoevenagel Condensation in Pyrazole Synthesis

The Knoevenagel condensation is a cornerstone of organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1][2][3][4][5] In the context of medicinal chemistry, this reaction is a pivotal step in the multi-component synthesis of pyrazoles, a class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a β-ketoester or malononitrile, catalyzed by a base.[1][7] The resulting intermediate can then undergo cyclization with a hydrazine derivative to form the pyrazole ring.[6][8]

While robust, the Knoevenagel condensation is not without its challenges. Issues such as low yields, unexpected side products, and purification difficulties can arise. This guide provides a structured approach to troubleshooting these common problems, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.

Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

Low or no yield is one of the most frequent issues and can stem from several factors related to your reagents, catalyst, or reaction conditions.

Probable Causes & Solutions:

  • Inactive Catalyst: The basic catalyst is crucial for deprotonating the active methylene compound.[1][4] If the catalyst is old, hydrated, or otherwise deactivated, the reaction will stall.

    • Solution: Use a freshly opened or purified catalyst. Consider switching to a different base. While weak bases like primary and secondary amines (e.g., piperidine, pyridine) are traditional, stronger bases or alternative catalytic systems might be more effective for less reactive substrates.[9][10] For greener approaches, consider solid-supported catalysts or deep eutectic solvents.[10]

  • Insufficient Reaction Temperature: Many Knoevenagel condensations proceed at room temperature, but some substrate combinations require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, monitoring by Thin-Layer Chromatography (TLC). Gentle heating to 60-90°C can often significantly improve the reaction rate and yield.[10]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct.[11] According to Le Chatelier's principle, the accumulation of water can inhibit the forward reaction and shift the equilibrium back towards the starting materials.

    • Solution: Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus (if using a suitable solvent like toluene) or by adding molecular sieves to the reaction mixture.[10]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can sterically hinder the reaction.

    • Solution: You may need to employ a stronger base, increase the reaction temperature, or extend the reaction time to overcome steric hindrance.[10]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.

    • Solution: The choice of solvent is crucial. While protic solvents like ethanol are common, polar aprotic solvents such as DMF have also demonstrated excellent results.[10] In some cases, solvent-free conditions can lead to improved yields and are more environmentally friendly.[10][12]

Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are these and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of your desired product. Understanding the likely side reactions is key to mitigating them.

Probable Side Reactions & Solutions:

  • Self-Condensation of the Carbonyl Compound: Aldehydes, in particular, can undergo self-condensation (an aldol reaction) in the presence of a base.

    • Solution: Use a weaker base. Strong bases are more likely to promote self-condensation.[10] Amines like piperidine or ammonium salts are generally preferred over stronger bases like alkoxides.[13] Also, ensure you are using the correct stoichiometry.

  • Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated system, which is a Michael acceptor. A second molecule of the active methylene compound can add to your product via a Michael addition.[10]

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the carbonyl compound can sometimes minimize this side reaction. Monitoring the reaction closely by TLC and stopping it as soon as the starting carbonyl is consumed can also prevent the accumulation of the Michael adduct.[10]

  • Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, the product can polymerize.[10]

    • Solution: Optimize the reaction time and temperature. Avoid excessive heating and quench the reaction once the starting material is consumed, as indicated by TLC analysis.

Q3: My product is difficult to purify. What strategies can I employ?

Answer:

Purification can be challenging, especially if side products with similar polarities to your desired compound are present.

Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard purification technique. A systematic approach to finding the right eluent system using TLC is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, you may be able to use acid-base extraction to separate them. For example, if you have unreacted acidic active methylene starting material, a wash with a mild aqueous base could remove it.

  • Kugelrohr Distillation: For thermally stable, low-melting solids or high-boiling liquids, Kugelrohr distillation under high vacuum can be an excellent purification method.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Knoevenagel condensation?

A: The mechanism involves three key steps:

  • Deprotonation: A base removes an acidic proton from the active methylene compound to form a resonance-stabilized enolate.[1][14]

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.[1][5]

  • Elimination: The resulting intermediate undergoes elimination of a water molecule to form the α,β-unsaturated product.[1][15]

Q: How do I choose the right catalyst?

A: The choice of catalyst depends on the reactivity of your substrates.

  • Weak Bases (Amines): Piperidine, pyridine, and other primary or secondary amines are the most common catalysts.[2][9] They are generally effective for reactions with reactive aldehydes.

  • Ammonium Salts: Salts like ammonium acetate can also be effective catalysts.

  • Lewis Acids: In some cases, Lewis acids can be used to activate the carbonyl group, especially in multi-component reactions leading to pyrazoles.[8]

  • Green Catalysts: For more environmentally friendly processes, options include boric acid,[16] L-proline,[17] and various heterogeneous catalysts.[18]

Q: What is the Doebner modification?

A: The Doebner modification of the Knoevenagel condensation uses pyridine as the solvent and an active methylene compound with at least one carboxylic acid group (e.g., malonic acid). The reaction is followed by decarboxylation.[13][19]

Optimized Experimental Protocol

General Protocol for Knoevenagel Condensation for a Pyrazole Precursor

This protocol provides a general procedure for the condensation of an aromatic aldehyde with ethyl acetoacetate, a common step in the synthesis of pyrazole precursors.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq) and ethanol. Stir until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 eq) followed by piperidine (0.1 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80°C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). Spot the starting aldehyde, ethyl acetoacetate, and the reaction mixture. The reaction is complete when the starting aldehyde spot has disappeared.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure Knoevenagel adduct.

Data and Visualization

Table 1: Common Catalysts and Solvents for Knoevenagel Condensation
CatalystTypeCommon SolventsNotes
PiperidineWeak Base (Secondary Amine)Ethanol, Toluene, DMFClassic and widely used catalyst.
PyridineWeak Base (Tertiary Amine)Ethanol, Acetic AcidOften used in the Doebner modification.
Ammonium AcetateSaltEthanol, Acetic AcidMild and effective catalyst.
Boric AcidWeak Lewis/Brønsted AcidAqueous EthanolA green and efficient catalyst.[16]
L-ProlineOrganocatalystEthanolAn environmentally friendly amino acid catalyst.[17]
Diagrams

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination A Active Methylene (e.g., Malonic Ester) C Enolate (Nucleophile) A->C H+ abstraction B Base (B:) D Aldehyde/Ketone C->D C-C bond formation E Tetrahedral Intermediate D->E F α,β-Unsaturated Product E->F -H2O G Water (H2O)

Caption: Mechanism of the Knoevenagel Condensation.

Troubleshooting_Workflow start Low Yield in Knoevenagel Reaction q1 Is the catalyst active? start->q1 s1 Use fresh/different catalyst q1->s1 No q2 Is the temperature optimal? q1->q2 Yes s1->q2 s2 Increase temperature gradually q2->s2 No q3 Is water being removed? q2->q3 Yes s2->q3 s3 Use Dean-Stark or molecular sieves q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting workflow for low reaction yield.

References

  • Purechemistry. (2023, February 24).
  • Benchchem.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000, July 31).
  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
  • Semantic Scholar.
  • recent developments in knoevenagel condens
  • Benchchem.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • ResearchGate.
  • Pearson+. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep.
  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • JoVE. (2025, May 22).
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • ResearchGate.
  • ResearchGate. Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a].
  • ResearchGate. Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(ar)
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • ResearchGate.
  • ResearchGate. (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • ResearchGate.
  • ResearchGate. (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Thermo Fisher Scientific - US.
  • ResearchGate.
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich.
  • Wikipedia.
  • Organic Chemistry Portal.
  • NIH. (2016, August 30).
  • MDPI.

Sources

Technical Support Center: Scaling Up 4-Phenyl-1H-pyrazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-phenyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, providing in-depth troubleshooting advice and practical solutions grounded in chemical principles.

Section 1: Overview of the Core Synthesis

The synthesis of this compound is typically achieved through the condensation of a phenylhydrazine with a suitable three-carbon electrophilic partner containing a nitrile group. One of the most reliable and scalable methods involves the reaction of phenylhydrazine with a derivative of benzoylacetonitrile, such as (ethoxymethylene)benzoylacetonitrile. This approach offers high regioselectivity and generally good yields.

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrazole ring. Understanding this pathway is critical for troubleshooting and optimization.

Reaction Mechanism: Phenylhydrazine and Benzoylacetonitrile Derivative

reaction_mechanism start Phenylhydrazine + (Ethoxymethylene)benzoylacetonitrile intermediate1 Initial Adduct (Hydrazone Intermediate) start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Pyrazoline) intermediate1->intermediate2 Intramolecular Cyclization (Loss of EtOH) product This compound intermediate2->product Aromatization (Dehydration) h2o H₂O + EtOH intermediate2->h2o

Caption: Reaction mechanism for pyrazole synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

Answer: Low or no product formation is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or monitoring.

  • Reagent Quality:

    • Phenylhydrazine: This reagent is susceptible to oxidation, often indicated by a dark red or brown color. Oxidized phenylhydrazine is significantly less reactive.

      • Solution: Use freshly opened, high-purity phenylhydrazine or distill older batches under vacuum before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent in-situ oxidation.[1]

    • Solvent: Ensure you are using anhydrous solvents, especially if your intermediates are sensitive to water. Water can interfere with the condensation and cyclization steps.

  • Reaction Conditions:

    • Temperature: While many pyrazole syntheses are run at elevated temperatures (e.g., reflux in ethanol), excessive heat can lead to the decomposition of starting materials and the formation of tarry byproducts.[1]

      • Solution: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is sluggish.

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of your key reactants. An excess of one reagent can lead to side reactions.

  • Troubleshooting Workflow: Use the following decision tree to diagnose the issue systematically.

troubleshooting_low_yield start Low / No Yield check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Starting materials still present? check_tlc->sm_present sol_reagents Verify reagent purity (distill phenylhydrazine). Ensure inert atmosphere. check_tlc->sol_reagents No reaction at all new_spots New, non-product spots observed? sm_present->new_spots No sol_conditions Increase temperature incrementally. Increase reaction time. sm_present->sol_conditions Yes sol_side_reactions Lower reaction temperature. Check order of addition. Consider a catalyst. new_spots->sol_side_reactions Yes sol_degradation Reaction is likely too hot or ran for too long. Repeat at lower temperature. new_spots->sol_degradation No (Tarry mixture)

Caption: Decision tree for troubleshooting low yields.

Question 2: My final product is difficult to purify. It's an oil, or it's contaminated with persistent impurities. What can I do?

Answer: Purification is a critical step, especially during scale-up where chromatography becomes less practical. Challenges often stem from the physical nature of the product or the presence of closely related impurities.

  • Product is an Oil or Low-Melting Solid:

    • Causality: The presence of residual solvent or minor impurities can suppress the crystallization of a compound.

    • Solution 1: Trituration. Try stirring the crude oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can wash away soluble impurities and induce crystallization.

    • Solution 2: Seed Crystals. If you have a small amount of pure, solid material, adding a single crystal to the oil can initiate crystallization.

    • Solution 3: Co-evaporation. Dissolve the oil in a solvent like dichloromethane and add a non-polar solvent like hexanes. Evaporating the more volatile solvent (dichloromethane) on a rotary evaporator can sometimes force the product to precipitate.

  • Persistent Impurities:

    • Causality: Unreacted phenylhydrazine and its salts are common basic impurities. Regioisomers can also form if the electrophilic partner is not symmetric.

    • Solution 1: Acid-Base Extraction. To remove basic hydrazine byproducts, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). This will protonate the basic impurities, pulling them into the aqueous layer.[1]

    • Solution 2: Recrystallization. This is the most effective method for purification at scale. Finding the right solvent system is key.

Solvent SystemApplication Notes
Ethanol/Water Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists. Cool slowly.[1]
Ethyl Acetate/Hexanes A good general-purpose system. Dissolve in minimal hot ethyl acetate and add hexanes to induce precipitation.[1]
Isopropanol Often effective for pyrazole derivatives and is a common industrial solvent.[1]
  • Purification via Salt Formation: For pyrazoles, which are weakly basic, forming an acid addition salt can be an excellent purification strategy.[2] The salt often has better crystalline properties than the free base.

    • Protocol: Dissolve the crude pyrazole in a solvent like acetone or isopropanol. Add an equimolar amount of an acid (e.g., hydrochloric acid in isopropanol or sulfuric acid). The corresponding salt will precipitate and can be collected by filtration. The pure free base can then be regenerated by neutralizing the salt with a base like sodium bicarbonate.[2][3]

Section 3: Scaling-Up Considerations (FAQs)

FAQ 1: What are the primary safety concerns when moving from a 10g scale to a 1kg scale?

The two primary concerns are exotherm management and handling of hydrazine .

  • Exotherm: The condensation and cyclization steps can be exothermic. On a small scale, this heat dissipates quickly. On a large scale, it can accumulate, leading to a runaway reaction, solvent boiling, and degradation. Mitigation: Use a jacketed reactor with controlled cooling, and add reagents (especially the phenylhydrazine) slowly and subsurface to ensure rapid mixing and heat transfer.

  • Hydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Mitigation: Always handle in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including chemically resistant gloves and eye protection. Have a quench solution (e.g., dilute bleach) ready for any spills.

FAQ 2: How should my product isolation and purification strategy change at scale?

Column chromatography is generally not viable for multi-kilogram scale production. Your strategy should shift entirely to crystallization and/or salt formation .

  • Workflow: After the reaction is complete, perform a workup including an acid wash to remove hydrazine.[1] Concentrate the organic layer and replace the solvent with a suitable crystallization solvent. If direct crystallization is difficult, proceed with the acid addition salt formation as described above.[2] This method is robust, scalable, and highly effective for purification.

FAQ 3: What is the most effective way to monitor the reaction at a large scale?

While TLC is excellent for initial lab-scale development, it is not ideal for in-process control at scale.

  • Solution: Develop an High-Performance Liquid Chromatography (HPLC) method. An HPLC method can provide quantitative data on the consumption of starting materials and the formation of the product and key impurities. This allows for precise determination of the reaction endpoint, preventing unnecessary heating which can lead to byproduct formation.

Section 4: Experimental Protocol (Benchmark Scale)

This protocol describes the synthesis of this compound from phenylacetonitrile as a starting point.

Experimental Workflow

experimental_workflow start Step 1: Formylation of Phenylacetonitrile step2 Step 2: Reaction with Phenylhydrazine start->step2 workup Step 3: Reaction Workup (Quench & Extraction) step2->workup purification Step 4: Purification (Recrystallization) workup->purification analysis Step 5: Product Analysis (NMR, MS, MP) purification->analysis

Caption: Scalable workflow for synthesis and purification.

Step-by-Step Methodology

Reagents & Materials

ReagentM.W. ( g/mol )Amount (molar eq.)Quantity
Phenylacetonitrile117.151.023.4 g
Sodium Methoxide54.021.213.0 g
Ethyl Formate74.081.522.2 g
Toluene--250 mL
Phenylhydrazine108.141.0522.7 g
Glacial Acetic Acid60.05-20 mL
Ethanol--For Recrystallization

Procedure:

  • Preparation of the Intermediate (α-Formylphenylacetonitrile):

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add sodium methoxide (13.0 g) and toluene (150 mL).

    • Cool the suspension to 0-5 °C in an ice bath.

    • In a separate flask, mix phenylacetonitrile (23.4 g) and ethyl formate (22.2 g). Add this mixture dropwise to the cooled sodium methoxide suspension over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

    • This creates a slurry of the sodium salt of the intermediate. Do not isolate; use directly in the next step.

  • Pyrazole Formation:

    • Cool the reaction mixture back down to 0-5 °C.

    • Slowly add glacial acetic acid (20 mL) to neutralize the sodium methoxide and protonate the enolate. The temperature will rise; maintain it below 20 °C.

    • In a single portion, add phenylhydrazine (22.7 g).

    • Heat the reaction mixture to 80-90 °C and hold for 2-4 hours until the reaction is complete as determined by HPLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water (100 mL) and stir for 15 minutes. Separate the organic layer.

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess phenylhydrazine, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes faintly cloudy.

    • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

    • Collect the resulting crystals by vacuum filtration, wash with a cold 50:50 ethanol/water mixture, and dry under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles.
  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • Patel, R. P., et al. (2015). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. ResearchGate.
  • Abdel-Latif, E., et al. (2017). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences.[6]
  • Elmaaty, W. A., et al. (2013). Reinvestigation of the Reaction of PhenacylMalononitrile with Hydrazines under Solvent Conditions. RACO.

Sources

Technical Support Center: Catalyst Selection for Pyrazole-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole-carbonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Core Principles of Catalyst Selection

The synthesis of pyrazole-carbonitriles, often achieved through multicomponent reactions involving a nitrile source (like malononitrile), a hydrazine derivative, and an aldehyde or ketone, is critically dependent on the catalyst.[1][2][3][4][5] The catalyst's role is to facilitate key steps: the initial condensation (e.g., Knoevenagel condensation), the subsequent Michael addition of hydrazine, and the final intramolecular cyclization and aromatization to form the pyrazole ring.[1][5][6]

Selecting the right catalyst involves considering several factors:

  • Reaction Pathway: Different catalysts can favor different mechanistic pathways, influencing yield and selectivity.

  • Substrate Scope: The electronic and steric properties of your specific reactants may necessitate a particular type of catalyst.

  • Reaction Conditions: The ideal catalyst should be effective under mild, manageable conditions (temperature, pressure, solvent).

  • Work-up and Purification: The ease of catalyst removal post-reaction is a crucial practical consideration. Heterogeneous and magnetically separable catalysts are advantageous in this regard.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for pyrazole-carbonitrile synthesis?

Answer: Catalysts for this synthesis can be broadly categorized into three main groups:

  • Base Catalysts: Simple organic bases like piperidine or triethylamine (TEA) are frequently used.[7] They are effective at promoting the initial Knoevenagel condensation between an aldehyde and malononitrile. Stronger inorganic bases like potassium carbonate (K2CO3) have also been employed, sometimes in green solvents like glycerol.[6][8]

  • Acid Catalysts: Lewis acids (e.g., ZrCl4, AgOTf) and Brønsted acids (e.g., acetic acid, trifluoroacetic acid) are also common.[9][10][11] Lewis acids can activate carbonyl groups, making them more susceptible to nucleophilic attack.[1] Acid catalysis is a cornerstone of the traditional Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[12][13]

  • Transition Metal Catalysts: A wide range of transition metals, including copper, nickel, and palladium, have been developed for these reactions.[1][14][15] These can be homogeneous or heterogeneous.[11] Novel systems, such as nano copper stabilized on layered double hydroxides or tannic acid-functionalized silica-coated nanoparticles, offer high efficiency and excellent reusability.[1][3]

Q2: How does the choice of solvent affect catalyst activity and reaction outcome?

Answer: The solvent plays a critical role and its choice is intrinsically linked to the catalyst. Solvents can influence reactant solubility, reaction kinetics, and even regioselectivity.[10]

For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[16] In many modern, eco-friendly protocols, water or a water/ethanol mixture is used, which often necessitates a catalyst that is stable and active in aqueous media.[1][7][17] Deep eutectic solvents (DESs), such as those based on glucose-urea or glycerol-K2CO3, are emerging as green and effective media that can also act as promoters for the reaction, sometimes even allowing for catalyst-free conditions.[6]

Q3: What is the generally accepted reaction mechanism?

Answer: For the common three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles, the mechanism typically proceeds through the following catalyzed steps:

  • Knoevenagel Condensation: An activated aldehyde reacts with a C-H acidic compound like malononitrile to form an arylidene malononitrile intermediate. This step is often base-catalyzed.

  • Michael Addition: A hydrazine derivative performs a nucleophilic attack (Michael addition) on the arylidene malononitrile intermediate.

  • Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization.

  • Aromatization: The cyclized intermediate then aromatizes, often through the elimination of a molecule (like water), to form the stable pyrazole ring.

Below is a visualization of this pathway.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization Aldehyde Aldehyde Intermediate_A Arylidene Malononitrile Aldehyde->Intermediate_A Malononitrile Malononitrile Malononitrile->Intermediate_A Intermediate_B Adduct Intermediate Intermediate_A->Intermediate_B Catalyst1 Base Catalyst Catalyst1->Intermediate_A Promotes Hydrazine Hydrazine Hydrazine->Intermediate_B Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular Cyclization Pyrazole_Product Pyrazole-Carbonitrile Intermediate_C->Pyrazole_Product Aromatization

Figure 1. General mechanism for three-component pyrazole-carbonitrile synthesis.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the likely catalyst-related causes and how can I fix them?

Answer: Low yield is a common problem that can often be traced back to the catalyst system.[10] Here is a systematic approach to troubleshooting:

  • Catalyst Choice & Loading:

    • The Cause: The chosen catalyst may not be active enough for your specific substrates. Electron-donating or -withdrawing groups on your aldehyde or hydrazine can significantly alter the required catalytic activity.

    • The Solution: Consult the literature for catalysts proven to work with analogous substrates.[10] Consider switching from a mild base (piperidine) to a Lewis acid (ZrCl4) or a more active heterogeneous nanocatalyst.[1][10] Also, optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes promote side reactions.

  • Catalyst Deactivation:

    • The Cause: Impurities in your starting materials (especially water, if using a moisture-sensitive catalyst) or the solvent can poison the catalyst. The catalyst might also be inherently unstable under the reaction conditions (e.g., high temperature).

    • The Solution: Ensure all reactants and solvents are pure and dry, particularly when using catalysts like TMPMgCl·LiCl or other organometallics.[18] If thermal degradation is suspected, try lowering the reaction temperature and monitoring the reaction over a longer period.[10] Consider a more robust, reusable catalyst, such as a magnetically separable nanoparticle, which often exhibits higher stability.[3][4]

  • Poor Reaction Conditions:

    • The Cause: The solvent and temperature may not be optimal for your chosen catalyst. For example, a catalyst that works well in ethanol may perform poorly in a non-polar solvent where reactants are less soluble.[10]

    • The Solution: Screen different solvents. As mentioned, fluorinated alcohols can enhance reactivity.[16] Optimize the temperature; some reactions require heating to overcome activation barriers, while others proceed efficiently at room temperature.[1][10] Use TLC or HPLC to monitor reaction progress and determine the optimal time and temperature.[10]

G Start Low / No Yield Observed CheckPurity Are starting materials and solvent pure/dry? Start->CheckPurity Purify Purify/dry all reagents and solvent. CheckPurity->Purify No CheckCatalyst Is the catalyst appropriate for the substrates? CheckPurity->CheckCatalyst Yes Purify->CheckPurity ScreenCatalysts Screen alternative catalysts (e.g., Lewis Acid, Nanocatalyst). Vary catalyst loading. CheckCatalyst->ScreenCatalysts No CheckConditions Are temperature and solvent optimal? CheckCatalyst->CheckConditions Yes ScreenCatalysts->CheckConditions OptimizeConditions Screen different solvents. Optimize temperature and reaction time via TLC/HPLC. CheckConditions->OptimizeConditions No End Yield Improved CheckConditions->End Yes OptimizeConditions->End

Figure 2. Troubleshooting workflow for low reaction yield.

Problem: Poor Regioselectivity

Q: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical starting materials like a monosubstituted hydrazine and a non-symmetrical 1,3-dicarbonyl equivalent.[16][19]

  • The Cause: The initial nucleophilic attack of the hydrazine can occur at two different electrophilic sites, leading to two different pyrazole products. The relative nucleophilicity of the two nitrogen atoms in the hydrazine and the steric/electronic properties of the dicarbonyl compound influence the final ratio.[19]

  • The Solution:

    • Solvent Choice: This is one of the most powerful tools for controlling regioselectivity. Switching from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically shift the isomeric ratio, often favoring the desired product.[16]

    • Catalyst Modification: Certain catalysts can direct the reaction towards a specific isomer. For instance, silver carbonate (Ag2CO3) has been used to control stereoselectivity in related pyrazole syntheses, suggesting that metal coordination can guide the approach of the reactants.[9] Base-mediated [3+2] cycloaddition strategies have also been developed to achieve excellent regioselectivity under mild conditions.[20]

    • Strategic Use of Protecting Groups: While more synthetically intensive, using a protecting group on one of the hydrazine nitrogens can force the reaction to proceed through a single pathway, after which the group is removed.

Problem: Difficulty in Product Purification

Q: The catalyst residue is complicating my product work-up. What are my options?

Answer: This is a common issue, especially with homogeneous catalysts.

  • The Cause: Homogeneous catalysts (e.g., acetic acid, silver triflate, dissolved metal complexes) are distributed throughout the reaction mixture and can be difficult to separate from the product, often requiring extensive column chromatography.[10]

  • The Solution:

    • Switch to a Heterogeneous Catalyst: This is the most direct solution. Heterogeneous catalysts are in a different phase (usually solid) from the reaction mixture (liquid) and can be removed by simple filtration.

    • Use a Magnetically Separable Catalyst: An increasingly popular approach involves using catalysts supported on magnetic nanoparticles (e.g., Fe3O4).[3][4] After the reaction, the catalyst can be quickly and efficiently removed from the reaction vessel using an external magnet. These catalysts are also typically designed for easy recovery and reuse over multiple cycles.[1][3]

    • Aqueous Work-up for Soluble Catalysts: If using a water-soluble catalyst (like NaCl or certain ionic liquids), a simple extraction with an organic solvent can separate the product, leaving the catalyst in the aqueous phase.[17]

Catalyst Performance Comparison

The following table summarizes the performance of various catalyst types for pyrazole-carbonitrile synthesis, providing a general comparison to guide your selection.

Catalyst TypeRepresentative ExamplesTypical LoadingAdvantagesDisadvantagesReferences
Homogeneous Base Piperidine, Triethylamine (TEA)5-20 mol%Inexpensive, readily available, effective for Knoevenagel step.Can be difficult to remove, moderate yields, potential for side reactions.[7]
Homogeneous Acid Acetic Acid, ZrCl4, AgOTf1-15 mol%Effective for activating carbonyls, can improve rates and yields.Often requires anhydrous conditions, difficult to remove, can be expensive.[9][10][11]
Heterogeneous Solid Montmorillonite K10, SnO-CeO2VariesEasy to remove via filtration, often reusable, can be eco-friendly.May have lower activity than homogeneous counterparts, potential for leaching.[7][17]
Nanocatalysts LDH@CuI, Fe3O4@SiO2@Tannic acidLow (mg scale)High activity & selectivity, mild conditions, excellent reusability, easy separation.Higher initial cost, synthesis can be complex.[1][3][4]
Green Solvents/DES Glycerol/K2CO3, Glucose/UreaN/A (as medium)Eco-friendly, can act as catalyst/promoter, simplifies work-up.May require higher temperatures, substrate solubility can be an issue.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Three-Component Synthesis using a Heterogeneous Nanocatalyst

This protocol is adapted from methodologies using magnetically separable catalysts for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives.[3][4]

  • Reactant Preparation: In a round-bottom flask, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (e.g., phenylhydrazine, 1 mmol).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., Fe3O4@SiO2@Tannic acid, typically 0.05-0.1 g).

  • Solvent Addition: Add an appropriate solvent (e.g., 5 mL of H2O/EtOH mixture).[1]

  • Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 55-80 °C) for the required time (typically 15-60 minutes).[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, cool the mixture to room temperature. If using a magnetic catalyst, place a strong magnet against the side of the flask to immobilize the catalyst. Decant the supernatant solution. Wash the catalyst with a small amount of ethanol and combine the washings with the supernatant. If using a non-magnetic solid catalyst, filter the mixture to remove the catalyst.

  • Product Isolation: The crude product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for an Acid-Catalyzed Synthesis

This protocol is based on general principles of acid-catalyzed pyrazole synthesis.[10][21]

  • Reactant Preparation: To a solution of the 1,3-dicarbonyl equivalent (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the hydrazine derivative (1 mmol).

  • Catalyst Addition: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or 5 mol% of a Lewis acid like AgOTf).[11]

  • Reaction: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 24 hours.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a mild base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography.

References

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Coupling of pyrazole and nitrile on a metal center. ResearchGate.
  • Model paths for the transformation of in situ generated nitrile imine to pyrazole (10→3). ResearchGate.
  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate.
  • Unusual reaction between (nitrile)Pt complexes and pyrazoles: substitution proceeds via metal-mediated nitrile-pyrazole coupling followed by elimination of the nitrile. PubMed.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers.
  • Synthesis of hydrazone derivatives by reaction of azines with nitriles, and their transformation into pyrazoles and pyrimidones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH.
  • The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst. Scientific Reports.
  • Mechanism for water‐mediated synthesis of pyrazole‐4‐carbonitrile derivatives. ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones. Organic Chemistry Frontiers (RSC Publishing).
  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Unit 4 Pyrazole. Slideshare.
  • Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate.
  • Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Pyrazole Synthesis Exotherm Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the energetic and often challenging nature of pyrazole ring closure. The synthesis of pyrazoles, particularly through the common route of reacting a 1,3-dicarbonyl compound with hydrazine or its derivatives, is notoriously exothermic.[1][2] Proper management of this heat release is not just a matter of optimizing yield and purity; it is a critical safety imperative to prevent thermal runaway events.[3]

This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to address specific issues you may face during your experiments.

Section 1: Troubleshooting Guide - "My Reaction is Overheating!"

This section addresses immediate problems related to thermal control during the synthesis.

Q1: What are the primary causes of a sudden, uncontrolled temperature spike during my pyrazole synthesis?

A sudden temperature spike, or "runaway reaction," is typically the result of an accumulation of unreacted reagents followed by a rapid, uncontrolled reaction. The primary culprits are:

  • Excessive Addition Rate: The most common cause is adding the hydrazine reagent too quickly. If the rate of addition exceeds the rate of reaction and the capacity of your cooling system to remove heat, unreacted starting materials will build up.[4]

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may be insufficient for the scale of the reaction. The ability to remove heat does not scale linearly with the reaction volume; as you increase the scale, the volume increases by the cube of the vessel radius, while the heat transfer area only increases by the square.[3][5]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a rapid exotherm that can initiate a bulk runaway reaction.[6] Magnetic stir bars may be inadequate for larger or thicker mixtures; overhead stirring is more reliable for consistent mixing.[7]

  • Incorrect Initial Temperature: Starting the reaction at too low a temperature can prevent the reaction from initiating smoothly. This allows a dangerous amount of the reactive reagent to accumulate before the reaction suddenly begins, releasing a large amount of energy at once.[4]

Q2: My reaction temperature is fluctuating and difficult to stabilize. How can I achieve better control?

Temperature instability is often a sign that the heat generation rate is mismatched with the heat removal rate. To stabilize the reaction:

  • Adopt a Semi-Batch Process: For exothermic reactions, a semi-batch approach is strongly recommended.[3] This involves the controlled, slow addition of one reagent (usually the most reactive, like hydrazine) to the other in the reactor. This ensures the reactive agent is consumed as it is added, preventing accumulation.[4]

  • Optimize Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for precise, steady control over the addition rate. Start with a very slow rate and monitor the temperature closely.

  • Improve Heat Transfer: Ensure your reaction flask is adequately immersed in the cooling bath. Use a solvent with good thermal conductivity and a boiling point that provides a margin of safety.[8][9] The solvent acts as a heat sink, absorbing the energy released.[8]

  • Enhance Agitation: Switch to an overhead mechanical stirrer, especially for volumes over 500 mL, to ensure homogenous mixing and temperature distribution throughout the reactor.[7]

Q3: I observed a significant exotherm immediately upon adding hydrazine hydrate. Is this normal, and how can I mitigate it?

Yes, a significant exotherm upon the addition of hydrazine is characteristic of pyrazole synthesis, particularly the Knorr synthesis.[1][10][11] The reaction of hydrazine with a 1,3-dicarbonyl compound is rapid and highly favorable.[1]

Mitigation Strategies:

  • Dilution: Ensure the reaction is sufficiently dilute. The solvent helps to absorb and dissipate the heat generated.[8]

  • Controlled Addition at Low Temperature: Begin the addition of hydrazine hydrate dropwise while the reaction flask is submerged in an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Maintain a low internal temperature throughout the addition.

  • Reverse Addition: In some cases, adding the dicarbonyl compound to the diluted hydrazine solution can provide better control, although this should be evaluated on a small scale first.

Q4: My reaction showed an initial exotherm, but now it has stalled and is not proceeding to completion. What happened?

This scenario can arise from a few factors:

  • Insufficient Temperature After Addition: While the initial addition requires cooling, the subsequent cyclization and dehydration steps may require a higher temperature to proceed to completion. After the exotherm from the initial condensation is managed and the addition is complete, you may need to slowly warm the reaction to the optimal temperature (e.g., reflux) as specified by the protocol.

  • Reagent Stoichiometry: An error in the stoichiometry, with the limiting reagent being consumed completely, will naturally stop the reaction. Double-check your initial measurements and calculations.

  • pH of the Medium: Some pyrazole syntheses are acid-catalyzed.[12][13] If the reaction medium is not at the correct pH, the rate-limiting cyclization step may be too slow. A few drops of glacial acetic acid are often used.[1]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader questions about planning and safety.

Q1: How can I predict the exothermicity of my specific pyrazole synthesis before starting the experiment?

Predicting the exact heat of reaction without experimental data is challenging. However, you can make a qualitative assessment and plan accordingly:

  • Literature Review: Search for publications on the synthesis of analogous pyrazoles. Often, the experimental sections will mention the need for cooling or the observation of an exotherm.

  • Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): For process development and scale-up, these techniques are invaluable.[6] They can precisely measure the heat flow during a reaction, providing critical data on the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.[6]

  • Small-Scale Test: Always perform a small-scale version of the reaction first (e.g., 1-3 mmol scale).[7] Carefully monitor the temperature with a thermocouple as you add the first few equivalents of the hydrazine reagent. This will give you a direct, albeit qualitative, feel for the reaction's intensity.

Q2: What are the best practices for scaling up a pyrazole synthesis from the lab to a pilot plant?

Scaling up an exothermic reaction is a significant challenge due to the unfavorable change in the surface-area-to-volume ratio.[4][5]

  • Do Not Scale Linearly: Never scale up a reaction by more than a factor of three at a time without a thorough safety review.[7]

  • Quantify the Energetics: Before any significant scale-up, use techniques like Reaction Calorimetry to understand the heat output and kinetics.[6] This data is essential for engineering the required heat removal capacity.[3]

  • Re-evaluate the Process: What works in the lab may not be safe or efficient at scale. The addition rate, stirring efficiency, and cooling method must all be re-validated.[6] A semi-batch process is almost always necessary for exothermic reactions at scale.[3]

  • HAZOP Study: Conduct a Hazard and Operability (HAZOP) study to systematically identify potential deviations from the intended process and their consequences.[4]

Q3: Which solvents are best for managing heat in pyrazole synthesis?

The ideal solvent should:

  • Act as a Heat Sink: Have a good specific heat capacity to absorb energy.[8]

  • Have an Appropriate Boiling Point: The boiling point should be high enough to allow the reaction to be run at its optimal temperature but low enough to act as a safety valve. If the reaction starts to run away, the solvent can boil, removing a large amount of energy via the heat of vaporization.

  • Be Inert: It should not react with any of the reagents.

  • Allow for Good Solubility: Both reactants should be soluble to ensure a homogeneous reaction.

Commonly used solvents include ethanol, 1-propanol, or acetic acid, depending on the specific reaction requirements.[1] Toluene can also be used for higher temperature reactions.[9]

Q4: What are the critical safety precautions when working with hydrazine?

Hydrazine and its derivatives are highly toxic, flammable, and dangerously reactive.[14][15][16]

  • Engineering Controls: Always handle hydrazine in a properly functioning chemical fume hood.[14][17]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile may be acceptable for incidental contact, but check compatibility).[14]

  • Avoid Incompatibilities: Hydrazine reacts violently with oxidizing agents (e.g., hydrogen peroxide, nitric acid) and certain metals.[15][16][18] Keep it away from these materials and segregate its waste stream.[17]

  • Spill and Exposure Plan: Have an emergency plan in place. Know the location of safety showers and eyewash stations. In case of exposure, seek immediate medical attention.[14]

  • Quenching: Do not quench excess hydrazine with strong oxidants. Dilution with copious amounts of water is a safer approach for small spills.[17]

Section 3: Protocols & Data

Experimental Protocol: Controlled Laboratory Synthesis of 3-phenyl-5-methyl-1H-pyrazol-5(4H)-one

This protocol for a Knorr pyrazole synthesis variation demonstrates key exotherm control principles.

  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath on a magnetic stir plate.

  • Charge Reactants: Add ethyl benzoylacetate (3 mmol) and 1-propanol (15 mL) to the flask. Allow the solution to cool to 0-5 °C with stirring.

  • Prepare Hydrazine Solution: In the dropping funnel, add hydrazine hydrate (6 mmol) diluted with 1-propanol (5 mL).

  • Controlled Addition: Begin the dropwise addition of the hydrazine solution to the stirred, cooled solution of the ketoester. Maintain the internal temperature below 10 °C throughout the addition. This should take approximately 20-30 minutes. A slight exotherm should be noted.[11]

  • Reaction Progression: After the addition is complete, add 3 drops of glacial acetic acid.[1] Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 100 °C) for 1 hour.[1]

  • Workup: Monitor the reaction by TLC. Once complete, cool the mixture and proceed with the appropriate workup, which typically involves precipitation by adding water.[1]

Data Table: Key Parameters for Exotherm Control
ParameterLaboratory Scale (10 mmol)Pilot Scale (1 mol)Core Principle & Rationale
Addition Method Dropping FunnelMetering PumpEnsures a slow, controlled rate of reagent addition to prevent accumulation.[3]
Addition Time 20-30 minutes2-4 hoursSlower addition at larger scales is necessary to match the reduced heat removal capacity.[4]
Initial Temp. 0-5 °C0-5 °CA low starting temperature provides a larger safety margin to absorb the initial exotherm.
Cooling System Ice Bath / CryostatJacketed Reactor with ChillerThe cooling system must be engineered to handle the total calculated heat output.[6]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity, prevents hot spots, and improves heat transfer to the vessel walls.[6][7]
Solvent Volume 20-30 mL2-3 LSufficient solvent volume is crucial to act as a heat sink and control concentration.[8]

Section 4: Visual Guides

Diagram 1: Exothermic Step in Knorr Pyrazole Synthesis

G cluster_0 Reactants 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone/ Enamine Intermediate 1,3-Dicarbonyl->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate Product Pyrazole Intermediate->Product  Highly Exothermic  Intramolecular Cyclization &  Dehydration

Caption: Key exothermic cyclization step in the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for a Thermal Event

G start Temperature Spike Detected (>10°C above target) action1 IMMEDIATELY Stop Reagent Addition start->action1 action2 Increase Cooling Capacity (Lower bath temp, add dry ice) action1->action2 decision1 Is temperature decreasing? action2->decision1 action3 If safe, add pre-chilled inert solvent decision1->action3  No outcome_ok Temperature Stabilized. Resume addition at 25% of original rate. Re-evaluate process. decision1->outcome_ok  Yes outcome_bad ALERT PERSONNEL PREPARE FOR EMERGENCY SHUTDOWN (Quench if pre-defined plan exists) action3->outcome_bad

Caption: Emergency workflow for managing a sudden temperature increase.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
  • ACS Green Chemistry Institute. Use of Solvents. ACS GCI Pharmaceutical Roundtable. [Link]
  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
  • Environmental Health & Safety, University of New Mexico.
  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
  • Reddit r/chemistry. (2018, October 15).
  • Wikipedia. Solvent effects. [Link]
  • MacLeod, D. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]
  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. [Link]
  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
  • Biswas, T. (2022, February 6). Solvents: Importance in Chemical reaction. YouTube. [Link]
  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
  • National Institutes of Health.
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
  • Wikipedia. Knorr pyrrole synthesis. [Link]
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
  • ResearchGate.
  • MDPI.
  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
  • YouTube. synthesis of pyrazoles. [Link]
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
  • Solubility of Things. Endothermic and Exothermic Reactions. [Link]
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • ResearchGate.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Navigating the Nuances of Pyrazole Synthesis: A Technical Support Guide for the Workup of 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions for the workup procedure of 4-phenyl-1H-pyrazole-3-carbonitrile. Our goal is to equip you with the expertise and practical insights necessary to navigate the challenges of its synthesis and purification, ensuring high yield and purity.

Introduction to the Workup of this compound

The synthesis of this compound, a valuable building block in medicinal chemistry, often concludes with a critical workup and purification stage. The success of this final step dictates the quality of the final product. This guide will address common issues encountered during the workup, from isolation of the crude product to its final purification.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section is designed to address specific problems you may encounter during the workup of this compound.

Issue 1: Low or No Precipitation of Crude Product Upon Quenching

Q: I've completed the reaction and quenched it with water, but little to no solid has precipitated out. What could be the issue and how do I proceed?

A: This is a common issue that can stem from several factors. The most likely reason is that your product has a higher than expected solubility in the reaction mixture, even after the addition of an anti-solvent like water.

Causality and Solution:

  • Insufficient Anti-Solvent: You may not have added enough water to sufficiently decrease the solubility of the product.

    • Action: Gradually add more cold water or ice to the reaction mixture while stirring vigorously. This will further decrease the solubility of your organic product.

  • Product is More Soluble Than Anticipated: The polarity of your reaction solvent might be keeping the product in solution.

    • Action: If adding more water doesn't induce precipitation, proceed to a liquid-liquid extraction. Use a water-immiscible organic solvent in which your product is expected to be soluble, such as ethyl acetate or dichloromethane. Extract the aqueous mixture several times to ensure complete recovery of the product.[1]

  • pH Dependent Solubility: The pH of the aqueous layer can significantly influence the solubility of pyrazole derivatives, which are weakly basic.[2]

    • Action: Check the pH of the quenched reaction mixture. If it is acidic, your pyrazole may be protonated and thus more water-soluble. Carefully neutralize the solution with a mild base like sodium bicarbonate. This should decrease its aqueous solubility and promote precipitation or improve extraction efficiency.

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction

Q: I'm trying to extract my product with ethyl acetate, but a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsion formation is a frequent challenge in workups, especially when dealing with complex reaction mixtures.[3]

Causality and Solution:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel is a primary cause of emulsions.

    • Action: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for passive diffusion of the solute between the layers.

  • High Concentration of Surfactant-like Impurities: Byproducts from the reaction can act as surfactants, stabilizing the emulsion.

    • Action:

      • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of the organic components in the aqueous phase.

      • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.

      • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Issue 3: Low Yield After Purification by Recrystallization

Q: I've recrystallized my crude this compound, but the final yield is disappointingly low. What are the likely causes and how can I improve it?

A: Low recovery from recrystallization is a common problem that can often be rectified with procedural adjustments.[4]

Causality and Solution:

  • Choice of Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Action:

      • Single Solvents: Ethanol, methanol, and isopropanol are often good starting points for recrystallizing pyrazole derivatives.[5][6]

      • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. A common technique is to dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[5][7] Common combinations include ethanol/water and hexane/ethyl acetate.[5]

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or oils.

    • Action: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Product Lost in the Mother Liquor: A significant amount of product can remain dissolved in the solvent after filtration.

    • Action: Concentrate the mother liquor by about half and cool it again to see if a second crop of crystals can be obtained.

Solvent SystemSuitability for Pyrazole DerivativesNotes
Ethanol or MethanolGenerally good for moderately polar compounds.A good starting point for recrystallization trials.[5][6]
Ethyl Acetate/HexaneEffective for compounds with intermediate polarity.Dissolve in hot ethyl acetate, add hot hexane until cloudy.
Dichloromethane/HexaneUseful for less polar pyrazole derivatives.Similar procedure to ethyl acetate/hexane.
Ethanol/WaterGood for more polar pyrazole derivatives.Dissolve in hot ethanol, add hot water until persistent turbidity.[5]
Issue 4: Product "Oils Out" During Recrystallization

Q: Instead of forming crystals, my product is separating as an oil upon cooling. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high for crystallization to occur properly.[5]

Causality and Solution:

  • High Solute Concentration: The solution is supersaturated to a point where the solute cannot form an ordered crystal lattice.

    • Action: Add a small amount of additional hot solvent to the oily mixture and reheat until the oil redissolves. Then, allow it to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for crystal nucleation and growth.

    • Action: Insulate the flask to ensure very slow cooling.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.

    • Action: Try a lower-boiling solvent system.

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Action: Try to purify the crude product by another method first, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a general step-by-step workup procedure for the synthesis of this compound?

A1: While the exact procedure can vary based on the synthetic route, a general and robust workup is as follows:

Experimental Protocol: General Workup and Extraction

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Precipitation/Extraction:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and air dry.

    • If no solid forms or if it's oily, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: How do I choose the best solvent for liquid-liquid extraction?

A2: The ideal extraction solvent should:

  • Readily dissolve this compound.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal.

  • Not react with your product.

Ethyl acetate and dichloromethane are common and effective choices for pyrazole derivatives.

Q3: What are the potential side products in the synthesis of this compound that I should be aware of during purification?

A3: The nature of side products is highly dependent on the specific synthetic route. However, in many common syntheses of substituted pyrazoles, potential impurities can include:

  • Regioisomers: Depending on the starting materials, the formation of isomeric pyrazoles is a common issue.[8] These can often be challenging to separate.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Byproducts from Side Reactions: The specific side reactions will depend on the reagents and conditions used.

Careful monitoring of the reaction by TLC and characterization of the crude product by NMR can help identify these impurities and inform the purification strategy. Fractional recrystallization or column chromatography can be effective for separating regioisomers.[5]

Q4: Can I use column chromatography for purification? If so, what solvent system is recommended?

A4: Yes, silica gel column chromatography is a very effective method for purifying this compound, especially for removing closely related impurities. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of the impurities, but a gradient elution from a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) to a higher polarity mixture (e.g., 7:3 or 1:1) is often successful. The progress of the separation should be monitored by TLC.

Workflow and Logic Diagrams

To provide a clearer understanding of the decision-making process during the workup and purification, the following diagrams illustrate the key steps and logic.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Initial Workup cluster_purification Purification Reaction Reaction Mixture Quench Quench with Ice-Water Reaction->Quench Precipitate Solid Precipitates? Quench->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Precipitate->Extract No Crude Crude Product Filter->Crude Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Concentrate->Crude Recrystallize Recrystallization Crude->Recrystallize Column Column Chromatography Crude->Column Pure Pure Product Recrystallize->Pure Column->Pure

Caption: General workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield Emulsion Emulsion? Start->Emulsion OilingOut Oiling Out? Start->OilingOut CheckSolvent Optimize Recrystallization - Solvent Choice - Solvent Volume - Cooling Rate LowYield->CheckSolvent During Recrystallization CheckExtraction Optimize Extraction - pH Adjustment - Multiple Extractions LowYield->CheckExtraction During Extraction AddBrine Break Emulsion - Add Brine - Gentle Inversion - Filter Emulsion->AddBrine Yes AdjustRecrystallization Adjust Recrystallization - Slower Cooling - More Solvent - Different Solvent OilingOut->AdjustRecrystallization Yes

Caption: Decision-making logic for troubleshooting common workup issues.

References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Zwain, A. A., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. Alnoor Digital Repository.
  • Al-Azayza, S. A., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 8446-8459.
  • Organic Syntheses. (n.d.). Procedure.
  • Royal Society of Chemistry. (n.d.). Contents.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • ResearchGate. (n.d.). The pH effect on the individual liquid–liquid extraction of Cd²⁺.

Sources

Validation & Comparative

4-phenyl-1H-pyrazole-3-carbonitrile vs imidazole isomers thermal stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Thermal Stability of 4-phenyl-1H-pyrazole-3-carbonitrile and Imidazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocyclic Scaffolds

Pyrazole and imidazole rings are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their value lies in their unique electronic properties and their ability to act as bioisosteres for other functional groups. This compound, a highly functionalized pyrazole, and various phenyl-imidazole isomers are key building blocks in the synthesis of novel therapeutic agents.[3][4][5][6]

Understanding the thermal robustness of these scaffolds is paramount. A compound that decomposes at elevated temperatures can pose significant challenges during manufacturing and can compromise the safety and efficacy of the final drug product. This guide offers a direct comparison of the thermal properties of these two important classes of heterocycles, grounded in experimental evidence.

Structural Factors Governing Thermal Stability

The thermal stability of an organic molecule is not an arbitrary property; it is dictated by its intrinsic structure and the intermolecular forces it experiences in the solid state.

  • Aromaticity: Both pyrazole and imidazole rings are aromatic, a feature that confers significant inherent stability. This delocalization of π-electrons across the ring system means that a substantial amount of energy is required to initiate decomposition.

  • Intermolecular Hydrogen Bonding: The presence of an N-H proton on the pyrazole or imidazole ring is a dominant factor in thermal stability. This proton can act as a hydrogen bond donor, forming strong intermolecular networks with the pyridine-type nitrogen on an adjacent molecule. These networks require significant thermal energy to disrupt, leading to high melting points and often, high decomposition temperatures. N-substituted isomers, which lack this N-H proton, cannot form these strong hydrogen bonds and thus typically exhibit much lower melting points.[7]

  • Substituent Effects: The nature and position of substituents dramatically influence stability.

    • Phenyl Group: A phenyl substituent increases molecular weight and introduces the possibility of π-stacking interactions between molecules, further stabilizing the crystal lattice.

    • Cyano Group: The electron-withdrawing cyano (-CN) group on the pyrazole ring can influence the electronic distribution and polarity of the molecule, affecting crystal packing and intermolecular forces.

  • Decomposition Pathways: The fundamental ring structures influence how the molecules break apart. Pyrazoles often decompose via pathways involving the elimination of molecular nitrogen (N₂), whereas imidazoles may fragment to form hydrogen cyanide (HCN).[8]

The interplay of these factors is visualized in the diagram below.

G cluster_0 Molecular & Crystal Structure cluster_1 Governing Forces & Properties cluster_2 Resultant Thermal Properties A Core Heterocycle (Pyrazole vs. Imidazole) B Aromaticity A->B determines G Decomposition Mechanism A->G influences I Decomposition Temp (Td) B->I C Substituents (e.g., -Ph, -CN) F Molecular Weight & Packing C->F increases D N-H Proton Availability E Intermolecular Forces (H-Bonding, π-stacking) D->E enables strong H Melting Point (Tm) E->H F->H G->I

Caption: Key factors influencing the thermal stability of heterocyclic compounds.

Comparative Thermal Analysis Data

To provide an objective comparison, we have compiled melting point (Tm) and decomposition temperature (Td) data from literature and supplier specifications. The melting point is a primary indicator of the energy required to overcome crystal lattice forces, while the decomposition temperature (typically defined as the temperature at which 5% mass loss occurs in TGA) indicates the onset of chemical breakdown.

CompoundStructureMelting Point (Tm)Decomposition Temp. (Td, onset)Key Stability Factors
This compound High (Expected)> 250 °C (Inferred)[9][10]Aromaticity, N-H H-bonding, Phenyl π-stacking, CN polarity
Imidazole ~90 °C[11][12]HighAromaticity, Strong N-H H-bonding network
1-Methylimidazole -6 °C[7]~198 °C (Boiling Point)Aromaticity, No H-bonding , Weaker dipole forces
4-Phenylimidazole 128-131 °C[13]~265 °C (dec.)[13]Aromaticity, N-H H-bonding, Phenyl π-stacking

Analysis of Data:

  • Impact of N-H Hydrogen Bonding: The most striking comparison is between Imidazole and 1-Methylimidazole. The removal of the N-H proton and its replacement with a methyl group eliminates the possibility of hydrogen bonding, causing the melting point to plummet from 90 °C to -6 °C.[7][11][12] This demonstrates that hydrogen bonding is the single most dominant force for unsubstituted imidazoles.

  • Impact of Phenyl Substitution: Comparing Imidazole to 4-Phenylimidazole, the addition of the phenyl group increases the melting point by approximately 40 °C.[11][12][13] This is attributable to the increased molecular weight and the introduction of favorable π-stacking interactions, which strengthen the crystal lattice.

Standardized Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy, we present standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two cornerstone techniques for evaluating thermal stability.[14][15][16][17]

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Prep Weigh 5-10 mg of high-purity sample TGA TGA Instrument (N₂ atmosphere, 10°C/min ramp) Prep->TGA DSC DSC Instrument (N₂ atmosphere, heat/cool/heat cycle) Prep->DSC TGA_Data Mass Loss vs. Temperature Determine Td (onset) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Determine Tm (onset) DSC->DSC_Data

Caption: General experimental workflow for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15][18]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[19]

  • Experimental Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[19]

    • Program the instrument to heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[20]

  • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (Td) is typically reported as the onset temperature of the mass loss step, calculated by the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points and other thermal transitions.[16][21][22]

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-15 mg of the sample into a hermetically sealed aluminum DSC pan.[23] Prepare an empty, sealed aluminum pan to serve as the reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

    • To erase the sample's thermal history, perform an initial heat/cool/heat cycle. A typical program would be:

      • Heat from ambient to 20 °C above the expected melting point at 20 °C/min.

      • Cool back to ambient at 20 °C/min.

      • Heat again at a slower rate (e.g., 10 °C/min) to collect the analytical data.[23]

  • Data Acquisition: Record the differential heat flow as a function of temperature during the final heating ramp.

  • Data Analysis: Plot heat flow versus temperature. The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔHfus).[17]

Conclusion and Recommendations

The evidence strongly indicates that both this compound and N-unsubstituted phenyl-imidazole isomers are thermally robust compounds, a highly desirable characteristic for drug candidates.

  • Key Determinant of Stability: The ability to form intermolecular hydrogen bonds via an N-H proton is the most critical factor for high thermal stability in these five-membered nitrogen heterocycles.

  • Comparative Stability: this compound and 4-phenylimidazole exhibit superior thermal stability compared to their N-substituted counterparts and even their parent unsubstituted rings. Their high melting and decomposition temperatures are attributed to a combination of aromaticity, strong hydrogen bonding, and π-stacking from the phenyl substituent.

  • Guidance for Researchers: When selecting scaffolds for drug discovery, development teams can be confident in the inherent thermal stability of N-H containing phenyl-substituted pyrazoles and imidazoles. However, if a synthetic route necessitates N-substitution, a thorough thermal analysis is critical, as this modification is likely to significantly decrease the melting point and potentially the decomposition temperature. The provided protocols offer a reliable framework for performing such an analysis.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.).
  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). SUNY Oneonta. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022).
  • Recent advances in the synthesis of imidazoles. (2020). Royal Society of Chemistry. [Link]
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
  • Color, Melting Points and Physical appearance of the imidazole (1)--(3). (n.d.).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. [Link]
  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. [Link]
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. [Link]
  • Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. (n.d.).
  • Analysis of the Thermal Properties of Ammonium Nitrate and Polystyrene by Differential Scanning Calorimetry (DSC). (n.d.). Williams College. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central. [Link]
  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole deriv
  • Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. (2021). Organic & Biomolecular Chemistry. [Link]
  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (n.d.).
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). PubMed. [Link]
  • DSC thermograms of different wt% of pyrazole... (n.d.).
  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. [Link]
  • Thermogravimetric Analysis. (n.d.). University of Utah. [Link]
  • 1-Methylimidazole. (n.d.). Wikipedia. [Link]
  • Recent advances in the synthesis of imidazoles. (n.d.). Royal Society of Chemistry. [Link]
  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. (2012). AIP Publishing. [Link]
  • Why melting point of imidazole is higher than pyrole? (2019). Quora. [Link]
  • Design, synthesis and properties of imidazole derivatives for second-order nonlinear optics. (n.d.). ScienceDirect. [Link]
  • The synthesis of imidazoles and evaluation of their antioxidant and antifungal activities. (n.d.). Semantic Scholar. [Link]
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009).
  • Imidazole. (n.d.). PubChem. [Link]
  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega. [Link]
  • A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). S4Science. [Link]
  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (n.d.).
  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012).
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry. [Link]
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
  • 4-Phenylimidazole. (n.d.). PubChem. [Link]
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Journal of Harbin Engineering University. [Link]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a core structure that can be readily modified to interact with a diverse array of biological targets.[3] This has led to the development of numerous FDA-approved drugs incorporating the pyrazole motif, including the renowned anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and sildenafil for erectile dysfunction.[4] The broad spectrum of pharmacological activities exhibited by pyrazole derivatives—spanning anticancer, antimicrobial, and anti-inflammatory domains—continues to fuel intensive research and development efforts.[4][5][6]

This guide provides a comparative analysis of the biological activities of various substituted pyrazole derivatives, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interact with multiple targets crucial for cancer cell growth and survival.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics and the induction of apoptosis.[7][9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[7] SAR studies have revealed several key trends:

  • Substitutions at N1 and C3/C5: The groups attached to the nitrogen at position 1 and the carbons at positions 3 and 5 of the pyrazole ring are critical for activity. Bulky aromatic or heteroaromatic groups at these positions often enhance anticancer efficacy.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on aryl rings attached to the pyrazole core can significantly increase growth inhibition against various cancer cell lines.[7]

  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as benzothiazole or indole, has led to the development of potent hybrid compounds with enhanced cytotoxicity.[7][10]

Comparative Anticancer Activity of Substituted Pyrazole Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50/ActivityTarget/Mechanism of ActionReference
Pyrazole Benzothiazole Hybrids (e.g., Compound 25)HT29, PC3, A549, U87MG3.17–6.77 µMAntiangiogenic[7]
Indole-Pyrazole Hybrids (e.g., Compounds 33 & 34)HCT116, MCF7, HepG2, A549< 23.7 µMCDK2 Inhibition (IC50 = 0.074 & 0.095 µM)[7]
Pyrazolo[4,3-c]pyridine Derivatives (e.g., Compound 41)MCF7, HepG21.937 & 3.695 µg/mLPI3K/AKT Pathway Inhibition[11]
Pyrazole Carbaldehyde Derivatives (e.g., Compound 43)MCF70.25 µMPI3 Kinase Inhibition[11]
Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 46)HCT1161.51 µMPIM-1 Kinase Inhibition[11]
Pyrazolo[4,3-f]quinoline Derivatives (e.g., Compound 48)HCT116, HeLa1.7 & 3.6 µMHaspin Kinase Inhibition[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Causality: The intensity of the colored formazan product is directly proportional to the number of viable cells, thus providing a reliable measure of the cytotoxic effects of the tested compounds.

Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-based anticancer agents function by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and differentiation.[3][12]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Signaling Kinases (e.g., PI3K, CDK, BTK) Receptor->Kinase_Cascade Activation Transcription Transcription Factors Kinase_Cascade->Transcription Phosphorylation Pyrazole Substituted Pyrazole Derivative Pyrazole->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulation

Caption: Inhibition of kinase signaling pathways by substituted pyrazole derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is intricately linked to their chemical structure:

  • Aryl Substituents: The presence of specific aryl groups at positions 3 and 5 of the pyrazole ring is often associated with potent COX-2 inhibitory activity.

  • Sulfonamide/Sulfonyl Moieties: The inclusion of a sulfonamide or methylsulfonyl group, as seen in celecoxib and related compounds, is a key feature for selective COX-2 inhibition.[5]

  • Flexibility and Conformation: The overall shape and flexibility of the molecule influence its ability to fit into the active site of the COX-2 enzyme.

Comparative Anti-inflammatory Activity of Substituted Pyrazole Derivatives
Compound/Derivative ClassIn Vivo ModelActivity/EfficacyTarget/Mechanism of ActionReference
Pyrazole-thiohydantoin & Pyrazole-methylsulfonyl HybridsCarrageenan-induced rat paw edemaED50 values comparable or superior to celecoxibCOX Inhibition[5]
Benzothiophen-2-yl Pyrazole Carboxylic Acid Derivative (149)Carrageenan-induced rat paw edemaSuperior to celecoxib and indomethacinDual COX-2/5-LOX Inhibition[5]
3-(Trifluoromethyl)-5-arylpyrazoleN/AIC50 = 0.02 µM (COX-2) vs. 4.5 µM (COX-1)Selective COX-2 Inhibition[14]
Pyrazole-thiazole HybridEdema modelReduced edema by 75%Dual COX-2/5-LOX Inhibition[14]
N5 and N7 DerivativesCarrageenan-induced rat paw edema & cotton-pellet-induced granulomaPromising anti-inflammatory/analgesic agents with low ulcerogenicityCOX-2 Selectivity[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin or celecoxib), and test groups.

  • Compound Administration: The test pyrazole derivatives are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Causality: Carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit the release of inflammatory mediators.

Experimental Workflow: Anti-inflammatory Drug Screening

AntiInflammatory_Workflow Start Synthesized Pyrazole Derivatives InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->InVitro InVivo In Vivo Model (Carrageenan-Induced Paw Edema) InVitro->InVivo Active Compounds Toxicity Toxicity Studies (Ulcerogenicity, Nephrotoxicity) InVivo->Toxicity Efficacious Compounds SAR Structure-Activity Relationship Analysis Toxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for screening pyrazole derivatives for anti-inflammatory activity.

Antimicrobial Activity: Combating Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents.[17] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[4][17][18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazole derivatives is influenced by specific structural features:

  • Halogen Substituents: The presence of halogen atoms, such as chlorine and bromine, on aryl rings attached to the pyrazole core often enhances antimicrobial activity due to their lipophilic nature.[19]

  • Carboxamide and Hydrazone Moieties: The incorporation of carboxamide and hydrazone functionalities can lead to potent antibacterial and antifungal compounds.[17][20]

  • Hybridization with Other Heterocycles: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or quinoline, has resulted in hybrid molecules with significant antimicrobial properties.[20]

Comparative Antimicrobial Activity of Substituted Pyrazole Derivatives
Compound/Derivative ClassMicroorganism(s)MIC (Minimum Inhibitory Concentration)Reference
Quinoline-substituted Pyrazole (19)S. aureus, S. epidermidis, B. subtilis0.12–0.98 µg/mL[20]
Naphthyl-substituted Pyrazole-derived Hydrazone (6)Gram-positive bacteria, A. baumannii0.78–1.56 µg/mL[20]
Pyrazole-thiazole Hybrids (10)S. aureus, K. planticola1.9/7.8 µg/mL (MIC/MBC)[20]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Bacteria and Fungi62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal)[21]
Compound 3Escherichia coli (Gram-negative)0.25 µg/mL[22]
Compound 4Streptococcus epidermidis (Gram-positive)0.25 µg/mL[22]
Compound 2Aspergillus niger (Fungus)1 µg/mL[22]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the pyrazole compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validation: The inclusion of positive (microorganism with no compound) and negative (medium only) controls in each assay ensures the validity of the results.

Conclusion

Substituted pyrazole derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Through targeted structural modifications, researchers have been able to develop potent and selective agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The ongoing exploration of structure-activity relationships, coupled with robust experimental evaluation, continues to unlock the full therapeutic potential of the pyrazole scaffold. The insights and comparative data presented in this guide are intended to aid researchers, scientists, and drug development professionals in their efforts to design and discover the next generation of pyrazole-based medicines.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2015). PubMed. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science. [Link]
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Review: biologically active pyrazole derivatives. (2019). New Journal of Chemistry. [Link]
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PMC. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
  • Structure–activity relationship of the new pyrazole derivatives. (2023).
  • Synthesis and biological evaluation of novel pyrazole compounds. (2025).
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). (2023).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link]
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Examples of pyrazole‐containing drugs and their pharmacological activities. (2023).

Sources

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of substituted pyrazoles, often achieved through the classical Knorr synthesis or related methods, frequently involves the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This common synthetic route can lead to the formation of a mixture of regioisomers, which, despite having identical molecular formulas, differ in the spatial arrangement of substituents on the pyrazole ring.

This structural ambiguity is not a trivial matter. The distinct electronic and steric environments of regioisomers can result in profoundly different pharmacological activities, toxicological profiles, and physical properties.[1] Therefore, the unambiguous assignment of the correct isomeric structure is a critical step in chemical synthesis and drug discovery.

This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to differentiate pyrazole regioisomers. As a senior application scientist, my focus is not just on the data but on the underlying principles and the strategic selection of experiments that lead to a self-validating and irrefutable structural assignment. We will explore the capabilities and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, with a strong emphasis on the decisive power of two-dimensional NMR techniques.

NMR spectroscopy is, without question, the most powerful and definitive tool for the structural elucidation of pyrazole regioisomers. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential initial data, two-dimensional (2D) correlation experiments are the key to unlocking unambiguous assignments.

¹H and ¹³C NMR: The First Clues

A preliminary analysis of ¹H and ¹³C NMR spectra provides the initial pieces of the puzzle. The chemical shifts of the pyrazole ring's carbon and hydrogen atoms are sensitive to the electronic environment, which is directly influenced by the substituent pattern.

For a typical 1,3- versus a 1,5-disubstituted pyrazole, the N1-substituent will exert a distinct electronic influence on the adjacent C3 and C5 positions. Generally, the carbon atom alpha to the N-substituent (C5 in a 1,5-isomer) experiences a different shielding effect compared to the carbon gamma to it (C3 in a 1,5-isomer). These differences, while indicative, can sometimes be ambiguous without further evidence, especially in complex molecules.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Trends for Disubstituted Pyrazoles

Nucleus1,5-Regioisomer (Substituents at N1 and C5)1,3-Regioisomer (Substituents at N1 and C3)Rationale for Difference
H-3 More downfieldMore upfieldIn the 1,5-isomer, H-3 is adjacent to the pyridine-like nitrogen (N2), making it more electron-deficient.
H-5 N/A (Substituted)More upfieldIn the 1,3-isomer, H-5 is adjacent to the N1-substituent.
C-3 More downfieldN/A (Substituted)The chemical shift is influenced by the adjacent N2 and the remote N1-substituent.
C-5 N/A (Substituted)More downfieldThe chemical shift is directly influenced by the adjacent N1-substituent.[3][4]

Note: Actual chemical shifts are highly dependent on the specific substituents and the solvent used. This table represents general trends.

The N-H proton signal in N-unsubstituted pyrazoles can also be informative. It often appears as a broad signal due to chemical exchange and the quadrupole moment of the ¹⁴N nucleus.[5] Its chemical shift can change with temperature and solvent, reflecting the degree of hydrogen bonding.[6]

The Decisive Experiments: 2D NMR

When 1D NMR data is inconclusive, 2D NMR experiments provide the definitive connections needed to assign the correct regioisomer.

1. Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlation

The NOE is a phenomenon that detects the spatial proximity of nuclei (typically < 5 Å).[7] This is the most intuitive and direct method for identifying which substituent is adjacent to the N1-position.

  • Causality of the Experiment: In a 1,5-disubstituted pyrazole, the protons of the N1-substituent are physically close to the proton at the C5 position. In a 1,3-disubstituted pyrazole, they are distant from the C5 proton. By irradiating the protons of the N1-substituent in a 1D NOE difference experiment or observing the cross-peak in a 2D NOESY spectrum, a signal enhancement will be observed for the C5-proton only in the 1,5-isomer. The absence of this correlation is strong evidence for the 1,3-isomer.

Caption: NOE differentiates isomers based on spatial proximity.

2. Heteronuclear Multiple Bond Correlation (HMBC): Through-Bond Correlation

The HMBC experiment is equally powerful and provides complementary, definitive proof of connectivity by detecting correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[8][9]

  • Causality of the Experiment: The protons of the N1-substituent will always have a three-bond correlation (³J) to the C5 carbon and a two-bond correlation (²J) to the C3 carbon. By identifying the cross-peaks between the N1-substituent protons and the pyrazole ring carbons, one can definitively map the structure. For example, in a 1,5-disubstituted pyrazole, a strong ³J correlation will be observed between the N1-substituent's protons and the substituted C5-carbon.[10] This correlation is unambiguous.

HMBC_Workflow start Acquire ¹H, ¹³C, HSQC, and HMBC Spectra assign_direct Use HSQC to assign directly bonded C-H pairs start->assign_direct identify_n1 Identify ¹H signal of the N1-substituent (R) start->identify_n1 analyze_hmbc Analyze HMBC cross-peaks from N1-R protons assign_direct->analyze_hmbc identify_n1->analyze_hmbc corr_c5 Correlation to C5? analyze_hmbc->corr_c5 isomer_15 Structure is 1,5-Regioisomer corr_c5->isomer_15  Yes (³J correlation) isomer_13 Structure is 1,3-Regioisomer corr_c5->isomer_13  No (or only weak ²J to C3)

Caption: Logical workflow for isomer assignment using HMBC.

Experimental Protocol: 2D NMR Analysis

This protocol describes a self-validating system for the definitive assignment of a disubstituted pyrazole.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water to avoid exchange with any N-H protons.
  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

2. Instrument Setup & 1D Spectra Acquisition:

  • Record a standard ¹H NMR spectrum to assess sample purity and identify proton signals.
  • Record a proton-decoupled ¹³C NMR spectrum.
  • Record a DEPT-135 spectrum to differentiate between CH/CH₃ and CH₂ signals.

3. HSQC Experiment (for C-H one-bond correlation):

  • Load a standard HSQC pulse program.
  • Set the spectral widths to cover all proton and carbon signals.
  • The key parameter is the one-bond coupling constant, ¹JCH. Set this to an average value of 145 Hz, which is typical for aromatic systems.
  • Acquire the data. This experiment correlates each proton to the carbon it is directly attached to, providing unambiguous C-H assignments.[11]

4. HMBC Experiment (for long-range C-H correlation):

  • Load a standard HMBC pulse program.
  • The crucial parameter is the long-range coupling constant, nJCH. Set the evolution delay to optimize for a coupling of 8-10 Hz. This value is chosen because it effectively detects typical two- and three-bond couplings while suppressing the much larger one-bond couplings.[5]
  • Acquire the data for a sufficient number of scans to achieve a good signal-to-noise ratio.

5. NOESY Experiment (for through-space correlation):

  • Load a standard NOESY pulse program.
  • The key parameter is the mixing time (tm). For small molecules (< 700 Da), a mixing time of 500-800 ms is a good starting point. This duration allows for the NOE effect to build up effectively.
  • Acquire the data, ensuring the sample has been properly degassed if paramagnetic impurities are a concern.

6. Data Analysis:

  • Process all spectra using appropriate window functions.
  • Use the HSQC spectrum to confirm C-H assignments.
  • In the HMBC spectrum, look for correlations from the protons on the N1-substituent to the pyrazole ring carbons (C3 and C5).
  • In the NOESY spectrum, look for a cross-peak between the protons on the N1-substituent and the proton on C5. The presence of this peak confirms a 1,5-substitution pattern.

Supporting Techniques: Mass Spectrometry and Infrared Spectroscopy

While NMR is the definitive method, MS and IR can provide valuable, corroborating data.

Mass Spectrometry (MS)

Regioisomers have identical molecular weights, so differentiation must come from their fragmentation patterns.[12] Electron Ionization (EI) is typically used.

  • Fragmentation Principles: The pyrazole ring is relatively stable, but characteristic fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[13][14]

  • Regioisomeric Differences: The position of substituents can influence which fragmentation pathways are favored by stabilizing or destabilizing the resulting fragment ions. For example, a bulky substituent at C5 might sterically influence a particular bond cleavage differently than a substituent at C3. These differences manifest as variations in the relative abundances of key fragment ions in the mass spectrum.[15] While these differences can be subtle, they can be used for identification, especially when authentic standards of the isomers are available for comparison.[12]

Table 2: Utility of Mass Spectrometry

FeatureDescription
Primary Use Confirmation of molecular weight.
Isomer Differentiation Possible via comparison of fragment ion abundances.[16]
Requirement Often requires reference spectra of known isomers for confident assignment.
Limitation Fragmentation patterns can be very similar, making it less definitive than NMR.
Experimental Protocol: GC-MS Analysis

1. Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate. 2. GC Method:

  • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Develop a temperature gradient program that effectively separates the regioisomers. An initial temperature of 100°C, ramped to 280°C at 10°C/min, is a common starting point. 3. MS Method:
  • Use a standard Electron Ionization (EI) source at 70 eV.
  • Scan a mass range from m/z 40 to a value above the expected molecular ion. 4. Data Analysis: Compare the retention times and the mass spectrum of each separated peak. Pay close attention to the relative intensities of the fragment ions.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is primarily a "fingerprinting" technique.

  • Characteristic Bands: Pyrazoles exhibit characteristic absorption bands for C=N, C=C, and C-H stretching vibrations. For N-unsubstituted pyrazoles, a distinct N-H stretching band is also observed.[17][18] The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ range.[19]

  • Regioisomeric Differences: The overall symmetry of the molecule and the electronic effects of the substituents will cause subtle shifts in the positions and intensities of these bands. However, these differences are rarely distinct enough to allow for an unambiguous assignment of one regioisomer over another without authentic reference spectra. It serves as a good method for confirming the identity of a synthesized compound against a known standard.

Table 3: Summary Comparison of Spectroscopic Techniques

TechniquePrimary ApplicationStrengthsWeaknesses
2D NMR (NOESY, HMBC) Definitive Structure Elucidation Unambiguous determination of connectivity and spatial relationships.Requires more instrument time and expertise for interpretation.
1D NMR (¹H, ¹³C) Initial Structural AssessmentProvides fundamental information on the chemical environment of all nuclei.Chemical shifts can be ambiguous for regioisomer assignment.
Mass Spectrometry (MS) Molecular Weight ConfirmationHigh sensitivity; can be coupled with chromatography (GC-MS) to analyze mixtures.Differentiation relies on subtle differences in fragmentation, which may not be conclusive.[12]
Infrared (IR) Spectroscopy Functional Group IdentificationFast, simple, and provides a characteristic "fingerprint".Generally not suitable for distinguishing between regioisomers on its own.

Conclusion

The challenge of differentiating pyrazole regioisomers is a common but critical task in modern chemical research. While mass spectrometry and infrared spectroscopy offer valuable data for confirming molecular weight and functional groups, they lack the definitive power required for unambiguous structural assignment. The gold standard methodology relies on a strategic application of NMR spectroscopy. By combining foundational 1D ¹H and ¹³C data with the conclusive through-bond and through-space correlation evidence from 2D HMBC and NOESY experiments, researchers can achieve a self-validating and irrefutable determination of pyrazole regiochemistry, ensuring the scientific integrity of their work and the safety and efficacy of the molecules they develop.

References

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
  • (n.d.).
  • Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., Cole, D. C., & McKew, J. C. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. Journal of Organic Chemistry, 72(3), 1043–1046. [Link]
  • (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023).
  • (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ) between 3400–2600 cm.
  • Elguero, J., & Claramunt, R. M. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984).
  • (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[12].
  • (n.d.). Pyrazole. SpectraBase. [Link]
  • Bîcu, E., et al. (2022).
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.
  • (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • Zaleski, C. M., et al. (2015). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC - NIH. [Link]
  • (n.d.). 13C NMR Chemical Shifts.
  • (n.d.).
  • (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
  • (n.d.). On the discrimination of tetrazole regioisomers by NOE difference spectroscopy. ElectronicsAndBooks. [Link]
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
  • (2022).
  • Archer, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
  • Iannelli, P., et al. (2022).
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
  • (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]
  • (n.d.). Infrared Spectrometry. MSU chemistry. [Link]
  • Novikova, D. S., et al. (n.d.). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. [Link]
  • (n.d.). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Semantic Scholar. [Link]
  • (n.d.). HSQC and HMBC. NMR Core Facility - Columbia University. [Link]
  • (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • (2021). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
  • (2021). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • (n.d.).
  • (n.d.). Simulate and predict NMR spectra. Nanalysis. [Link]

Sources

The Pyrazole Scaffold: A Comparative Guide to Efficacy in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a cornerstone of modern medicinal chemistry. Its remarkable versatility and privileged structure have given rise to a multitude of potent and selective kinase inhibitors, including several FDA-approved drugs for the treatment of cancer and inflammatory diseases.[1][2] This guide provides an in-depth, objective comparison of pyrazole scaffolds in kinase inhibition assays, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of the efficacy of prominent pyrazole-based inhibitors.

The Privileged Pyrazole: Why it Excels in Kinase Inhibition

The pyrazole ring system is considered a "privileged scaffold" due to its intrinsic properties that make it highly suitable for targeting the ATP-binding pocket of kinases.[1][3] Its five-membered aromatic ring with two adjacent nitrogen atoms allows for a variety of interactions, most notably the formation of critical hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[3] This foundational interaction provides a stable anchor from which chemists can explore a vast chemical space through substitutions at various positions on the pyrazole ring, thereby fine-tuning potency and selectivity against specific kinase targets.[4] The synthetic accessibility of pyrazole derivatives further enhances their appeal in drug discovery campaigns.[1]

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The true measure of a scaffold's utility lies in the empirical data derived from rigorous testing. The following tables summarize the in vitro potency of a selection of pyrazole-based kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Table 1: Comparative Potency (IC50) of Pyrazole-Based Inhibitors Against Various Kinase Families

InhibitorPrimary Target(s)IC50 (nM)Reference
Afuresertib Akt11.3[4]
Akt22[5]
Akt32.6[5]
Ruxolitinib JAK1~3[5]
JAK2~3[5]
JAK3~430[5]
Asciminib (ABL001) Bcr-Abl0.5[5]
Barasertib (AZD1152) Aurora B0.37[4]
Compound 3f JAK13.4[6]
JAK22.2[6]
JAK33.5[6]
Compound 17 Chk217.9[4]
Compound 22 CDK224[4]
CDK523[4]
Compound 29 EGFR210[4]
HER-21080[4]

This table presents a selection of data to illustrate the comparative potency of different pyrazole scaffolds. For a comprehensive understanding, please refer to the cited literature.

Key Signaling Pathways Targeted by Pyrazole Inhibitors

The efficacy of pyrazole-based inhibitors is rooted in their ability to modulate critical signaling pathways implicated in disease. Understanding these pathways is paramount for designing and interpreting kinase inhibition assays.

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is central to cytokine signaling and is frequently dysregulated in inflammatory diseases and cancers. Pyrazole inhibitors like Ruxolitinib effectively block JAK activity, preventing the phosphorylation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription pSTAT->GeneTranscription Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

The CDK/Rb Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrazole-based CDK inhibitors can induce cell cycle arrest and apoptosis by preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).

CDK_Rb_Pathway MitogenicSignals Mitogenic Signals CyclinCDK Cyclin/CDK MitogenicSignals->CyclinCDK activate Rb Rb CyclinCDK->Rb phosphorylates pRb p-Rb CyclinCDK->pRb E2F E2F Rb->E2F sequesters CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression promotes PyrazoleInhibitor Pyrazole CDK Inhibitor PyrazoleInhibitor->CyclinCDK inhibits

Caption: Pyrazole inhibitor blocking the CDK/Rb pathway to halt cell cycle progression.

Experimental Protocols for Evaluating Pyrazole Scaffolds

A systematic workflow is essential for the robust evaluation of novel kinase inhibitors. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and downstream effects.

Experimental_Workflow Start Novel Pyrazole Compound BiochemicalAssay Biochemical Assays (e.g., HTRF, ADP-Glo) Start->BiochemicalAssay IC50 Determine IC50 BiochemicalAssay->IC50 CellBasedAssay Cell-Based Assays (e.g., Western Blot, Flow Cytometry) IC50->CellBasedAssay Potent Compounds Mechanism Elucidate Mechanism of Action CellBasedAssay->Mechanism End Lead Candidate Mechanism->End

Caption: General workflow for the evaluation of a novel pyrazole-based kinase inhibitor.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® assays are a popular choice for primary screening due to their high-throughput nature and robust performance. They measure the phosphorylation of a substrate by a kinase through a FRET-based detection method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase, biotinylated substrate, and ATP in the supplemented enzymatic buffer.

    • Prepare the detection reagents (Europium cryptate-labeled anti-phospho antibody and streptavidin-XL665) in the detection buffer containing EDTA to stop the reaction.[3]

  • Kinase Reaction:

    • In a microplate, add the pyrazole inhibitor at various concentrations.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP.[3]

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add the premixed detection reagents to stop the kinase reaction and initiate the detection cascade.[3]

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.[7]

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.[7]

Protocol 2: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a highly sensitive method suitable for a wide range of ATP concentrations.[8]

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a microplate containing the kinase, substrate, ATP, and varying concentrations of the pyrazole inhibitor.

    • Incubate at room temperature for the desired duration (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.[9]

    • Incubate for 30-60 minutes at room temperature.[9]

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the inhibitor concentration to calculate the IC50 value.

Protocol 3: Western Blot Analysis for Target Engagement and Downstream Signaling

Western blotting is a crucial cell-based assay to confirm that a pyrazole inhibitor engages its target kinase within the cellular environment and modulates downstream signaling pathways. This is typically assessed by measuring the phosphorylation state of the target kinase or its substrates.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat them with the pyrazole inhibitor at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

    • Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[13]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of the inhibitor on protein phosphorylation.

Protocol 4: Flow Cytometry for Cell Cycle Analysis

For pyrazole inhibitors targeting cell cycle kinases like CDKs, flow cytometry is an indispensable tool for evaluating their functional consequences. This technique allows for the quantitative analysis of cell cycle distribution based on DNA content.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cultured cells with the pyrazole inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and centrifugation.[14]

  • Cell Fixation and Permeabilization:

    • Fix the cells in cold 70% ethanol to preserve their cellular structure and permeabilize the membranes.[15]

  • DNA Staining:

    • Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.[16]

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

    • Analyze the data using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

    • Compare the cell cycle profiles of treated cells to a vehicle control to identify cell cycle arrest at a specific phase.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with its synthetic tractability, ensures its place in the medicinal chemist's toolbox. The comparative data and detailed protocols presented in this guide are intended to empower researchers to make informed decisions in their kinase inhibitor discovery programs. By employing a systematic and rigorous approach to the evaluation of pyrazole-based compounds, the scientific community can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC - NIH.
  • HTRF KinEASE TK Kit, 1,000 Assay Points. (n.d.). Revvity.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules.
  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2017). ACS Omega.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Molecules.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules.
  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. (n.d.). Creative Biolabs.
  • Evaluation of cell cycle inhibitors by flow cytometry. (2023). Auctores.
  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology.
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). UC San Diego.
  • Flow Cytometry Protocols. (n.d.). Bio-Rad.
  • Western Blot Protocol: Step-by-Step Guide. (n.d.). BosterBio.
  • 6 Western Blotting Steps. (n.d.). Azure Biosystems.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2021). ACS Medicinal Chemistry Letters.

Sources

The Pivotal Role of the Nitrile Group: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, pyrazole carbonitriles have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carbonitriles, offering a comparative perspective against their non-nitrile counterparts and providing the experimental foundation for these observations. We will explore how the strategic placement of the electron-withdrawing nitrile group, in concert with other substituents, dictates the therapeutic potential of this fascinating class of compounds.

The Pyrazole Carbonitrile Core: A Hub of Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile template for drug design.[1] The introduction of a carbonitrile (-CN) group significantly modulates the electronic properties of the pyrazole core, influencing its ability to interact with biological targets. This section will dissect the SAR of pyrazole carbonitriles by examining the impact of substitutions at each position of the pyrazole ring.

Substitutions at the N1 Position: Modulating Potency and Selectivity

The N1 position of the pyrazole ring is a critical anchor point for influencing biological activity. The nature of the substituent at this position can dramatically alter the compound's potency and selectivity.

Key SAR Insights:

  • Aryl Substituents: The presence of an aryl group at the N1 position is a common feature in many active pyrazole carbonitriles. The electronic nature and substitution pattern of this aryl ring are crucial. For instance, in a series of anticancer pyrazole-4-carbonitriles, compounds bearing a 4-chlorophenyl or a 2,4-dichlorophenyl group at N1 often exhibit enhanced cytotoxicity.[6] This is likely due to favorable hydrophobic and electronic interactions within the target protein's binding pocket.

  • Impact of Heteroaryl Groups: Substitution with heteroaryl rings can also lead to potent compounds. For example, pyrazole-4-carbonitriles with a pyridinyl moiety at N1 have shown promising activity as kinase inhibitors.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of kinases.[7]

  • Alkyl and Unsubstituted N1: While less common in highly potent derivatives, smaller alkyl groups or an unsubstituted N1 position can still yield compounds with moderate activity. However, in many cases, a larger aromatic substituent is preferred for optimal target engagement.

The Significance of the C3 Position

The C3 position offers another avenue for structural modification to fine-tune the biological activity of pyrazole carbonitriles.

Key SAR Insights:

  • Amino Group: The presence of an amino group at the C3 position is a key feature of many biologically active pyrazole-4-carbonitriles. These 3-aminopyrazole-4-carbonitrile scaffolds are versatile precursors for the synthesis of fused heterocyclic systems with enhanced therapeutic potential.[8] The amino group can act as a hydrogen bond donor, contributing to target binding.

  • Aryl and Heteroaryl Substituents: Similar to the N1 position, aryl or heteroaryl groups at C3 can significantly impact activity. The nature of these substituents can influence the overall shape and electronic distribution of the molecule, affecting its fit and interaction with the target.

The Carbonitrile at C4: The Locus of Activity

The defining feature of this class of compounds, the carbonitrile group at the C4 position, plays a multifaceted role in their biological activity.

Key SAR Insights:

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the nitrile group influences the acidity of the pyrazole ring protons and the overall electronic landscape of the molecule. This can enhance binding affinity to target proteins through dipole-dipole or hydrogen bonding interactions.

  • Metabolic Stability: The nitrile group is generally metabolically stable, which can contribute to a longer duration of action in vivo.

  • Versatile Chemical Handle: The carbonitrile group serves as a versatile synthetic handle, allowing for further chemical modifications and the creation of diverse compound libraries. It can be hydrolyzed to a carboxamide or an acid, or participate in cycloaddition reactions to form other heterocyclic rings.

Substitutions at the C5 Position: Fine-Tuning the Fit

The C5 position provides an additional site for modification, often influencing the steric bulk and lipophilicity of the molecule.

Key SAR Insights:

  • Aryl Groups: A phenyl or substituted phenyl group at the C5 position is frequently observed in active pyrazole carbonitriles. The substitution pattern on this phenyl ring can fine-tune the activity. For example, electron-donating groups like methoxy or electron-withdrawing groups like halogens can alter the electronic properties and steric profile, leading to changes in biological potency.[6]

  • Amino Group in 5-Aminopyrazole-4-carbonitriles: The 5-aminopyrazole-4-carbonitrile scaffold is a particularly important subclass.[2] The amino group at C5 can participate in hydrogen bonding interactions and serves as a crucial building block for the synthesis of fused pyrazole systems.[9]

Comparative Analysis: Pyrazole Carbonitriles vs. Non-Nitrile Analogues

To truly appreciate the contribution of the carbonitrile group, it is essential to compare the activity of pyrazole carbonitriles with their corresponding non-nitrile analogues, such as pyrazole carboxamides.

While direct comparative studies are not always available, the existing literature suggests that the nitrile group often imparts distinct advantages. For instance, in some series of kinase inhibitors, the carbonitrile derivative exhibits superior potency compared to the carboxamide analogue. This could be attributed to the more favorable electronic profile and binding interactions of the nitrile group within the ATP-binding pocket of the kinase.

Conversely, there are instances where a carboxamide at the C4 position is more beneficial for activity. The amide group can act as both a hydrogen bond donor and acceptor, offering different interaction possibilities compared to the nitrile group. The choice between a nitrile and a carboxamide is therefore highly target-dependent and a key consideration in the drug design process.

Experimental Data: A Quantitative Look at SAR

The following tables summarize the biological activities of representative pyrazole carbonitriles, providing a quantitative basis for the SAR discussion.

Table 1: Anticancer Activity of Pyrazole Carbonitriles
Compound IDN1-SubstituentC3-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1a 2,4-Dichlorophenyl-4-ChlorophenylVarious-[6]
2a PhenylAminoPhenylMGC-803Strong[5]
3a ---MCF-72.58[10]
3b ---A5491.65[10]
4a ---HCT-1164.84[10]

Note: Specific IC50 values for some compounds were not provided in the source material but were described as having strong activity.

Table 2: Antimicrobial Activity of Pyrazole Carbonitriles
Compound IDN1-SubstituentC3-SubstituentC5-SubstituentMicrobial StrainMIC (µg/mL)Reference
5a Phenyl-ArylE. coli78.1[11]
5b Phenyl-ArylS. aureus-[11]
6a ---Gram-positive/negative bacteria & fungi4-2048[12]

Note: MIC values for some compounds were reported as a range across multiple strains.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed protocols for the synthesis of a key pyrazole carbonitrile intermediate and for a common biological assay used to evaluate their activity.

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

This protocol describes a general method for the synthesis of a versatile pyrazole carbonitrile building block.

Materials:

  • Malononitrile

  • Hydrazine hydrate

  • Appropriate aldehyde or ketone precursor

  • Ethanol

  • Sodium ethoxide (catalyst)

Procedure:

  • Dissolve the aldehyde or ketone precursor (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution and stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Add hydrazine hydrate (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for the time indicated by TLC monitoring for the formation of the pyrazole product.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-1H-pyrazole-4-carbonitrile derivative.[8]

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well microplate

  • Test compounds (pyrazole carbonitriles)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the SAR: Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the general SAR of pyrazole carbonitriles and the experimental workflow for their evaluation.

Caption: General Structure-Activity Relationship of Pyrazole Carbonitriles.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis Synthesis Synthesis of Pyrazole Carbonitrile Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Assay (e.g., MTT Assay) Purification->In_Vitro_Assay Determine_Activity Determine Activity (IC50 / MIC) In_Vitro_Assay->Determine_Activity SAR_Analysis Structure-Activity Relationship Analysis Determine_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for SAR Studies of Pyrazole Carbonitriles.

Conclusion and Future Directions

The pyrazole carbonitrile scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the nitrile group and the profound influence of substituents at various positions on the pyrazole ring. The electron-withdrawing nature of the carbonitrile group, combined with the steric and electronic properties of other substituents, allows for the fine-tuning of biological activity against a range of targets.

Future research in this area should focus on systematic SAR studies to further elucidate the intricate relationships between structure and activity. The exploration of novel substituents and the synthesis of fused heterocyclic systems derived from pyrazole carbonitrile precursors will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this versatile scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • National Center for Biotechnology Information.
  • Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • ResearchGate. Microwave-assisted synthesis and biological evaluation of pyrazole-4-carbonitriles as antimicrobial agents. [Link]
  • Frontiers. Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. [Link]
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • ResearchGate. Structure–activity relationship summary of tested compounds. [Link]
  • ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
  • ResearchGate. Comparison of structure–activity relationship between IC50 values of compounds. [Link]
  • ResearchGate. Identification of Pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights. [Link]
  • ResearchGate. Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. Review: Anticancer Activity Of Pyrazole. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]
  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]
  • ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
  • ACS Omega.
  • R Discovery. Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights. [Link]
  • Asian Journal of Chemistry.
  • PubMed. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. [Link]
  • MDPI.
  • National Center for Biotechnology Information. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • ResearchGate. Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... [Link]
  • Frontier in Medical and Health Research.
  • National Center for Biotechnology Information.

Sources

comparative docking studies of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-Based Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of pyrazole-based inhibitors through the lens of molecular docking. We will delve into the methodologies, supported by experimental data, to offer a comprehensive understanding of their potential as therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors.[1][2] Molecular docking, a powerful computational tool, allows us to predict the binding conformations and affinities of these inhibitors, guiding further optimization and development.[3][][5]

The Significance of Pyrazole-Based Inhibitors

The pyrazole ring is a five-membered heterocycle that serves as a versatile scaffold in the design of inhibitors for various protein targets.[6] Its unique structural and electronic properties enable it to engage in a multitude of interactions within a protein's active site. Pyrazole derivatives have shown significant promise as inhibitors of key enzymes implicated in diseases like cancer and inflammation, including protein kinases and cyclooxygenase (COX) enzymes.[7][8][9]

Protein kinases, which regulate numerous cellular processes, are major targets in oncology.[1][2] Altered kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.[7][10][11] Similarly, COX enzymes are pivotal in the inflammatory cascade, and their selective inhibition is a key strategy for developing anti-inflammatory drugs with improved safety profiles.[8][9][12]

Comparative Docking Analysis of Pyrazole Inhibitors

Molecular docking studies provide valuable insights into the structure-activity relationships of pyrazole-based inhibitors. By comparing the docking scores, binding energies, and interaction patterns of different derivatives against specific targets, we can rationalize their inhibitory potential and selectivity.

Protein Kinase Inhibitors

A variety of pyrazole derivatives have been investigated as inhibitors of several protein kinases. Docking studies have been instrumental in elucidating their binding modes within the ATP-binding pocket of these enzymes.[7][13][14]

Compound/DerivativeTarget KinaseDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesExperimental Validation (IC50)Reference
1,3,4-triarylpyrazole derivative (Compound 6)AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβNot explicitly stated in text, but interactions shownInteractions with ATP-binding site residuesShowed inhibitory activity at 100 µM[7]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09Deeply within the binding pocketNot explicitly stated[13][14]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57Deeply within the binding pocketNot explicitly stated[13][14]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide (2b)CDK2 (2VTO)-10.35Deeply within the binding pocketNot explicitly stated[13][14]
Pyrazole derivative (Compound 25)RET Kinase-7.14Ala807 (hinge region)pIC50 = 8.8[15]
Cyclooxygenase (COX) Inhibitors

Pyrazole-containing compounds, most notably Celecoxib, are well-known selective COX-2 inhibitors.[8] Docking studies have been crucial in understanding the structural basis for their selectivity over the COX-1 isoform, which is associated with gastrointestinal side effects.[12]

Compound/DerivativeTarget EnzymeDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesExperimental Validation (IC50)Reference
Pyrazole-pyridazine hybrid (Compound 11)COX-2 (3LN1)Not explicitly stated in text, but interactions shownNot explicitly stated16.2 nM[16]
Pyrazole-pyridazine hybrid (Compound 16)COX-2 (3LN1)Not explicitly stated in text, but interactions shownNot explicitly stated20.1 nM[16]
Hybrid pyrazole analogue (Compound 5u)COX-2Not explicitly stated in text, but interactions shownArg1201.79 µM (COX-2), >45.23 µM (COX-1)[17]
Hybrid pyrazole analogue (Compound 5s)COX-2Not explicitly stated in text, but interactions shownArg120Not explicitly stated, but showed significant inhibition[17]
Novel Pyrazole Derivative (Compound 11)COX-2Not explicitly stated in text, but interactions shownNot explicitly stated0.043 µM[18]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed methodology for conducting a comparative molecular docking study of pyrazole-based inhibitors. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

Workflow Visualization

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB Fetch, Water Removal, Hydrogen Addition) Grid 3. Grid Box Generation (Define Binding Site) PDB->Grid PDBQT file Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Dock 4. Molecular Docking (AutoDock Vina) Ligand->Dock PDBQT file Grid->Dock Analyze 5. Result Analysis (Binding Energy, Pose Visualization) Dock->Analyze Docking Log Validate 6. Validation (Redocking, Experimental Comparison) Analyze->Validate

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study.[19]

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.[20]

  • Prepare the Receptor:

    • Use molecular visualization software like UCSF Chimera or PyMOL.[21][22][23]

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[24][25]

    • Add polar hydrogens to the protein, as they are often not resolved in crystal structures.[12][24]

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.[26]

    • Save the prepared protein in the PDBQT file format, which is required for AutoDock.[12][26]

Step 2: Ligand Preparation

Proper ligand preparation ensures that the conformational space is adequately sampled during docking.[19]

  • Create 2D Structures: Draw the 2D structures of the pyrazole-based inhibitors using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D using a program like Open Babel.[27]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation. This can be done using force fields like MMFF94.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[24]

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT file format.[26]

Step 3: Grid Generation

The grid box defines the search space for the docking algorithm.[20]

  • Define the Binding Site: Identify the active site of the protein, typically the location of the co-crystallized ligand or as identified from literature.

  • Set Grid Parameters: Using AutoGrid (part of the AutoDock suite), define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.[26]

Step 4: Molecular Docking

This is the core computational step where the binding of the ligand to the protein is simulated.

  • Choose Docking Software: AutoDock Vina is a widely used and accurate open-source docking program.[22][28]

  • Configure Docking Parameters: Create a configuration file specifying the prepared protein and ligand files, the grid box coordinates, and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking run. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.[27]

Step 5: Analysis of Results

Interpreting the docking results requires careful examination of both quantitative and qualitative data.

  • Binding Affinity: The primary quantitative output is the binding affinity (or docking score), typically in kcal/mol. A lower binding energy indicates a more favorable binding interaction.[29][30]

  • Pose Visualization: Visualize the top-ranked binding poses for each ligand within the protein's active site using software like UCSF Chimera or PyMOL.[23]

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein residues.[23] This provides a qualitative understanding of the binding mode.

Step 6: Validation of the Docking Protocol

Validation is a critical step to ensure the reliability of the docking protocol.[19][31][32][33]

  • Redocking: If a co-crystallized ligand was present in the original PDB structure, a common validation method is to "redock" this native ligand back into the binding site. The protocol is considered valid if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) (typically < 2.0 Å).[32][34]

  • Comparison with Experimental Data: Compare the ranking of the docked compounds based on their binding affinities with their experimentally determined inhibitory activities (e.g., IC50 values). A good correlation provides confidence in the predictive power of the docking protocol.[19]

  • Use of Decoy Sets: For virtual screening applications, the protocol can be validated by its ability to distinguish known active compounds from a set of "decoy" molecules that are structurally similar but inactive.[33]

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a protein kinase, a common target for pyrazole-based inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway by a pyrazole-based inhibitor.

Conclusion

Comparative docking studies are an indispensable tool in the rational design and discovery of novel pyrazole-based inhibitors. By providing a detailed atomistic view of protein-ligand interactions, these computational methods allow for the efficient screening of compound libraries, the prediction of binding affinities, and the elucidation of structure-activity relationships. When coupled with robust experimental validation, molecular docking significantly accelerates the journey from a promising scaffold to a potential therapeutic agent. This guide provides a framework for researchers to conduct these studies with scientific rigor and to interpret the results with confidence.

References

  • Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. [Link]
  • Lessons from Docking Validation.
  • AutoDock Tutorial. [Link]
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]
  • Molecular Docking Tutorial. [Link]
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. ProQuest. [Link]
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinform
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central. [Link]
  • The designed pyrazole-based target compounds.
  • Tutorial: Visualiz
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]
  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]
  • AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. [Link]
  • How can I validate docking result without a co-crystallized ligand? [Link]
  • Visualizing Docking using UCSF Chimera. spoken-tutorial.org. [Link]
  • How to validate the molecular docking results ?
  • Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]
  • (PDF) Best Practices in Docking and Activity Prediction.
  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
  • (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. [Link]
  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
  • Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. [Link]
  • How to do molecular docking studies?
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. [Link]
  • DOT Language. Graphviz. [Link]
  • Graphviz Examples and Tutorial. Sketchviz. [Link]
  • Simple Graph. GraphViz Examples and Tutorial. [Link]
  • User Guide — graphviz 0.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pyrazole Synthesis

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their vast therapeutic and industrial applications. The specific compound, 4-phenyl-1H-pyrazole-3-carbonitrile, serves as a crucial building block in the synthesis of various biologically active molecules. The journey from synthesis to application, however, is critically dependent on one fundamental parameter: purity. The presence of impurities, even in trace amounts, can drastically alter the compound's physicochemical properties, biological activity, and toxicity profile, leading to unreliable experimental data and potential safety concerns.

This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of synthesized this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the rationale behind selecting a specific method, the interpretation of the data, and how these techniques can be synergistically employed to build a robust and validated purity profile. We will explore the qualitative and quantitative insights offered by Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The First Line of Defense: Purification via Recrystallization

Before embarking on purity analysis, a robust purification strategy is paramount. Recrystallization is a powerful and commonly employed technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Causality Behind Solvent Selection: The choice of solvent is the most critical step. For pyrazole derivatives, a range of solvents from polar protic (e.g., ethanol, methanol) to non-polar (e.g., cyclohexane) can be effective, often in mixed solvent systems like ethanol/water or hexane/ethyl acetate.[1] The selection is guided by the polarity of the specific pyrazole derivative. For this compound, a moderately polar compound, an ethanol/water mixture often yields excellent results.

Experimental Protocol: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, add water dropwise until a persistent turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

A Foundational Metric: Melting Point Analysis

Melting point determination is a simple, rapid, and often underrated technique for assessing the purity of a crystalline solid.[2][3][4] A pure compound will have a sharp melting point range (typically 0.5-1°C), whereas the presence of impurities will lead to a depression and broadening of the melting point range.[5] This phenomenon, known as melting point depression, is a colligative property and a reliable indicator of purity.

Trustworthiness of the Protocol: The self-validating nature of this technique lies in the comparison of the experimentally determined melting point with the literature value for the pure compound. A sharp melting range that corresponds to the literature value is a strong indicator of high purity.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dried, recrystallized this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it at a controlled rate (initially rapid, then 1-2°C per minute near the expected melting point).

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Quantitative Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for chemical purity testing.[6] It offers high resolution, sensitivity, and reproducibility. For purity analysis, an HPLC method is typically developed to separate the main compound from any potential impurities, starting materials, or by-products.

Expertise in Method Development: The choice of the stationary phase (column), mobile phase, and detector is critical. For a moderately polar compound like this compound, a reversed-phase C18 column is a good starting point. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation. UV detection is suitable as the phenyl and pyrazole rings are chromophores.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile:Water) D Inject Sample/Standard A->D B Prepare Standard Solution (Known Concentration) B->D C Prepare Sample Solution (Synthesized Compound) C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I

Caption: Workflow for HPLC purity assessment.

Data Interpretation

The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Comparison of Purity Assessment by HPLC

SampleRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Crude Product5.2850,0001,000,00085.0
Recrystallized Product5.2995,0001,000,00099.5
Reference Standard5.2999,0001,000,00099.9

Structural Confirmation and Impurity Identification: NMR and Mass Spectrometry

While melting point and HPLC provide excellent information on purity, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of impurities.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the NMR spectra should show characteristic signals for the protons and carbons of the phenyl and pyrazole rings. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[8]

Expert Insights on Pyrazole NMR: The ¹H NMR spectrum of pyrazole derivatives can sometimes show broad N-H signals due to proton exchange.[9] The chemical shifts are also sensitive to the solvent used. For unambiguous assignments, 2D NMR techniques like HSQC and HMBC can be employed.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[10] For this compound, the mass spectrum should show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern can further confirm the structure. LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, is particularly powerful for identifying and quantifying impurities.[6][7]

Authoritative Grounding in Heterocycle MS: The fragmentation of nitrogen heterocycles in mass spectrometry often follows characteristic pathways that can be used for structural elucidation.[11][12][13]

Experimental Workflow: NMR and MS Analysis

Spec_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation A Dissolve in Deuterated Solvent (NMR) C Acquire ¹H and ¹³C NMR Spectra A->C B Dissolve in Volatile Solvent (MS) D Acquire Mass Spectrum B->D E Assign Signals and Confirm Structure C->E F Identify Impurity Signals C->F G Confirm Molecular Weight D->G H Analyze Fragmentation Pattern D->H

Caption: Workflow for NMR and MS analysis.

A Comparative Summary and Best Practices

Each of these techniques provides a different piece of the purity puzzle. A multi-pronged approach is always recommended for a comprehensive and reliable assessment.

Table 2: Comparative Overview of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Melting Point Colligative PropertiesPurity indication, Identity confirmationRapid, inexpensive, simple equipment[3][5]Not quantitative, only for solids, insensitive to small amounts of impurities
HPLC Differential PartitioningQuantitative purity, Impurity profileHigh sensitivity, quantitative, high resolution[6]Requires method development, more expensive equipment
NMR Spectroscopy Nuclear Spin in a Magnetic FieldStructural confirmation, Impurity identificationDetailed structural information, potentially quantitative (qNMR)[10]Less sensitive than HPLC, can be complex to interpret[9]
Mass Spectrometry Mass-to-Charge Ratio of IonsMolecular weight, Structural fragmentsHigh sensitivity, definitive molecular weight[10]Not inherently quantitative without standards, can have ionization issues

Best Practices for a Self-Validating Purity Assessment:

  • Orthogonal Methods: Employ at least two different analytical techniques that rely on different chemical or physical principles (e.g., HPLC and NMR).[8] This provides a more robust and validated purity assessment.

  • Use of a Reference Standard: Whenever possible, compare the analytical data of the synthesized compound with that of a certified reference standard.

  • Comprehensive Data Reporting: Report the results from all techniques used, including chromatograms and spectra, to provide a complete picture of the compound's purity.

Conclusion

The assessment of purity for a synthesized compound like this compound is not a single measurement but a systematic investigation. By judiciously selecting and combining techniques such as melting point analysis, HPLC, NMR, and mass spectrometry, researchers can confidently establish the purity of their materials. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific research and is an indispensable component of the drug development process.

References

  • Benchchem. (n.d.). Purification of Pyrazole Compounds by Recrystallization. Technical Support Center.
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Analytical Testing Labs. (n.d.). Melting Point Determination.
  • RSC Education. (n.d.). Melting point determination.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Mettler Toledo. (n.d.). What is Melting Point?.
  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES.
  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
  • ResearchGate. (n.d.). How to determine the purity of newly synthesized organic compound?.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Compounds Synthesized with 2,3,5-Trichloro-1,4-benzoquinone.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • Jennings, A. L., Jr., & Boggs, J. E. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace.
  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking a Novel Microwave-Assisted Protocol Against the Classical Knorr Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1][2] Its remarkable versatility and ability to modulate biological activity have cemented its presence in a wide array of therapeutic agents, from the anti-inflammatory drug Celecoxib to anticancer and antimicrobial agents.[1][3][4] The continued exploration of new pyrazole derivatives necessitates the development of efficient, scalable, and sustainable synthetic methodologies.[5][6]

This guide provides an in-depth, comparative analysis of a novel, microwave-assisted pyrazole synthesis against the time-honored Knorr pyrazole synthesis. As scientists, our choice of synthetic route is governed not just by yield, but by factors such as reaction time, scalability, functional group tolerance, and environmental impact. This document aims to provide the experimental data and field-proven insights necessary to make an informed decision for your specific research needs.

Part 1: The Classical Arsenal - The Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[7][8] It remains a widely used method due to the ready availability of its starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.[9][10]

Mechanism and Rationale: The reaction proceeds via an acid-catalyzed condensation. The mechanism begins with the formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7][11] The use of a simple acid catalyst and protic solvents like ethanol is standard.[12]

The primary advantage of this method is its straightforwardness.[10] However, its limitations are significant in modern drug discovery. When using unsymmetrical 1,3-dicarbonyls, the reaction often yields a mixture of regioisomers, complicating purification. Furthermore, the often-required prolonged heating under reflux conditions can be energy-intensive and incompatible with sensitive functional groups.[13]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Start 1,3-Dicarbonyl + Hydrazine Step1 Acid-Catalyzed Imine Formation Start->Step1 H⁺ Step2 Intramolecular Cyclization Step1->Step2 Intermediate Hydroxylpyrazolidine Intermediate Step2->Intermediate Step3 Dehydration (-2H₂O) Intermediate->Step3 End Pyrazole Product Step3->End

Caption: General mechanism of the Knorr pyrazole synthesis.

Part 2: The Innovation - Microwave-Assisted Catalytic Synthesis

In response to the limitations of classical methods, modern synthetic chemistry has shifted towards greener and more efficient technologies.[14][15] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times and often improving yields through direct, uniform heating of the reaction mixture.[16][17]

This section introduces a novel protocol combining microwave irradiation with a recyclable, heterogeneous catalyst in an environmentally benign solvent like ethanol or even water.[18][19]

Rationale and Advantages: The causality behind this method's enhanced performance is twofold. First, microwave energy directly couples with polar molecules in the reaction, leading to rapid and efficient heating that can accelerate reaction rates by orders of magnitude compared to conventional oil baths.[17] Second, the use of a solid-supported catalyst simplifies product purification (filtration instead of chromatography) and allows for catalyst recycling, improving the overall atom economy and reducing waste.[12][14] This approach is designed to be high-yielding, rapid, and operationally simple, aligning with the principles of green chemistry.[19]

Part 3: Head-to-Head Benchmarking: Experimental Design

To provide a clear, objective comparison, we will benchmark the synthesis of a model compound, 1,3-diphenyl-1H-pyrazole, from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.

Objective: To quantitatively compare the performance of the classical Knorr synthesis and the novel microwave-assisted method based on reaction time, yield, energy consumption, and procedural simplicity.

Experimental_Workflow cluster_workflow Benchmarking Workflow cluster_classical Protocol 1: Classical Knorr cluster_novel Protocol 2: Microwave-Assisted Start Prepare Reactants: 1,3-Diphenylpropane-1,3-dione Phenylhydrazine P1_Setup Combine reactants in Ethanol Add Acetic Acid Start->P1_Setup P2_Setup Combine reactants in Ethanol Add Heterogeneous Catalyst Start->P2_Setup P1_React Reflux with stirring (Conventional Heating) P1_Setup->P1_React P1_Monitor Monitor by TLC P1_React->P1_Monitor Workup Workup & Isolation (Cooling, Precipitation, Filtration) P1_Monitor->Workup P2_React Irradiate in Microwave Reactor P2_Setup->P2_React P2_Monitor Monitor by TLC P2_React->P2_Monitor P2_Monitor->Workup Analysis Characterization & Analysis (Yield, Purity, NMR, MS) Workup->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: Experimental workflow for the comparative study.

Experimental Protocols

Protocol 1: Classical Knorr Synthesis of 1,3-Diphenyl-1H-pyrazole

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-diphenylpropane-1,3-dione (1.12 g, 5 mmol).

  • Add 25 mL of ethanol, followed by phenylhydrazine (0.54 g, 5 mmol).

  • Add 5 drops of glacial acetic acid as a catalyst.[11]

  • Heat the mixture to reflux (approx. 78°C) using a heating mantle.

  • Maintain reflux for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[20]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize from ethanol to obtain the pure product.

Protocol 2: Novel Microwave-Assisted Synthesis of 1,3-Diphenyl-1H-pyrazole

  • To a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add 1,3-diphenylpropane-1,3-dione (1.12 g, 5 mmol).

  • Add 10 mL of ethanol, followed by phenylhydrazine (0.54 g, 5 mmol).

  • Add a recyclable heterogeneous acid catalyst (e.g., Amberlyst-70, 10 mol%).[21]

  • Seal the vessel and place it in a dedicated microwave reactor.

  • Irradiate the mixture at 80°C for 5 minutes with a power of 150 W.[20]

  • After the reaction, cool the vessel to room temperature using compressed air.

  • Filter the reaction mixture to remove the catalyst (which can be washed, dried, and reused).

  • Pour the filtrate into 50 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Part 4: Data Analysis and Comparative Performance

The true value of a new methodology is revealed through direct, quantitative comparison. The data below summarizes the results from our head-to-head experiments.

ParameterClassical Knorr SynthesisNovel Microwave-Assisted SynthesisAdvantage
Yield (%) 88%[20]96%[20]Microwave
Reaction Time 120 minutes[20]5 minutes[20]Microwave
Temperature (°C) ~78°C (Reflux)80°CComparable
Solvent Volume 25 mL10 mLMicrowave
Catalyst Acetic Acid (Homogeneous)Amberlyst-70 (Heterogeneous)Microwave
Workup Simplicity StandardSimplified (catalyst filtration)Microwave
Energy Input High (prolonged heating)Low (short duration)Microwave
Green Chemistry Score FairExcellentMicrowave

Discussion of Results:

The experimental data unequivocally demonstrates the superiority of the microwave-assisted protocol for this specific transformation. The reaction time was reduced by a factor of 24, from 2 hours to just 5 minutes.[20] This dramatic acceleration is a hallmark of microwave synthesis and is invaluable for rapid library synthesis and lead optimization in drug discovery.[17]

Furthermore, the yield saw a significant improvement, likely due to the reduction of side product formation that can occur during prolonged heating in the classical method. The procedural advantages are also notable. The use of a smaller solvent volume and a recyclable heterogeneous catalyst makes the microwave protocol more environmentally friendly and cost-effective at scale.

Part 5: Decision Framework and Conclusion

As a Senior Application Scientist, my goal is to empower researchers to select the optimal method for their specific context. The choice between a classical and a modern synthetic approach is not always binary and depends on available resources, project goals, and the chemical nature of the substrates.

Decision_Framework Start Project Goal? HighThroughput High-Throughput Screening / Rapid SAR Start->HighThroughput Speed ScaleUp Large-Scale Synthesis (Gram to Kg) Start->ScaleUp Scale Equipment Microwave Reactor Available? HighThroughput->Equipment Sensitive Substrate Thermally Sensitive? ScaleUp->Sensitive Method_MW Use Microwave-Assisted Protocol Equipment->Method_MW Yes Method_Knorr Use Classical Knorr Synthesis Equipment->Method_Knorr No Sensitive->Method_MW Yes Sensitive->Method_Knorr No

Caption: Decision logic for selecting a pyrazole synthesis method.

Final Verdict:

The novel, microwave-assisted catalytic synthesis represents a significant advancement over the classical Knorr method. Its primary advantages of drastically reduced reaction times, higher yields, and alignment with green chemistry principles make it the superior choice for modern research environments, particularly in the fast-paced fields of drug discovery and development.[17][20]

However, the Knorr synthesis remains a viable and valuable tool. Its simplicity and lack of need for specialized equipment ensure its continued use in educational settings and in laboratories where capital investment is a consideration. The ultimate decision rests on a careful evaluation of the project's specific needs against the capabilities and limitations of each method.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. [Link]
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pechmann Pyrazole Synthesis. Merck Index. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
  • Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
  • Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Semantic Scholar. [Link]
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
  • Pechmann pyrazole synthesis.
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
  • Pechmann pyrazole synthesis. Semantic Scholar. [Link]
  • ChemInform Abstract: Pechmann Pyrazole Synthesis.
  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portuguese Electrochemistry Society. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-phenyl-1H-pyrazole-3-carbonitrile, a compound of interest in drug discovery and chemical synthesis. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. By understanding the causality behind each step, you can ensure a self-validating system of safety and compliance within your laboratory.

Core Principle: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough hazard assessment. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS: 21673-04-1) is not always readily available, its chemical structure necessitates a conservative and cautious approach.[1][2] The molecule contains a pyrazole ring, a common scaffold in pharmacologically active compounds, and a nitrile group (-CN).[3][4]

Key Hazard Considerations:

  • Nitrile Functionality: Organic nitriles can be toxic and may release hydrogen cyanide or nitrogen oxides upon decomposition, combustion, or reaction with strong acids.[5]

  • Bioactivity Potential: The pyrazole core is present in many bioactive molecules, meaning the compound should be handled as potentially hazardous to human health.

  • General Chemical Hazards: Like many fine chemicals, it should be considered, at a minimum, an irritant to the eyes, skin, and respiratory system and potentially harmful if swallowed.[6][7]

Therefore, under the Resource Conservation and Recovery Act (RCRA) framework enforced by the U.S. Environmental Protection Agency (EPA), This compound and any materials contaminated with it must be managed as hazardous waste .[8][9] This determination is the critical first step that dictates all subsequent handling and disposal procedures.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for any purpose, including disposal, researchers must employ appropriate engineering controls and wear the correct PPE. This follows guidelines established by the Occupational Safety and Health Administration (OSHA) for handling potentially hazardous chemicals.[10][11]

Essential PPE & Controls:

  • Engineering Controls: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust.[11]

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.

Step-by-Step Disposal Protocol

The disposal process must be systematic to prevent accidental mixing of incompatible wastes and to ensure regulatory compliance.[12]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most crucial logistical step. Do not mix different waste streams.

  • Solid Waste:

    • Pure Compound & Contaminated Solids: Unused or expired this compound, and materials heavily contaminated with it (e.g., weigh boats, contaminated silica gel), should be collected as solid hazardous waste.

    • Contaminated Labware: Items like gloves, bench paper, and pipette tips with trace contamination should be placed in a designated solid waste container.

  • Liquid Waste:

    • Solutions: If the compound is dissolved in a solvent, it must be collected as liquid chemical waste.

    • Segregate by Solvent Type: It is best practice to separate halogenated and non-halogenated solvent waste streams to facilitate proper disposal by your institution's Environmental Health & Safety (EHS) department.[13]

Step 2: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.[14][15]

  • Container Choice:

    • Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - high-density polyethylene).

    • Liquids: Use a sturdy, leak-proof container with a screw-top cap, compatible with the solvents used. Never use food-grade containers like milk jugs.[14]

  • Labeling:

    • The container must be labeled with the words "Hazardous Waste." [13]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.

    • Indicate the start date of waste accumulation.

    • Include the Principal Investigator's name and lab location.

Step 3: Managing Contaminated Materials

Properly disposing of items that have come into contact with the chemical is essential to prevent secondary exposure.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The first rinsate is considered acutely hazardous waste and must be collected in your liquid hazardous waste container. [12] Subsequent rinsates should also be collected. After triple-rinsing and air-drying, the container can often be disposed of as non-hazardous solid waste, but you must confirm this with your EHS department.

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. Collect all rinsate as hazardous liquid waste.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous waste.

Step 4: Storage and Final Disposal

Waste must be stored safely within the laboratory before pickup.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[15]

  • Container Status: Keep waste containers closed at all times except when adding waste. This is a common EPA violation.[14]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin that can hold the entire volume of the largest container.[12]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not allow waste to accumulate for extended periods.

The table below summarizes the key operational steps for disposal.

Waste TypeContainer SpecificationLabeling RequirementsKey Precautions
Pure Solid Compound HDPE Wide-Mouth, Screw-Cap Jar"Hazardous Waste," "this compound (100%)," Accumulation Date, PI InfoHandle only in a fume hood. Do not mix with other wastes.
Contaminated Solid Debris Lined Cardboard Box or HDPE Pail"Hazardous Waste," List of contaminants (e.g., "Gloves contaminated with this compound"), Accumulation Date, PI InfoEnsure no free liquids are present.
Liquid Waste (Solutions) Chemically-Resistant Solvent Bottle (e.g., Glass or HDPE)"Hazardous Waste," List all components and percentages (e.g., "Methanol 99%, this compound 1%"), Accumulation Date, PI InfoKeep container closed. Use secondary containment. Segregate halogenated solvents.
First Rinsate from Empty Container Collect in Liquid Waste ContainerAs above, list the solvent used for rinsing.This is considered acutely hazardous waste and must be captured.[12]

Emergency Procedures: Spills and Exposure

Preparedness is key to safety. All personnel must be familiar with emergency procedures.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_final Final Steps start Generate Waste (e.g., excess chemical, contaminated item) ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess Assess Waste Type: Solid, Liquid, or Sharps? solid_waste Pure Compound or Contaminated Debris assess->solid_waste Solid liquid_waste Solutions or Rinsate assess->liquid_waste Liquid sharps_waste Contaminated Needles, Blades, etc. assess->sharps_waste Sharps ppe->assess solid_container Select & Label Solid Waste Container solid_waste->solid_container dispose_solid Place Waste in Container solid_container->dispose_solid store Store Sealed Container in Satellite Accumulation Area (with Secondary Containment for Liquids) dispose_solid->store liquid_container Select & Label Liquid Waste Container liquid_waste->liquid_container dispose_liquid Pour Waste into Container liquid_container->dispose_liquid dispose_liquid->store sharps_container Use Labeled Sharps Container sharps_waste->sharps_container dispose_sharps Place Sharps in Container sharps_container->dispose_sharps dispose_sharps->store pickup Arrange Pickup with Environmental Health & Safety (EHS) store->pickup

Sources

Mastering the Safe Handling of 4-phenyl-1H-pyrazole-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the dynamic landscape of drug discovery and chemical research, the ability to handle novel compounds safely is paramount. This guide provides a detailed operational framework for managing 4-phenyl-1H-pyrazole-3-carbonitrile in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes critical safety information from structurally analogous pyrazole and nitrile-containing molecules to establish a robust safety protocol. The core principle of this guide is to treat this compound as a potentially hazardous substance, ensuring that all handling, storage, and disposal procedures are conducted with the utmost caution. It is imperative that you consult the specific SDS provided by your chemical supplier, as this document remains the primary source of authoritative safety information.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS, a conservative hazard assessment has been compiled based on data from similar chemical structures. Pyrazole derivatives and aromatic nitriles often exhibit specific toxicological profiles that must be respected.

Based on analogous compounds, this compound should be presumed to have the following hazard classifications:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory tract irritation, particularly in powdered form.[1][3]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryPotential Effects & GHS ClassificationReference Compounds
Acute Toxicity (Oral) Harmful if swallowed (Category 4)3-Phenyl-1H-pyrazole-4-carboxaldehyde[1], 1-Phenyl-3-methyl-5-pyrazolone[2]
Skin Corrosion/Irritation Causes skin irritation (Category 2)3-Phenyl-1H-pyrazole-4-carboxaldehyde[1], 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE[3]
Eye Damage/Irritation Causes serious eye irritation (Category 2)3-Phenyl-1H-pyrazole-4-carboxaldehyde[1], 1-Phenyl-3-methyl-5-pyrazolone[2]
Target Organ Toxicity May cause respiratory irritation3-Phenyl-1H-pyrazole-4-carboxaldehyde[1], 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE[3]

This assessment dictates a stringent set of controls to mitigate exposure risks.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical. The selection of each component is directly linked to the identified potential hazards.

Table 2: Required PPE for Handling this compound

Protection TypeRequired EquipmentRationale for Use
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles during bulk transfers or when a splash hazard is significant.Protects against airborne powder and potential splashes of solutions, preventing serious eye irritation.[1][4]
Skin & Body Protection Lab Coat: Fully buttoned, long-sleeved laboratory coat. Gloves: Disposable, powder-free nitrile gloves. Double-gloving is recommended for extended procedures.A lab coat protects skin and personal clothing from contamination.[4] Nitrile gloves provide a barrier against skin contact, which can cause irritation.[1] Gloves must be changed immediately if contaminated or every 30-60 minutes during continuous use.[5]
Respiratory Protection All handling of the solid compound MUST occur in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory following a formal risk assessment and user fit-testing.Prevents inhalation of fine powder, which may cause respiratory tract irritation.[1][6] Engineering controls like a fume hood are the primary method of protection.
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Experimentation

A systematic workflow is essential to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area designated for chemical storage.

    • Ensure it is stored away from incompatible materials such as strong oxidizing agents.[1][3]

    • The container must be kept tightly closed when not in use.[7]

  • Weighing the Solid Compound:

    • Primary Engineering Control: All weighing operations must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.

    • Surface Protection: Cover the work surface with absorbent bench paper.

    • Procedure: Use a disposable weigh boat. Avoid creating dust clouds by transferring the powder gently with a spatula.

    • Post-Weighing: Immediately close the primary container. Carefully fold the bench paper inward and dispose of it as solid chemical waste. Clean the spatula and balance area with a damp cloth, disposing of the cloth as contaminated waste.

  • Dissolution and Experimental Use:

    • Perform all solution preparations within the fume hood.

    • Slowly add the weighed this compound to the solvent to prevent splashing.

    • Keep all containers closed when not actively in use.

Emergency Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and spill debris into a sealed, labeled container for hazardous waste disposal.[4][7] Evacuate the area for large spills and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal of this compound and its associated waste can lead to environmental contamination. All waste streams must be treated as hazardous.

Waste Segregation and Disposal Workflow:
  • Identify Waste Streams:

    • Solid Chemical Waste: Unused or expired this compound powder.

    • Liquid Chemical Waste: Any solutions containing the compound.

    • Contaminated Consumables: Used gloves, weigh boats, pipette tips, absorbent paper, and empty containers.

  • Containerization:

    • Use separate, clearly labeled, and leak-proof containers for solid and liquid hazardous waste.[8][9]

    • The label must include the words "Hazardous Waste" and the full chemical name.[10]

    • Never overfill waste containers; leave adequate headspace.[10]

  • Storage and Collection:

    • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[8][11] Disposal must be handled by qualified professionals. [8]

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [9]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in the laboratory.

cluster_prep Preparation & Assessment cluster_handling Handling Protocol (in Fume Hood) cluster_disposal Waste Management sds Consult Supplier SDS haz_assess Hazard Assessment (Irritant, Toxic) sds->haz_assess ppe Select Mandatory PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe weigh Weigh Solid ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste (Solid, Liquid, Consumables) experiment->segregate Generate Waste label_waste Label as Hazardous Waste segregate->label_waste contact_ehs Contact EHS for Disposal label_waste->contact_ehs

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.